2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVMNXPVROVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587950 | |
| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-42-3 | |
| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic rationale behind the chosen multi-step synthesis, commencing from readily available starting materials. Each experimental stage is meticulously detailed, emphasizing the causality of reagent selection and reaction conditions. Furthermore, this guide outlines a comprehensive characterization of the target molecule and its key intermediates, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols, particularly for hazardous reagents, are also addressed to ensure best laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and properties of aniline-substituted 1,3,4-oxadiazoles.
Introduction and Scientific Context
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] Its bioisosteric resemblance to amides and esters, coupled with metabolic stability, makes it an attractive component in the design of novel therapeutic agents.[2] The aniline-substituted 1,3,4-oxadiazoles, in particular, have demonstrated significant potential in various biological applications.[1][3] The target molecule, this compound, combines the key structural features of a substituted aniline and a 2,5-disubstituted 1,3,4-oxadiazole, making it a valuable building block for the synthesis of more complex bioactive molecules.
This guide presents a logical and efficient four-step synthetic route, beginning with the esterification of 4-amino-3-methoxybenzoic acid, followed by hydrazide formation, acylation, and a final dehydrative cyclization to yield the desired product.
Retrosynthetic Analysis and Synthesis Strategy
A retrosynthetic approach to this compound reveals a practical pathway from common starting materials. The core 1,3,4-oxadiazole ring is most effectively constructed via the cyclization of a diacylhydrazine intermediate.
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to the following proposed forward synthetic workflow:
Caption: Proposed four-step synthetic workflow.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Spectroscopic data should be acquired using standard laboratory instrumentation (e.g., 400 MHz NMR, FT-IR with KBr pellets, and ESI-MS).
Step 1: Synthesis of Methyl 4-amino-3-methoxybenzoate
-
Protocol:
-
To a solution of 4-amino-3-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.2 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify by recrystallization from ethanol/water.
-
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Refluxing drives the equilibrium towards the product by removing the water formed.
Step 2: Synthesis of 4-amino-3-methoxybenzohydrazide
-
Protocol:
-
Dissolve methyl 4-amino-3-methoxybenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (5 equivalents) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, during which the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
-
-
Causality: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the more stable hydrazide.
Step 3: Synthesis of N'-acetyl-4-amino-3-methoxybenzohydrazide
-
Protocol:
-
Suspend 4-amino-3-methoxybenzohydrazide (1 equivalent) in glacial acetic acid (5 volumes).
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to yield the diacylhydrazine.
-
-
Causality: Acetic anhydride serves as the acetylating agent, reacting with the terminal nitrogen of the hydrazide to form the diacylhydrazine intermediate.
Step 4: Synthesis of this compound
-
Protocol:
-
To N'-acetyl-4-amino-3-methoxybenzohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 volumes) slowly at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours.[4]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
-
-
Causality: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine to form the stable aromatic 1,3,4-oxadiazole ring.[5][6]
Characterization of the Target Compound
The structure of the synthesized this compound should be confirmed by the following spectroscopic methods. The data presented below are predicted values based on analogous structures found in the literature.[7][8]
| Technique | Expected Observations |
| ¹H NMR | * δ (ppm): ~2.5 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), ~4.5 (br s, 2H, -NH₂), ~6.8-7.5 (m, 3H, Ar-H) |
| ¹³C NMR | * δ (ppm): ~11.0 (-CH₃), ~56.0 (-OCH₃), ~110-130 (Ar-C), ~140-150 (Ar-C-O, Ar-C-N), ~160-165 (C=N of oxadiazole) |
| IR (cm⁻¹) | * ν: ~3400-3300 (N-H stretch of -NH₂), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O-C stretch) |
| MS (ESI) | * m/z: Calculated for C₁₀H₁₁N₃O₂: [M+H]⁺ = 206.09 |
Safety and Handling
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [9][10][11][12][13]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][12]
-
Quenching: The reaction mixture containing POCl₃ must be quenched slowly and carefully by adding it to ice. This should be done in a fume hood due to the evolution of HCl gas.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has detailed a reliable and well-rationalized synthetic pathway for this compound. The provided step-by-step protocols, along with the elucidation of the underlying chemical principles, offer a solid foundation for the successful synthesis and characterization of this valuable heterocyclic compound. The potential applications of this molecule in the development of novel pharmaceuticals underscore the importance of such synthetic explorations.
References
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). [Journal Name], [Volume], [Page Numbers]. [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2005). ResearchGate. [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2001). ResearchGate. [Link]
-
Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. PrepChem.com. [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
-
1,3,4-Oxadiazole. Journal of the American Chemical Society. [Link]
-
4-Amino-3-methoxyphenol. LookChem. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020). PubMed. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
1,3,4-oxadiazol with aniline derivatives. ResearchGate. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. (2017). ResearchGate. [Link]
-
4-Amino-3-methoxyphenol. MySkinRecipes. [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PubMed Central. [Link]
- Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PubMed Central. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). PubMed Central. [Link]
- Preparation method for 4-amino-3-methylphenol.
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
-
Synthesis of 4-Methoxyphenol. rhodium.ws. [Link]
-
1H NMR spectrum of compound 4. ResearchGate. [Link]
-
Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nj.gov [nj.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This guide provides an in-depth exploration of the physicochemical properties of the novel heterocyclic compound, 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed examination of the methodologies for empirical characterization, contextualizes the compound within the broader landscape of pharmacologically relevant 1,3,4-oxadiazoles, and provides actionable, step-by-step protocols for its analysis.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique electronic and structural features contribute to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups make it a valuable component in the design of novel therapeutic agents.[1] The subject of this guide, this compound, incorporates this key heterocycle, suggesting its potential as a valuable building block or lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is the foundational step in unlocking this potential.
Molecular Profile and Predicted Physicochemical Properties
A precise understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in public literature, we can predict its key properties based on its structure and data from analogous compounds.
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C10H11N3O2 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 205.22 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3 | 1.8 | A measure of lipophilicity, impacting solubility, absorption, and membrane permeability. An XLogP3 in this range is often favorable for oral bioavailability.[5] |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (the two N atoms in the oxadiazole ring, the ether O, and the oxadiazole O) | Affects solubility and the potential for forming hydrogen bonds with receptors. |
| Topological Polar Surface Area (TPSA) | 74.2 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA below 140 Ų is generally associated with good oral bioavailability. |
Note: These values are computationally predicted and require experimental verification.
Synthesis and Structural Elucidation
The synthesis and definitive structural confirmation of this compound are prerequisites for any further investigation.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A plausible synthetic route for the target compound is outlined below.
Caption: Proposed synthesis of the target compound.
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[6][7]
Table 2: Spectroscopic Characterization Methods
| Technique | Purpose | Expected Key Signals |
| ¹H NMR | To determine the proton environment and connectivity. | - Aromatic protons in the trisubstituted benzene ring.- Singlet for the methoxy (-OCH3) group.- Singlet for the methyl (-CH3) group on the oxadiazole ring.- Broad singlet for the amine (-NH2) protons. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | - Peaks for the aromatic carbons.- Signal for the methoxy carbon.- Signal for the methyl carbon.- Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring.[8][9] |
| Infrared (IR) Spectroscopy | To identify key functional groups. | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C=N and C=C stretching in the aromatic and heterocyclic rings.- C-O stretching for the ether and oxadiazole ring. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak [M]+ corresponding to the molecular weight (205.22).- Characteristic fragmentation patterns for the aniline and oxadiazole moieties. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single sharp peak under various mobile phase conditions indicates high purity. |
Core Physicochemical Properties: Experimental Determination
The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical properties for a drug candidate.
Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility is a major hurdle in drug development.[11]
Protocol: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.[12]
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.45 µm filter. Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the analytical range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.
-
Calculation: The equilibrium solubility is the concentration determined in the supernatant.
Caption: Workflow for equilibrium solubility determination.
Acid Dissociation Constant (pKa)
Importance: The pKa determines the extent of ionization of a molecule at a given pH.[14] This influences its solubility, absorption, distribution, and target binding. The aniline moiety in the target compound is basic.
Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[15][16]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the sample solution in a thermostated vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, use specialized software to calculate the pKa from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometry.
Lipophilicity (LogP)
Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.[5][17] It is a key predictor of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17]
Protocol: Shake-Flask Method
This is the traditional and most reliable method for LogP determination.[5][18]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jusst.org [jusst.org]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. mrupp.info [mrupp.info]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to log P and log D in drug development [pion-inc.com]
- 18. encyclopedia.pub [encyclopedia.pub]
A Guide to the Spectroscopic Characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of interest in contemporary drug discovery and development. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] Accurate elucidation of the molecular structure through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the target compound.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The narrative will not only present the expected data but also explain the underlying principles and the rationale behind the interpretation, reflecting an approach rooted in deep experimental and theoretical expertise.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that give rise to a unique spectroscopic fingerprint. Understanding these components is crucial for interpreting the spectral data.
Caption: Key functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | m | 2H | Aromatic protons | The protons on the aniline ring will appear in the aromatic region, with their exact shifts and multiplicities depending on the coupling constants. |
| ~ 6.9 - 7.1 | d | 1H | Aromatic proton | |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. |
| ~ 3.9 | s | 3H | -OCH₃ | The methoxy group protons will be a singlet, deshielded by the adjacent oxygen atom. |
| ~ 2.5 | s | 3H | -CH₃ | The methyl group on the oxadiazole ring will appear as a sharp singlet. |
Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar structures reported in the literature. For instance, the aromatic protons of substituted anilines and the methyl protons on 1,3,4-oxadiazole rings show characteristic chemical shifts in these regions.[4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C of Oxadiazole | The carbons of the 1,3,4-oxadiazole ring are typically found in this downfield region.[4] |
| ~ 145 - 155 | C-O (aromatic) | The aromatic carbon attached to the methoxy group will be significantly deshielded.[6][7] |
| ~ 140 - 145 | C-N (aromatic) | The aromatic carbon attached to the amine group.[6][8] |
| ~ 110 - 130 | Aromatic CH | The remaining aromatic carbons will appear in this range.[9] |
| ~ 55 - 60 | -OCH₃ | The carbon of the methoxy group. |
| ~ 10 - 15 | -CH₃ | The carbon of the methyl group on the oxadiazole ring. |
Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC and HMBC, would provide a self-validating dataset. For example, an HMBC experiment would show correlations between the methyl protons and the carbons of the oxadiazole ring, unequivocally confirming their connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, methoxy, and oxadiazole moieties.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300 - 3500 | N-H stretch | Primary aromatic amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[10] |
| 2900 - 3000 | C-H stretch (aromatic and aliphatic) | Characteristic C-H stretching vibrations. |
| ~ 1600 - 1650 | C=N stretch | The carbon-nitrogen double bond within the oxadiazole ring.[11] |
| ~ 1500 - 1600 | C=C stretch (aromatic) | Stretching vibrations of the benzene ring. |
| ~ 1200 - 1300 | C-O stretch (aryl ether) | The stretching vibration of the aryl-O-CH₃ bond.[7] |
| ~ 1000 - 1100 | C-O-C stretch (oxadiazole) | The characteristic ether-like stretch within the oxadiazole ring.[11] |
Causality in IR Interpretation: The presence of sharp, distinct peaks in the N-H stretching region would be a strong indicator of a primary amine. The absence of a broad O-H stretch would confirm that the molecule is not a phenol, a common starting material in related syntheses.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
| Predicted m/z | Ion | Rationale |
| ~ 219 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| - | [M - CH₃]⁺ | Loss of a methyl group. |
| - | [M - OCH₃]⁺ | Loss of a methoxy group. |
| - | Various fragments | Cleavage of the oxadiazole ring is a common fragmentation pathway for this class of compounds, leading to characteristic fragment ions.[12][13] |
Trustworthiness in Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. This is a critical step in the characterization of a novel compound.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
Proposed Synthesis Workflow
A plausible synthetic route to the title compound would involve the cyclization of a suitable acylhydrazide, a common method for the preparation of 1,3,4-oxadiazoles.[1][3][14]
Caption: A potential synthetic pathway.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal characterization. The predicted NMR, IR, and MS data, when taken together, would offer a unique and verifiable fingerprint for this molecule. This multi-technique approach ensures the scientific integrity of the data and provides a high degree of confidence in the structure and purity of the synthesized compound, a critical requirement for its potential application in drug development and other scientific endeavors.
References
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]
-
Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
-
FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. Available at: [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
p-Anisidine. PubChem. Available at: [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2017_8(4)/[6].pdf]([Link]6].pdf)
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
-
Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. ResearchGate. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. journalspub.com [journalspub.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. farmaciajournal.com [farmaciajournal.com]
Biological activity screening of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
An In-Depth Technical Guide to the Biological Activity Screening of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Authored by a Senior Application Scientist
Foreword: The Scientific Rationale for Investigation
The compound this compound represents a compelling subject for biological activity screening due to its distinct structural motifs. The 1,3,4-oxadiazole ring is a well-established pharmacophore, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] Derivatives of this heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]
The substituents on the oxadiazole core are equally significant. The methoxy-aniline moiety can modulate the molecule's electronic and lipophilic properties, which are critical for cell permeability and target binding. This guide provides a comprehensive, rationale-driven framework for systematically screening this compound to uncover its therapeutic potential. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers, scientists, and drug development professionals.
Part 1: A Strategic, Tiered Screening Cascade
A hierarchical approach is essential to efficiently and cost-effectively evaluate a novel chemical entity. Our proposed screening cascade begins with broad, high-throughput primary assays to identify potential areas of activity. Positive "hits" from this stage are then subjected to more specific secondary and mechanistic assays to validate the initial findings and elucidate the mode of action.
This tiered strategy ensures that resources are focused on the most promising activities, providing a robust foundation for further preclinical development.
Caption: A strategic workflow for biological activity screening.
Part 2: Primary Screening Protocols & Rationale
The initial screening phase is designed to cast a wide net, identifying any significant biological effects of the compound across the most probable therapeutic areas for oxadiazole derivatives.
Anticancer Activity: Cytotoxicity Profiling
Causality: The 1,3,4-oxadiazole nucleus is present in numerous compounds reported to possess potent anticancer activity, often by inducing apoptosis or inhibiting key enzymes in cancer progression like histone deacetylases (HDACs) or kinases.[2][6][7] Therefore, the primary screen for anticancer potential must be a cytotoxicity assay against a diverse panel of human cancer cell lines.
Recommended Protocol: Sulforhodamine B (SRB) Assay
While the MTT assay is common, the SRB assay is chosen here for its reliability and independence from mitochondrial function, which can be a confounding factor. The SRB assay quantifies cell density based on the measurement of total cellular protein.
Step-by-Step Methodology:
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87 [glioblastoma]) in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Causality: The oxadiazole scaffold is a known component of various antimicrobial agents, attributed to its ability to interfere with essential microbial enzymes or cell wall synthesis.[1] A primary screen to determine the MIC is the gold standard for quantifying a compound's potential as an antimicrobial agent.[8][9]
Recommended Protocol: Broth Microdilution Method
This method is a highly standardized, quantitative technique that allows for the simultaneous testing of multiple organisms and concentrations.[8][10]
Step-by-Step Methodology:
-
Organism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by using a redox indicator like resazurin.[8]
Anti-inflammatory Activity: COX Enzyme Inhibition
Causality: Chronic inflammation is a key factor in many diseases. Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[11] Screening for COX-1 and COX-2 inhibition provides a direct measure of anti-inflammatory potential and an early indication of potential gastrointestinal side effects (associated with COX-1 inhibition).
Recommended Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This is a high-throughput method that measures the peroxidase activity of COX enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Use commercially available kits containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.
-
Compound Incubation: In a 96-well plate, incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme in the provided assay buffer. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: The peroxidase component of the COX enzyme catalyzes the conversion of the probe into a highly fluorescent product. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for both COX-1 and COX-2 inhibition.
Part 3: Mechanistic Elucidation of Anticancer Activity
Should the primary screen reveal significant cytotoxic activity (e.g., IC50 < 10 µM) against one or more cancer cell lines, the next logical step is to investigate the mechanism of cell death. Many oxadiazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.[6][7][12]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Apoptosis Induction Assay
Causality: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[6][13] Determining if the compound triggers apoptosis is a critical step in validating its therapeutic potential.
Recommended Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis
Causality: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[13]
Recommended Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at IC50 concentration for a relevant time period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The amount of PI fluorescence is directly proportional to the amount of DNA. Generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare it to untreated controls.
Part 4: Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal (MRC-5) | Selectivity Index (MRC-5/A549) |
| MMO-101 | 8.5 | 4.2 | 12.1 | > 100 | > 23.8 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.2 | 1.5 |
Selectivity Index (SI) is a crucial parameter, calculated by dividing the IC50 in a normal cell line by the IC50 in a cancer cell line. A high SI indicates cancer-specific toxicity.
Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| MMO-101 | 16 | > 128 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
References
-
Asif, M. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Unissa, A., & Hanna, P. (2020). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gomha, S. M., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Medicinal Chemistry Research. [Link]
-
Kumar, R., et al. (2019). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Patil, P., et al. (2014). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Saeed, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
-
Slideshare. (2017). In vitro methods of screening of anticancer agents. [Link]
-
Sharma, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
Al-Hussain, S. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]
-
Rehman, S. U., et al. (2024). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Parbhane, M., et al. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link]
-
Acar, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Pereira, C., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Molecules. [Link]
-
Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [Link]
-
Wang, T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Pharmaceutical Biology. [Link]
Sources
- 1. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ijdcs.com [ijdcs.com]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Discovery of novel kinase inhibitors with a 1,3,4-oxadiazole scaffold
The 1,3,4-oxadiazole scaffold represents a highly versatile and effective starting point for the discovery of novel kinase inhibitors. [3]Its favorable physicochemical properties and synthetic tractability allow for rapid exploration of chemical space to identify potent and selective modulators of kinase activity. [1][2]The integrated approach detailed in this guide—combining rational synthetic design with a tiered biological evaluation workflow and iterative SAR analysis—provides a robust framework for success. Future efforts will likely focus on creating hybrid molecules that merge the 1,3,4-oxadiazole core with other pharmacophores to target multiple pathways or to develop inhibitors with novel binding modes, continuing the evolution of this remarkable scaffold in the fight against kinase-driven diseases. [10]
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health (NIH). Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Oxadiazole: A highly versatile scaffold in drug discovery. PubMed. Available at: [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,3,4-oxadiazole Linked Thiazole-Isoxazole-Pyridines as Anticancer Agents. ResearchGate. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of the 2-Methoxyaniline Scaffold in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-methoxyaniline scaffold, a seemingly simple yet remarkably versatile chemical entity, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic and conformational properties, conferred by the ortho-disposed methoxy and amino groups, render it a privileged fragment in the design of targeted therapeutics. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-methoxyaniline derivatives, moving beyond a mere cataloging of compounds to a nuanced analysis of the causality behind experimental design and the logic underpinning optimization strategies. We will dissect the role of this scaffold in key therapeutic areas, with a particular focus on kinase inhibition and antimicrobial development, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel, potent, and selective drug candidates.
The 2-Methoxyaniline Core: A Privileged Scaffold in Medicinal Chemistry
2-Methoxyaniline, also known as o-anisidine, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including dyes, pigments, and pharmaceuticals.[1][2][3] Its utility in drug design stems from the distinct physicochemical properties imparted by its constituent functional groups. The amino group provides a crucial hydrogen bond donor and a nucleophilic handle for synthetic elaboration, while the adjacent methoxy group exerts significant electronic and steric influence.[4] This "ortho effect" can modulate the basicity of the aniline nitrogen and restrict the conformation of the molecule, predisposing it for favorable interactions within protein binding pockets.[4]
The strategic incorporation of the 2-methoxyaniline moiety can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The methoxy group, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also fine-tune lipophilicity, a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]
SAR of 2-Methoxyaniline Derivatives as Kinase Inhibitors
The 2-methoxyaniline scaffold is a recurring motif in a multitude of kinase inhibitors, where it often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Case Study: Pyrazine-based CSNK2A Inhibitors
Recent research has identified 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as potent inhibitors of casein kinase 2 (CSNK2A), a serine/threonine kinase implicated in cancer and viral infections.[6] A comparative analysis of aniline analogues revealed the significance of the ortho-methoxy substituent. While a 2-fluoroaniline derivative maintained moderate activity against CSNK2A, the corresponding 2-methoxyaniline analogue exhibited equivalent potency with a marked improvement in selectivity over PIM3 kinase.[6] This suggests that the electronic and/or steric properties of the methoxy group are crucial for achieving selectivity.
General SAR Principles for 2-Anilino-Pyrimidine and Quinazoline Scaffolds
The 2-anilino-pyrimidine and 4-anilino-quinazoline cores are prevalent in a number of approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[7][8] Within this class of compounds, the substitution pattern on the aniline ring is a key determinant of potency and selectivity.
-
Role of the Aniline Core: The aniline moiety is a well-established pharmacophore in kinase inhibitors, often acting as a crucial hydrogen bond donor and acceptor.[5]
-
Impact of Substituents: The introduction of substituents on the aniline ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity. For instance, in a series of diaryl-thiourea-linked quinazoline derivatives, the presence of two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity toward both EGFR and VEGFR2.[7]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-substituted aniline pyrimidine derivatives as kinase inhibitors.
Caption: A generalized workflow for the synthesis and SAR-driven optimization of 2-substituted aniline pyrimidine derivatives as kinase inhibitors.
SAR of 2-Methoxyaniline Derivatives as Antimicrobial Agents
The 2-methoxyaniline scaffold has also been incorporated into molecules with promising antimicrobial properties.
Methoxy Amino Chalcone Derivatives
A series of methoxy-4'-amino chalcone derivatives have been evaluated for their antimicrobial activities.[9] Among these, a compound bearing a 2,3-dimethoxyphenyl moiety exhibited the strongest activity, comparable to the positive controls sulfamerazine and sulfadiazine.[9] This highlights the potential of methoxy-substituted anilines in the development of novel antimicrobial agents. In silico studies suggest that these compounds may act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[9]
Substituted -s-Triazine Derivatives
In a study of 2,4,6-substituted-s-triazine derivatives, several analogues demonstrated significant antimicrobial activity. The inclusion of a 2-methoxyethanamine substituent was explored, and while the broader SAR indicated that solubility played a key role in activity, this highlights the exploration of methoxy-containing side chains in the design of novel antimicrobial agents.
Experimental Protocols
General Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
This protocol describes the synthesis of a key 2-methoxyaniline intermediate used in the development of various biologically active compounds.[10]
Step 1: Synthesis of Sodium 4-methoxybenzene-1-sulfinate
-
To a solution of 4-methoxybenzene-1-sulfonyl chloride in a mixture of water and THF, add sodium sulfite and sodium bicarbonate at 0 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Isolate the product by filtration.
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene
-
Reflux a mixture of sodium 4-methoxybenzene-1-sulfinate and ethyl iodide in methanol for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue.
Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
-
Heat a solution of 1-(ethylsulfonyl)-4-methoxybenzene in concentrated nitric acid at 100 °C for 2 hours.
-
Pour the reaction mixture onto ice and collect the precipitated product.
Step 4: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline
-
Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere at 34 °C for 2 days.
-
Filter the reaction mixture through silica gel and evaporate the solvent to obtain the final product.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-methoxyaniline derivatives against a target kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., EGFR, CSNK2A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (2-methoxyaniline derivatives) dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes the inhibitory activities of representative 2-methoxyaniline-containing compounds against their respective kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-((2-methoxyphenyl)amino)pyrazine | CSNK2A | 12 | [6] |
| 2 | 4-anilino-quinazoline | EGFR | 5.9 | [7] |
| 3 | 2-anilino-pyrimidine | Mer | 8.1 | [8] |
Future Perspectives and Conclusion
The 2-methoxyaniline scaffold continues to be a rich source of inspiration for the design of novel therapeutics. The insights gleaned from SAR studies underscore the importance of the subtle interplay between the electronic and steric properties of this privileged fragment and its interactions with biological targets. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access a wider diversity of 2-methoxyaniline derivatives. Furthermore, the application of computational modeling and machine learning approaches will undoubtedly accelerate the identification of novel compounds with optimized potency, selectivity, and drug-like properties.
References
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
2-methoxyaniline. (n.d.). ChemSynthesis. [Link]
-
2-Methoxy-N-methylaniline. (n.d.). PubChem. [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Center for Biotechnology Information. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. [Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.). [Link]
-
2-Methoxyaniline. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2024). Journal of the American Chemical Society. [Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
-
Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. (n.d.). PubMed. [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. [Link]
-
Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). [Link]
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
-
Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]
-
2-Methoxyaniline. (n.d.). National Center for Biotechnology Information. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-carboxyaniline-substituted maleimides from 2′-nitrochalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of 5-Methyl-1,3,4-Oxadiazole Compounds
Abstract The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry, being recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2][3] Its unique structural and electronic properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile.[4][5] This guide explores the multifaceted therapeutic potential of 1,3,4-oxadiazole derivatives, with a particular focus on compounds bearing a 5-methyl substituent. We delve into the synthetic methodologies, mechanisms of action, and preclinical evidence supporting their application as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in authoritative scientific literature, complete with detailed experimental protocols and data summaries to facilitate further investigation in this promising area of drug discovery.
Section 1: The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry
A Privileged Structure in Drug Discovery
Heterocyclic compounds are foundational to the development of new pharmaceuticals, with the 1,3,4-oxadiazole ring being a particularly fruitful scaffold.[2][6] Its presence in established drugs like the antiretroviral raltegravir and the antibacterial furamizole highlights its clinical significance.[1][7] The 1,3,4-oxadiazole ring's utility stems from its favorable physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[3][4]
The Significance of the 5-Methyl Substitution
While the broader 1,3,4-oxadiazole class is well-studied, the specific introduction of a methyl group at the 5-position can significantly influence the compound's steric and electronic profile. This small alkyl group can modulate lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, it can influence the orientation of the molecule within a target's binding pocket, fine-tuning its potency and selectivity. The exploration of 5-methyl substituted derivatives, therefore, represents a rational design strategy to optimize lead compounds.
Section 2: Synthetic Strategies for 5-Methyl-1,3,4-Oxadiazole Derivatives
Overview of Common Synthetic Routes
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A predominant method involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[8] A common and efficient approach is the dehydrative cyclization of acid hydrazides, often facilitated by reagents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or under microwave conditions, which can accelerate the reaction.[1][8][9]
Key Experimental Protocol: Synthesis of a 2-Aryl-5-methyl-1,3,4-oxadiazole
This protocol describes a general, two-step method for synthesizing a target compound, starting from acetic acid. The causality behind this choice is its efficiency and reliance on common laboratory reagents.
Step 1: Synthesis of Acetylhydrazide
-
Rationale: The formation of the acid hydrazide is the critical first step to prepare the precursor for cyclization.
-
Procedure:
-
To a round-bottom flask, add ethyl acetate (1.0 eq) dissolved in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise while stirring in an ice bath to control the exothermic reaction.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid, acetylhydrazide, can be purified by recrystallization from ethanol.
-
Step 2: Cyclization to form 2-Aryl-5-methyl-1,3,4-oxadiazole
-
Rationale: This step involves the condensation of the acetylhydrazide with an aromatic carboxylic acid followed by cyclodehydration to form the stable oxadiazole ring. POCl₃ is chosen as the dehydrating agent for its effectiveness.
-
Procedure:
-
In a round-bottom flask, create a mixture of the desired aromatic carboxylic acid (1.0 eq) and the synthesized acetylhydrazide (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3-5 eq) slowly and carefully in a fume hood, as the reaction is exothermic and releases HCl gas.
-
Heat the mixture under reflux for 3-5 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with constant stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to yield the final 2-aryl-5-methyl-1,3,4-oxadiazole.
-
-
Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]
Workflow Diagram: General Synthesis Pathway
Caption: Simplified pathway for apoptosis induction by oxadiazole compounds.
Data Summary: Cytotoxicity of Representative 1,3,4-Oxadiazole Compounds
| Compound ID/Series | Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug (IC₅₀, µM) | Source |
| Compound 4h | A549 (Lung) | <0.14 | Cisplatin (4.98) | [11] |
| Compound 4r | MCF-7 (Breast) | 0.5 | - | [12] |
| Compound 7d | MCF-7 (Breast) | 1.07 | - | [13] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | - | [14] |
| Compound 96 | MCF-7 (Breast) | 8.6 | 5-Fluorouracil (28.65 vs HepG2) | [15] |
| Indazolyl-oxadiazole 8 | MCF-7 (Breast) | 1.57 | - | [16] |
Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Rationale: The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a robust and widely used primary screen for cytotoxic compounds.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Section 4: Antimicrobial Applications
Antibacterial and Antifungal Activity
The 1,3,4-oxadiazole scaffold is a versatile core for the development of antimicrobial agents. [3]Numerous derivatives have demonstrated good to excellent activity against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [1]Some compounds have shown potency comparable or superior to standard antibiotics like Gentamicin and Ampicillin. [1]Furthermore, certain derivatives also exhibit promising antifungal activity against pathogens such as Candida albicans. [8] Recent studies have focused on the efficacy of 1,3,4-oxadiazole derivatives against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), where they have shown bactericidal activity and the ability to inhibit and disrupt biofilm formation, a key factor in chronic infections. [4]
Data Summary: Minimum Inhibitory Concentrations (MICs) of Lead Compounds
| Compound Series/ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Source |
| OZE-I | S. aureus (MRSA, USA100) | 4 | - | [4] |
| OZE-II | S. aureus (MRSA, USA100) | 8 | - | [4] |
| OZE-III | S. aureus (MRSA, USA300) | 8 | - | [4] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli | - (Good Activity) | Gentamicin | [1] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | - (>100x stronger) | Ampicillin |
Key Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is essential for evaluating the potency of new antibacterial compounds.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Section 5: Anti-inflammatory Properties
Inhibition of Inflammatory Mediators
1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents. [6][8][17]Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is the target for nonsteroidal anti-inflammatory drugs (NSAIDs). [18][19]By reducing the activity of these enzymes, the compounds decrease the production of inflammatory mediators like prostaglandins.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
-
Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of efficacy against different mediators.
-
Procedure:
-
Animal Grouping: Use adult rats (e.g., Wistar or Sprague-Dawley) and divide them into groups: control (vehicle), reference drug (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity. [8][18][19]
Data Summary: Anti-inflammatory Activity
| Compound Series/ID | Inhibition of Paw Edema (%) | Time (hours) | Reference Drug (% Inhibition) | Source |
| Derivatives 21c & 21i | 59.5% & 61.9% | - | Indomethacin (64.3%) | [8] |
| Compound 8 & 12 | ~43% | 5 | Indomethacin | [18] |
| Derivative Ox-6f | 79.83% | 12 | Ibuprofen (84.71%) | [19] |
Section 6: Future Perspectives and Drug Development
The therapeutic landscape for 5-methyl-1,3,4-oxadiazole compounds is both broad and promising. Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation derivatives with enhanced potency and selectivity. A significant challenge in modern drug development is overcoming resistance, particularly in oncology and infectious diseases. [20]The unique mechanisms of action exhibited by some oxadiazole compounds, such as biofilm disruption, may provide a strategic advantage in combating resistant pathogens. [4]As promising candidates move forward, comprehensive preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies in relevant disease models, will be critical for their translation into clinically viable therapeutic agents. [21][22]
Section 7: References
A complete list of all cited sources with titles, sources, and verifiable URLs will be compiled here.
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Synthesis and <i>in Vitro</i> Antitumor Activity of 1,3,4-Oxadiazole Derivatives Based on Benzisoselenazolone / CHEMICAL & PHARMACEUTICAL BULLETIN, 2012 [sci-hub.box]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development [ouci.dntb.gov.ua]
- 17. rroij.com [rroij.com]
- 18. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 5306-42-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and safety data for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is an aromatic amine containing a 1,3,4-oxadiazole ring. The presence of both an aniline moiety and an oxadiazole core suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The 1,3,4-oxadiazole ring, in particular, is a well-known pharmacophore found in a variety of therapeutic agents.[1][2]
| Property | Value | Source |
| CAS Number | 5306-42-3 | N/A |
| Molecular Formula | C₁₀H₁₁N₃O₂ | N/A |
| Molecular Weight | 205.22 g/mol | N/A |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in organic solvents such as DMSO and ethanol; sparingly soluble in water.[1] | [1] |
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the formation of the 1,3,4-oxadiazole ring and subsequent functional group transformations. A plausible synthetic route is outlined below, based on analogous preparations of similar compounds.[3][4]
Proposed Synthetic Pathway
A logical synthetic strategy involves the initial formation of a substituted nitrophenyl oxadiazole, followed by the reduction of the nitro group to the desired aniline.
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 2. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This document provides a comprehensive, field-validated protocol for the multi-step synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a key heterocyclic building block for pharmaceutical and materials science research. The 1,3,4-oxadiazole ring system is a valued scaffold in drug development due to its favorable metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] This guide details a robust and reproducible four-step synthetic sequence commencing from commercially available 4-methoxy-3-nitrobenzoic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and in-process controls necessary for successful execution. The synthesis involves the formation of a key benzohydrazide intermediate, subsequent acylation, phosphorus oxychloride-mediated cyclodehydration to construct the oxadiazole ring, and a final chemoselective reduction of a nitro group to yield the target aniline.[2][3]
Introduction: The Scientific Rationale
The synthesis of functionalized anilines bearing heterocyclic motifs is of paramount importance in medicinal chemistry. The title compound, this compound, combines two privileged pharmacophores. The aniline moiety serves as a versatile handle for subsequent chemical modifications, such as amide bond formation or participation in cross-coupling reactions, while the 1,3,4-oxadiazole core imparts unique physicochemical properties, including hydrogen bond accepting capabilities and resistance to hydrolytic degradation.[1][2]
This protocol is designed for researchers requiring a reliable and scalable method to access this valuable intermediate. By elucidating the causality behind reagent selection and reaction conditions, this guide empowers scientists to not only replicate the synthesis but also to adapt the methodology for analogous structures.
Overall Synthesis and Experimental Design
The synthetic strategy is designed as a linear sequence that builds complexity in a controlled manner, culminating in the target molecule.
Overall Reaction Scheme
The four-step sequence transforms 4-methoxy-3-nitrobenzoic acid into the final product.
Caption: Overall four-step reaction pathway.
Experimental Workflow Logic
The protocol for each key transformation follows a standard yet critical sequence of operations to ensure purity and yield.
Caption: Standard operational workflow for each synthetic step.
Detailed Synthesis Protocols
Step 1: Synthesis of 4-Methoxy-3-nitrobenzohydrazide
Principle: This step involves a two-stage, one-pot process. First, the carboxylic acid is converted to its methyl ester via an acid-catalyzed esterification (or via a more reactive acyl chloride intermediate with thionyl chloride). Second, the ester undergoes nucleophilic acyl substitution with hydrazine hydrate (hydrazinolysis) to form the desired benzohydrazide.[4] Hydrazinolysis is highly efficient due to the high nucleophilicity of hydrazine.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 4-Methoxy-3-nitrobenzoic acid | 197.15 | - | 50.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.63 | 75.0 | 1.5 |
| Methanol (MeOH), anhydrous | 32.04 | 0.792 | - | Solvent |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.03 | 100.0 | 2.0 |
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrobenzoic acid (9.86 g, 50.0 mmol).
-
Add anhydrous methanol (100 mL) followed by the slow, dropwise addition of thionyl chloride (5.5 mL, 75.0 mmol) at 0 °C (ice bath). CAUTION: Thionyl chloride is corrosive and reacts violently with water. Perform in a fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the crude ester residue, add fresh anhydrous methanol (100 mL) followed by hydrazine hydrate (4.85 mL, 100.0 mmol).
-
Heat the mixture to reflux for 6 hours. The product will begin to precipitate from the solution upon heating.
-
After the reaction is complete (monitored by TLC), cool the suspension to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold methanol (2 x 20 mL), and dry under vacuum to yield 4-methoxy-3-nitrobenzohydrazide as a pale yellow solid.
Step 2 & 3: One-Pot Synthesis of 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
Principle: This sequence involves the acylation of the terminal nitrogen of the hydrazide with acetic anhydride to form an N,N'-diacylhydrazine intermediate. This intermediate is not isolated but is subjected to high-temperature cyclodehydration using phosphorus oxychloride (POCl₃).[3][5] POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular nucleophilic attack of the carbonyl oxygen onto the other carbonyl carbon, followed by elimination of water to form the stable, aromatic 1,3,4-oxadiazole ring.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 4-Methoxy-3-nitrobenzohydrazide | 211.17 | - | 40.0 | 1.0 |
| Acetic Anhydride | 102.09 | 1.08 | 80.0 | 2.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | - | Reagent/Solvent |
Protocol:
-
In a 100 mL round-bottom flask, suspend 4-methoxy-3-nitrobenzohydrazide (8.45 g, 40.0 mmol) in acetic anhydride (7.5 mL, 80.0 mmol).
-
Heat the mixture at 100 °C for 1 hour. The solid will dissolve to form a clear solution.
-
Cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water with vigorous stirring to precipitate the N'-acetyl intermediate. Filter the solid, wash with water, and dry it partially.
-
Transfer the crude, semi-dry N'-acetyl-4-methoxy-3-nitrobenzohydrazide to a 100 mL flask.
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (20 mL). CAUTION: POCl₃ is highly corrosive and reacts violently with water.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 5 hours. The solution will become homogeneous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quench.
-
A yellow solid will precipitate. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum to yield 2-(4-methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole.
Step 4: Reduction to this compound
Principle: The final step is the chemoselective reduction of the aromatic nitro group to an amine. A combination of tin(II) chloride dihydrate (SnCl₂·2H₂O) and sodium borohydride (NaBH₄) in ethanol is an effective and mild system for this transformation.[2] This method is advantageous as it typically does not affect other reducible functional groups, preserving the oxadiazole ring. The mechanism involves the reduction of the nitro group by Sn(II) in an acidic environment (formed in situ), with NaBH₄ potentially regenerating the active reducing species or assisting in the final reduction steps.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole | 235.19 | 30.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 150.0 | 5.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 39.0 | 1.3 |
| Ethanol (EtOH) | 46.07 | - | Solvent |
| Chloroform (CHCl₃) | 119.38 | - | Extraction Solvent |
Protocol:
-
To a 500 mL flask, add 2-(4-methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole (7.06 g, 30.0 mmol), tin(II) chloride dihydrate (33.8 g, 150.0 mmol), and ethanol (150 mL).
-
Heat the mixture until a homogeneous solution is achieved. Then, allow it to cool slightly.
-
Prepare a suspension of sodium borohydride (1.48 g, 39.0 mmol) in ethanol (50 mL).
-
Add the NaBH₄ suspension dropwise to the reaction mixture over 30 minutes with stirring. The reaction is exothermic. Maintain the temperature below 40 °C using a water bath if necessary.
-
Stir the reaction at room temperature for 2 hours after the addition is complete. Monitor by TLC for the disappearance of the nitro compound.
-
Concentrate the mixture on a rotary evaporator to about half its volume.
-
Alkalize the mixture by adding 20% aqueous sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.
-
Remove the inorganic precipitate by filtration through a pad of celite, washing the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Extract the resulting aqueous residue with chloroform (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product, this compound, as a solid.
Characterization Summary
| Compound | Form | Expected Yield (%) | Key Characterization Data |
| Step 1 Product | Pale yellow solid | 85-95 | ¹H NMR: Signals for aromatic protons, methoxy group, and two distinct NH protons. IR (cm⁻¹): N-H stretching (~3300), C=O stretching (~1650), NO₂ stretching (~1520, 1350). |
| Step 3 Product | Yellow solid | 70-85 | ¹H NMR: Disappearance of NH protons. Signals for aromatic protons, methoxy group, and a new methyl singlet (~2.5 ppm). IR (cm⁻¹): Absence of N-H and C=O (hydrazide) bands. Appearance of C=N (~1620) and C-O-C (~1050) of oxadiazole. |
| Final Product | Off-white/light brown solid | 75-90 | ¹H NMR: Upfield shift of aromatic protons. Disappearance of nitro-adjacent proton signal and appearance of new aromatic signals. Appearance of a broad NH₂ signal (~4.5-5.5 ppm). MS (ESI+): [M+H]⁺ corresponding to C₁₀H₁₂N₃O₂. |
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.
-
Thionyl Chloride & POCl₃: These reagents are highly corrosive, lachrymatory, and react violently with water, releasing toxic gases (HCl, SO₂). Handle with extreme care, using dry glassware and under an inert atmosphere if possible. Have a base (e.g., sodium bicarbonate) ready for quenching spills.
-
Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact.
-
Sodium Borohydride: Reacts with acidic and protic solvents to release flammable hydrogen gas. Add slowly and in portions.
-
Quenching: The quenching of POCl₃ with ice water is highly exothermic and must be done slowly and with efficient cooling and stirring to control the release of heat and HCl gas.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
-
Molecules. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular cyclization of acylhydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan?. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Molecules. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.utar.edu.my [eprints.utar.edu.my]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Application Note: Investigating the Anticancer Potential of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline in Cancer Cell Lines
Introduction: The Therapeutic Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a key pharmacophore in a multitude of therapeutic agents.[1] In oncology, derivatives of 1,3,4-oxadiazole have garnered significant attention due to their broad-spectrum anticancer activities.[1][2] These compounds have been reported to exhibit cytotoxicity against a range of human cancer cell lines, including those of breast, colon, lung, and leukemia.[2] The versatility of the 1,3,4-oxadiazole ring allows for structural modifications that can modulate their biological activity, making them attractive candidates for novel drug development.
This application note focuses on 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline , a specific derivative within this promising class. While direct and extensive studies on this particular compound are emerging, its structural features—a methoxy-aniline group coupled with a methyl-oxadiazole ring—suggest a strong potential for anticancer efficacy based on the well-established activities of analogous compounds. This document provides a comprehensive guide for researchers to investigate the anticancer properties of this compound, detailing its putative mechanism of action and providing robust protocols for its evaluation in cancer cell line studies.
Putative Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of 1,3,4-oxadiazole exert their anticancer effects through various mechanisms, often by interfering with critical signaling pathways that govern cell proliferation, survival, and apoptosis. Based on studies of structurally related compounds, this compound is hypothesized to impact one or more of the following pathways:
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a hallmark of effective anticancer agents.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. These compounds can cause an arrest at different phases of the cell cycle, such as G2/M or G1, preventing cancer cells from dividing and proliferating.
-
Inhibition of Key Enzymes and Proteins: The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of various enzymes and proteins crucial for cancer cell survival, such as histone deacetylases (HDACs) and tubulin.[1] For instance, some analogues have been investigated as tubulin polymerization inhibitors, a mechanism shared with well-known chemotherapy drugs.[3]
The following diagram illustrates a generalized signaling pathway that could be modulated by this compound, leading to anticancer effects.
Caption: Putative mechanism of action for the compound.
Experimental Protocols for Anticancer Evaluation
To systematically evaluate the anticancer potential of this compound, a series of in vitro assays are recommended. The following workflow provides a logical progression for these studies.
Caption: Recommended experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This initial assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Representative IC50 Values for 1,3,4-Oxadiazole Derivatives
The following table provides representative IC50 values for various 1,3,4-oxadiazole derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-Indolinone | HeLa | 10.64 - 33.62 | [4] |
| 1,3,4-Oxadiazole-Thiadiazole | PANC-1 | 1.8 | [5] |
| 1,3,4-Oxadiazole-Thiadiazole | HeLa | 2.8 | [5] |
| Caffeic Acid-based 1,3,4-Oxadiazole | A549 | 18.3 | [6] |
| Caffeic Acid-based 1,3,4-Oxadiazole | MCF-7 | 30.9 | [6] |
Note: These values are for structurally related compounds and serve as a reference for the potential activity of this compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., apoptosis and cell cycle regulation).
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound belongs to a class of compounds with demonstrated anticancer potential. The protocols detailed in this application note provide a robust framework for researchers to systematically investigate its efficacy and elucidate its mechanism of action in various cancer cell lines. The expected outcomes of these studies will contribute to a deeper understanding of the therapeutic promise of 1,3,4-oxadiazole derivatives and may pave the way for the development of novel anticancer agents.
References
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2015, 678945. [Link]
-
Yadav, P., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27248–27264. [Link]
-
Karaküçük, A., et al. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 46(4), 1088-1102. [Link]
-
Di Martino, R. M. C., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(18), 4278. [Link]
-
Yadav, P., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]
-
Ahsan, M. J., et al. (2016). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Medicinal Chemistry Research, 25(10), 2214-2224. [Link]
-
Patel, P., et al. (2025). Design, synthesis and in silico assessment of novel N-(4-((5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-yl) thio)-6-morpholino – 1,3,5 – triazin-2-yl) quinoline-8-amine as potential anticancer agents against MCF-7 breast carcinoma cell line. Journal of the Indian Chemical Society. [https://www.semanticscholar.org/paper/Design%2C-synthesis-and-in-silico-assessment-of-N-(4-((5-(4-methoxyphenyl)-1%2C3%2C4-oxadiazole-2-yl)-Patel-Patel/9f8e4e9b9c9f0a5e8f3b2c6e6b5d2e0f1e8e9c8c]([Link]
-
Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 297-304. [Link]
-
Kumar, A., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1234-1245. [Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Kinases and the Rise of Aniline-Based Inhibitors
An Application Guide to Aniline Derivatives in the Targeted Inhibition of Protein Kinases
Prepared by: Gemini, Senior Application Scientist
Protein kinases are fundamental regulators of cellular communication, controlling a vast array of processes from growth and proliferation to differentiation and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process that can activate or deactivate the substrate's function.[1] Given their central role in signal transduction, the dysregulation of kinase activity is a direct cause or contributor to numerous diseases, most notably cancer.[1] This has established the human "kinome" as one of the most critical families of drug targets in modern medicine.
The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and inflammatory diseases.[1][2][3] Within this therapeutic class, compounds built upon the aniline scaffold have emerged as a "privileged structure." This term reflects the aniline moiety's remarkable ability to be adapted into potent and selective inhibitors for a wide range of kinases. Core structures such as anilinoquinazolines, anilinopyrimidines, and indolinones form the basis of numerous FDA-approved drugs, demonstrating the versatility and efficacy of this chemical framework.[4][5][6][7]
This guide provides a detailed overview of the application of aniline derivatives in targeting specific protein kinases. It covers the fundamental mechanism of action, highlights key drug classes and their associated signaling pathways, and offers detailed, field-proven protocols for the synthesis and evaluation of these powerful therapeutic agents.
Mechanism of Action: The Aniline Moiety as a Hinge-Binding Powerhouse
The vast majority of aniline-based kinase inhibitors function as ATP-competitive agents.[2] They exert their effect by occupying the ATP-binding pocket of the kinase, thereby preventing the enzyme from binding its natural substrate, ATP, and blocking the downstream phosphorylation event. The success of the aniline scaffold lies in its elegant simplicity and ideal fit within this conserved pocket.
The ATP-binding site can be broadly divided into three key areas:
-
The Hinge Region: A flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.
-
Hydrophobic Pockets: Areas adjacent to the hinge that accommodate the adenine ring of ATP.
-
The Ribose and Phosphate-Binding Region: An area that is more exposed to the solvent.
The aniline moiety is perfectly suited to interact with the hinge region. The nitrogen atom of the aniline and a hydrogen on the attached heterocyclic core (like a quinazoline or pyrimidine) act as hydrogen bond donors and acceptors, forming one or two critical hydrogen bonds with the backbone amides of the hinge residues.[4] This interaction anchors the inhibitor in place. The attached phenyl ring of the aniline then occupies a nearby hydrophobic pocket, mimicking the adenine ring of ATP.
The true power of this scaffold comes from its synthetic tractability. By modifying the core heterocycle and adding various substituents to the aniline ring, medicinal chemists can extend the molecule into other regions of the ATP pocket. These modifications are not arbitrary; they are designed to form specific interactions that enhance both potency and, critically, selectivity for the target kinase over the 500+ other kinases in the human body.[7]
Caption: General binding mode of an anilinoquinazoline inhibitor in a kinase ATP pocket.
Key Classes of Aniline Derivatives and Their Cellular Targets
The aniline scaffold has given rise to several major classes of kinase inhibitors, each targeting specific families of kinases involved in distinct oncogenic pathways.
Anilinoquinazolines: Pioneers in Targeting EGFR and VEGFR
The anilinoquinazoline core is a cornerstone of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[5] Overexpression or mutation of EGFR is a common driver of tumor growth in many cancers, including non-small cell lung cancer (NSCLC).[8][9] EGFR activation triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Anilinoquinazoline drugs like Gefitinib and Erlotinib directly block this by inhibiting the EGFR kinase domain.[3]
Similarly, VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients and oxygen.[10][11] Inhibitors like Vandetanib , which targets VEGFR-2 among other kinases, function as anti-angiogenic agents.[10]
Caption: Simplified EGFR signaling pathway inhibited by anilinoquinazoline derivatives.
Anilinopyrimidines: Targeting the Bcr-Abl Fusion Oncoprotein
The anilinopyrimidine scaffold is famously embodied by Imatinib , the revolutionary drug for Chronic Myeloid Leukemia (CML).[12] CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the Bcr-Abl fusion gene.[13] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of white blood cells.[13] Imatinib was specifically designed to fit into the ATP-binding site of the Abl kinase domain, potently and selectively shutting down its activity.[14] This targeted approach transformed CML from a fatal disease into a manageable chronic condition. Later-generation drugs like Nilotinib were developed based on the same scaffold to overcome resistance mutations.[12]
Indolinones: Multi-Kinase Inhibition
The indolin-2-one core, which incorporates an aniline-like structure, is the basis for multi-targeted kinase inhibitors like Sunitinib .[2] Rather than targeting a single kinase, Sunitinib inhibits several receptor tyrosine kinases simultaneously, including VEGFR and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] This dual action attacks cancer on two fronts: inhibiting angiogenesis (via VEGFR) and blocking direct tumor cell proliferation signals (via PDGFR). This multi-targeting strategy is effective in cancers like renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2]
Data Summary: Representative Aniline-Based Kinase Inhibitors
The following table summarizes key FDA-approved drugs that exemplify the power of the aniline scaffold in kinase inhibitor design.
| Drug Name | Aniline Subclass | Primary Kinase Target(s) | FDA-Approved Indication(s) |
| Imatinib | Anilinopyrimidine | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[12][13][] |
| Gefitinib | Anilinoquinazoline | EGFR | Non-Small Cell Lung Cancer (NSCLC)[3][5][] |
| Erlotinib | Anilinoquinazoline | EGFR | NSCLC, Pancreatic Cancer[3][5] |
| Sunitinib | Indolinone | VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors[2][6] |
| Vandetanib | Anilinoquinazoline | VEGFR-2, EGFR, RET | Medullary Thyroid Cancer[3][5] |
| Dasatinib | Aminopyrimidine | Bcr-Abl, SRC family | CML, Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)[12] |
Application Protocols
The following protocols provide standardized, validated methodologies for the synthesis and functional evaluation of a novel aniline-based kinase inhibitor.
Protocol 1: Synthesis of a Representative 4-Anilinoquinazoline Inhibitor
This protocol describes a common and reliable method for synthesizing a 4-anilinoquinazoline core structure via nucleophilic aromatic substitution.
Causality and Rationale: The reaction hinges on the displacement of a good leaving group (chloride) at the C4 position of the quinazoline ring by the nucleophilic aniline. The reaction is typically performed in a polar protic solvent like isopropanol to facilitate the dissolution of the reactants and is heated to reflux to provide the necessary activation energy. A mild base is often added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of a 4-anilinoquinazoline inhibitor.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting 4-chloroquinazoline (1.0 mmol, 1.0 equivalent) in isopropanol (10 mL).
-
Addition of Aniline: Add the desired substituted aniline derivative (e.g., 4-(furan-2-yl)aniline) (1.1 mmol, 1.1 equivalents) to the flask.[4]
-
Optional Base: If using an aniline hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 mmol, 1.5 equivalents) to neutralize the salt.[4]
-
Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 3-6 hours.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The reaction is complete when the starting chloroquinazoline spot is no longer visible.
-
Workup: Once complete, cool the mixture to room temperature. The product may precipitate directly. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold isopropanol or water to remove impurities.
-
Purification: Dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The principle is to measure the amount of ATP remaining after a kinase reaction; high kinase activity consumes more ATP, resulting in a low signal, while potent inhibition preserves ATP, yielding a high signal.
Self-Validating System: This protocol includes essential controls to ensure data integrity. The "no enzyme" control provides the baseline for 100% inhibition (maximum signal), while the "vehicle" control (e.g., DMSO with no inhibitor) represents 0% inhibition (minimum signal). All experimental values are normalized to these controls, correcting for background signal and ensuring the observed effect is due to enzymatic inhibition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antibacterial Agents Based on the 1,3,4-Oxadiazole Core
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics.[1][2] The 1,3,4-oxadiazole ring represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[3][4] This is attributed to its unique structural features, such as its ability to act as a bioisostere of ester and amide functionalities and its participation in hydrogen bonding, which facilitates interaction with various biological targets.[4][5] These application notes provide a comprehensive guide for researchers engaged in the discovery and development of 1,3,4-oxadiazole-based antibacterial agents. We will detail robust synthetic strategies, protocols for antimicrobial evaluation, and insights into elucidating structure-activity relationships (SAR) and mechanisms of action (MoA).
The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its prevalence in medicinally active compounds stems from its favorable physicochemical properties:
-
Metabolic Stability: The aromatic nature of the ring imparts resistance to metabolic degradation, a desirable trait for drug candidates.
-
Pharmacophoric Versatility: The scaffold allows for 2,5-disubstitution, providing two key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Bioisosterism: It can effectively mimic amide or ester groups, potentially improving oral bioavailability and cell permeability while maintaining key binding interactions.[4]
-
Diverse Biological Activities: Beyond antibacterial effects, derivatives have shown promise as antifungal, anti-tubercular, anti-inflammatory, and anticancer agents.[1][3]
The development of novel agents based on this core is a promising strategy to combat resistant pathogens, including notorious members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][7]
Synthetic Strategies and Workflow
The most common and versatile approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles begins with readily available carboxylic acids. The general workflow involves the conversion of a carboxylic acid to an acid hydrazide, which is then cyclized with another carboxylic acid derivative.
Diagram: General Synthetic Workflow for 1,3,4-Oxadiazoles
Caption: Common synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 2.1: General Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol describes a widely used method involving the cyclodehydration of a diacylhydrazine intermediate using phosphoryl chloride (POCl₃).[8][9]
Causality Behind Choices:
-
Step 1 (Esterification): Converting the carboxylic acid to an ester is a protective step that facilitates the subsequent reaction with hydrazine, which can be sensitive to acidic conditions.
-
Step 2 (Hydrazinolysis): Hydrazine hydrate is a potent nucleophile that readily converts the ester into the key acid hydrazide intermediate. This is the cornerstone of the oxadiazole synthesis.[9]
-
Step 3 (Condensation): Reaction with an acid chloride (or another activated carboxylic acid) forms the diacylhydrazine. This step introduces the second substituent (R²) into the eventual heterocyclic ring.
-
Step 4 (Cyclodehydration): POCl₃ is a powerful dehydrating agent that promotes the intramolecular cyclization to form the stable aromatic 1,3,4-oxadiazole ring.[8] Other reagents like thionyl chloride or polyphosphoric acid can also be used depending on the substrate's sensitivity.[8]
Methodology:
-
Step 1: Synthesis of Ethyl Benzoate (Illustrative)
-
To a solution of benzoic acid (0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the mixture for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, and remove excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate and concentrate to yield the ester.
-
-
Step 2: Synthesis of Benzohydrazide
-
Dissolve the synthesized ester (0.08 mol) in ethanol (80 mL).
-
Add hydrazine hydrate (0.12 mol, ~6 mL) and reflux for 8-10 hours.
-
Upon completion (monitored by TLC), cool the mixture. The product often crystallizes out.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the acid hydrazide.[9]
-
-
Step 3: Synthesis of the Diacylhydrazine Intermediate
-
Dissolve the benzohydrazide (0.05 mol) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired aroyl chloride (e.g., 4-chlorobenzoyl chloride, 0.05 mol) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with water, and dry.
-
-
Step 4: Cyclodehydration to form the 1,3,4-Oxadiazole
-
Carefully add the diacylhydrazine (0.04 mol) to phosphoryl chloride (POCl₃, 25 mL) in a flask equipped with a reflux condenser.
-
Reflux the mixture for 5-7 hours. The reaction should be performed in a fume hood due to the hazardous nature of POCl₃.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The solid product that precipitates is filtered, washed with water until neutral, and then washed with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[9]
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][10][11]
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the substituents at the R¹ and R² positions is critical for optimizing antibacterial activity.
Key SAR Insights:
-
Aryl Substituents: The presence of aryl or heteroaryl rings is often crucial for activity.[1]
-
Positional Isomerism: The position of substituents on an aromatic ring significantly impacts potency. The para position is often preferred over ortho or meta.[1]
-
Halogenation: The introduction of halogens (F, Cl, Br) on the aryl rings frequently enhances antibacterial activity, likely by increasing lipophilicity and improving cell membrane penetration.[9]
-
Additional Heterocycles: Incorporating other heterocyclic rings, such as pyridine, quinoline, or benzothiazole, can lead to a marked increase in antimicrobial effect.[1] For instance, pyridine-containing derivatives have shown notable antitubercular activity.[1]
-
Lipophilicity: A balance is essential. While increased lipophilicity can improve activity against Gram-positive bacteria like S. aureus, excessive lipophilicity can lead to poor solubility and toxicity issues.[12]
Protocols for Antibacterial Evaluation
Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates.
Diagram: Antibacterial Screening and Hit Identification Workflow
Caption: A logical workflow for screening synthesized compounds to identify antibacterial hits.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standard, high-throughput technique.[14]
Methodology:
-
Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria.[15]
-
Test Compounds: Prepare a stock solution of each synthesized 1,3,4-oxadiazole derivative (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on a suitable agar plate. Pick several colonies and suspend them in sterile saline (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Microtiter Plate: Use sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (except 12) is 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[15]
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]
-
Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable cells. The MIC would be the lowest concentration where the blue color is retained.[16][17]
-
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13] This assay is a direct extension of the MIC test.
Methodology:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed).[13]
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Investigating the Mechanism of Action (MoA)
Identifying the cellular target is a critical step in drug development. For 1,3,4-oxadiazole derivatives, several mechanisms have been proposed.
Potential Bacterial Targets:
-
DNA Gyrase/Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Many quinolone antibiotics target them, and some oxadiazole hybrids have been designed to do the same.[1]
-
Cell Membrane Integrity: Some compounds may act as surfactants, disrupting the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[1][18]
-
Enzyme Inhibition: Specific enzymes involved in crucial metabolic pathways, such as sterol synthesis in mycobacteria (CYP51), can be targets.[1]
-
Lipoteichoic Acid (LTA) Synthesis: LTA is a crucial component of the Gram-positive cell wall. Inhibition of its synthesis, for example by targeting the Lipoteichoic acid synthase (LtaS) enzyme, is a validated antibacterial strategy.[19][20][21]
Diagram: Potential Antibacterial Mechanisms of 1,3,4-Oxadiazoles
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship for the Oxadiazole Class of Antibacterials - CONICET [bicyt.conicet.gov.ar]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. akjournals.com [akjournals.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Compounds in Cell-Based Assays
Introduction: A Strategic Approach to Anti-Inflammatory Drug Discovery
The identification and characterization of novel anti-inflammatory compounds represent a critical endeavor in therapeutic development. Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to cardiovascular disease and neurodegeneration. Consequently, robust and reliable in vitro models are indispensable for the initial screening and mechanistic elucidation of new chemical entities. This guide provides a comprehensive overview of key cell-based assays designed to assess the anti-inflammatory potential of test compounds. As your senior application scientist, this document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the underlying biological principles and the rationale behind each experimental choice. Our philosophy is that a well-understood protocol is a protocol that yields reproducible and meaningful data.
The assays detailed herein are selected to probe critical nodes within the inflammatory cascade, including the master regulatory NF-κB signaling pathway, the production of key inflammatory mediators like cytokines and nitric oxide, the activity of the cyclooxygenase (COX) enzymes, and the activation of the inflammasome complex. Furthermore, we will emphasize the importance of assessing cell viability in parallel to distinguish true anti-inflammatory effects from cytotoxicity.
I. The Gatekeeper of Inflammation: The NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast number of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκB.[4] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[3][4]
Visualizing the NF-κB Signaling Cascade
Caption: Canonical NF-κB signaling pathway activation.
II. Quantifying Inflammatory Mediators: Cytokine and Nitric Oxide Production
A primary consequence of inflammatory pathway activation is the synthesis and release of signaling molecules that propagate the inflammatory response. Among the most important of these are pro-inflammatory cytokines and nitric oxide (NO).
A. Cytokine Release Assays (ELISA)
Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central players in inflammation.[3] Their quantification provides a direct measure of the inflammatory state of cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for measuring cytokine concentrations in cell culture supernatants.[5][6][7]
Caption: Workflow for assessing cytokine release.
This protocol is a generalized guideline; always refer to the specific instructions provided with your ELISA kit.[5][7]
-
Cell Seeding: Seed murine macrophages (e.g., J774A.1 or RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of your novel anti-inflammatory compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[8] Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit instructions.
-
Wash the plate multiple times.
-
Add the detection antibody, followed by another incubation and wash cycle.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[5]
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark.[5]
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in your samples by interpolating from the standard curve.
B. Nitric Oxide Production (Griess Assay)
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation.[9] NO is a highly reactive molecule, but it is rapidly oxidized to the stable metabolites nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[10][11]
-
Cell Culture and Treatment: Follow steps 1-4 of the cytokine release protocol. It is advisable to use phenol red-free media as it can interfere with the assay.[10]
-
Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 100 µL of your supernatant.
-
Prepare a standard curve using sodium nitrite.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in your samples from the standard curve.
III. Targeting Prostaglandin Synthesis: Cyclooxygenase (COX) Activity Assays
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[12][13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Therefore, assessing the inhibitory activity of novel compounds on COX is a cornerstone of anti-inflammatory drug discovery.
Protocol: Cell-Based COX Activity Assay
This assay measures the production of prostaglandin E2 (PGE2), a major product of COX-2, in response to an inflammatory stimulus.[12]
-
Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) and treat with your test compound as described previously.
-
COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce the expression of the COX-2 enzyme.[12]
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit. The procedure is similar to the cytokine ELISA described above.
-
Data Analysis: A reduction in PGE2 levels in compound-treated cells compared to LPS-stimulated controls indicates inhibition of COX activity.
IV. The Inflammasome: A Platform for Caspase-1 Activation
Inflammasomes are multi-protein complexes that assemble in the cytoplasm in response to pathogenic and sterile danger signals.[15] Their activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[15]
Protocol: Inflammasome Activation Assay
This protocol describes a two-signal model for NLRP3 inflammasome activation.
-
Priming (Signal 1): Seed bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line. Prime the cells with LPS (1 µg/mL) for 4 hours. This upregulates the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Treat the primed cells with your test compound for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatant and prepare cell lysates.
-
Readouts:
-
IL-1β Release: Measure the concentration of mature IL-1β in the supernatant by ELISA.
-
Caspase-1 Activation: Detect cleaved caspase-1 (p20 or p10 subunits) in the supernatant and cell lysates by Western blot.[16]
-
Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[16]
-
V. A Critical Control: Assessing Cell Viability
It is imperative to distinguish between a compound's specific anti-inflammatory effects and general cytotoxicity. A compound that kills the cells will, of course, prevent them from producing inflammatory mediators. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[17][18]
Protocol: MTT Assay for Cell Viability
-
Cell Culture and Treatment: Plate your cells and treat them with the same concentrations of your test compound and for the same duration as in your primary anti-inflammatory assays.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm.[18]
-
Analysis: A decrease in absorbance in compound-treated wells compared to vehicle-treated controls indicates a reduction in cell viability.
Data Interpretation and Summary
The following table provides a framework for summarizing and interpreting your results from the described assays.
| Assay | Principle | Primary Readout | Interpretation of Inhibition |
| NF-κB Reporter Assay | Measures the transcriptional activity of NF-κB. | Luciferase or fluorescent protein expression | Inhibition of NF-κB signaling pathway. |
| Cytokine ELISA | Quantifies the concentration of secreted cytokines (TNF-α, IL-6). | Absorbance at 450 nm | Reduction of pro-inflammatory cytokine production. |
| Griess Assay | Measures nitrite as an indicator of nitric oxide production. | Absorbance at 540 nm | Inhibition of iNOS activity or expression. |
| COX Activity Assay | Quantifies PGE2 production. | Absorbance at 450 nm (ELISA) | Inhibition of COX-1 and/or COX-2 enzymes. |
| Inflammasome Assay | Measures downstream effects of inflammasome activation. | IL-1β release, Caspase-1 cleavage, LDH release | Inhibition of inflammasome assembly or activity. |
| MTT Assay | Measures mitochondrial reductase activity as an indicator of cell viability. | Absorbance at ~570 nm | Assessment of compound cytotoxicity. |
Conclusion: Building a Comprehensive Profile
By employing this multi-faceted suite of cell-based assays, researchers can build a comprehensive profile of a novel compound's anti-inflammatory properties. This systematic approach allows for the identification of promising lead candidates and provides critical insights into their mechanisms of action. Remember, rigorous experimental design, including appropriate controls and parallel assessment of cytotoxicity, is paramount for generating high-quality, interpretable data that will drive your drug discovery program forward.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Al-Nahrain University, College of Medicine. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Frontiers Media S.A. (2018). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. [Link]
-
Bio-protocol. (n.d.). In vitro Inflammasome Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Nature Protocols. (2021). A comprehensive guide to studying inflammasome activation and cell death. Nature Protocols, 16(6), 2777-2801. [Link]
-
Current Protocols. (2019). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology, 126(1), e81. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (2013, April 23). Nitric Oxide Assay?. Retrieved from [Link]
-
MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 18(10), 3309. [Link]
-
Natural Remedies Pvt. Ltd. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Planta Medica, 76(16), 1845-1850. [Link]
-
PubMed. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Immunological Methods, 382(1-2), 172-180. [Link]
-
Current Protocols. (2021). A comprehensive guide for studying inflammasome activation and cell death. Current Protocols, 1(6), e163. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Wiley. (n.d.). Current Protocols in Cell Biology. Retrieved from [Link]
-
Bentham Science. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Medicinal Chemistry, 14(6), 599-606. [Link]
-
Eurofins Discovery. (2021, February 28). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Springer Protocols and Wiley Current Protocols. Journal of the Medical Library Association, 100(1), 73–75. [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2351. [Link]
-
Wolters Kluwer Health. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 349-357. [Link]
-
Springer. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 39-55. [Link]
-
ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 58–64. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current protocols in cell biology. Retrieved from [Link]
-
Reddit. (2021, November 8). Where to find protocols with explanations. r/labrats. [Link]
-
National Center for Biotechnology Information. (2014). Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. PLoS ONE, 9(5), e97594. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Assessing the Cytotoxicity of Substituted Anilines
Introduction: The Toxicological Significance of Substituted Anilines
Substituted anilines represent a broad class of aromatic amines that are foundational chemical intermediates in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, pesticides, and therapeutic agents.[1] However, their utility is counterbalanced by significant toxicological concerns. Aniline and its derivatives are known to induce a range of adverse health effects, with primary toxicity often manifesting as damage to erythrocytes, leading to methemoglobinemia.[1] Mechanistically, aniline exposure is strongly associated with the induction of oxidative and nitrosative stress.[2][3][4][5] This is often initiated by an overload of labile iron, which in turn catalyzes the generation of reactive oxygen species (ROS).[2][3][4] These highly reactive molecules can inflict damage upon critical cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cytotoxicity, genotoxicity, and in some cases, carcinogenicity.[1][2][3][4][5][6]
Given the potential for significant cellular damage, a thorough and multi-faceted in vitro toxicological assessment is a critical step in the safety evaluation and drug development process for any novel substituted aniline.[7][8][9] This guide provides a comprehensive overview of robust and field-proven methodologies for assessing the cytotoxicity of this chemical class, offering detailed protocols and the scientific rationale behind experimental choices.
Core Principles of Cytotoxicity Assessment for Anilines
A comprehensive assessment of aniline-induced cytotoxicity should not rely on a single endpoint. Instead, a battery of assays targeting different cellular processes is recommended to build a holistic understanding of the compound's toxicological profile. The key cellular events to interrogate include:
-
Cell Viability and Metabolic Activity: Is the compound causing a general decline in cellular health and metabolic function?
-
Cell Membrane Integrity: Is the compound disrupting the cell membrane, leading to leakage of intracellular components?
-
Induction of Apoptosis: Is the compound triggering programmed cell death?
-
Oxidative Stress: Is the compound inducing an imbalance in the cellular redox state?
-
Genotoxicity: Is the compound causing damage to the cellular DNA?
This application note will detail protocols for assays that address each of these critical questions.
Section 1: Assessment of Cell Viability via Metabolic Activity (MTT Assay)
The MTT assay is a cornerstone, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]
Scientific Principle
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10][11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[11] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[1] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Workflow: MTT Assay
Caption: General workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol: MTT Assay
Materials:
-
Selected cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Substituted aniline compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the substituted aniline in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest test concentration) and untreated control wells.[1][12]
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12][13] Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[11][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11][12][13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.[10][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).[10]
Section 2: Assessment of Cell Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][15]
Scientific Principle
LDH is a stable cytosolic enzyme present in most eukaryotic cells.[16] When the plasma membrane is compromised, LDH is released into the extracellular space.[16][17] The LDH assay is a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[17][18] A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product.[16][17] The amount of formazan produced is proportional to the amount of LDH released, which directly correlates with the number of damaged cells.[16]
Detailed Protocol: LDH Assay
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer for maximum LDH release control)
-
Microplate reader
Procedure:
-
Preparation of Controls:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to wells with untreated cells 30 minutes before the end of the incubation period.
-
Vehicle Control: Use wells with cells treated with the vehicle (e.g., DMSO) only.
-
-
Sample Collection: After the desired incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[12]
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Section 3: Mechanistic Insight - Apoptosis Detection (Caspase-3/7 Assay)
Aniline and its derivatives can induce apoptosis, or programmed cell death.[6][19][20] A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[21]
Scientific Principle
This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[21] Upon cleavage, a substrate for luciferase is released, leading to the generation of a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer-compatible white-walled 96-well plates
Procedure:
-
Assay Plate Preparation: Prepare a white-walled 96-well plate with cells treated with the substituted aniline at various concentrations, including controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[22] Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[22]
-
Incubation: Gently mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated controls to determine the fold-increase in apoptosis.
Section 4: Investigating the Role of Oxidative Stress (ROS Assay)
The toxicity of many anilines is linked to the generation of reactive oxygen species (ROS).[6][19][23] Directly measuring intracellular ROS levels can provide crucial mechanistic insights.
Scientific Principle
The dichlorofluorescein (DCF) assay is a common method for detecting intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[23]
Detailed Protocol: Intracellular ROS Assay
Materials:
-
Cells and compound-treated plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with the substituted aniline for the desired time period. Include a positive control (e.g., H2O2) and an untreated control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: The fluorescence intensity reflects the intracellular ROS levels. Compare the fluorescence of treated cells to that of the untreated controls.
Section 5: Assessment of Genotoxicity (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.[24][25] Given that aniline-induced oxidative stress can lead to DNA damage, this assay is highly relevant.[4][6]
Scientific Principle
The principle of the comet assay is that fragmented DNA migrates faster than intact DNA during electrophoresis.[25][26] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[24][25] Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[26]
Experimental Workflow: Comet Assay
Caption: General workflow of the Comet assay for assessing DNA damage.
Detailed Protocol: Alkaline Comet Assay
Materials:
-
Single-cell suspension from treated and control cultures
-
Low-melting-point agarose
-
Normal-melting-point agarose
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation: Coat slides with normal-melting-point agarose and allow to dry.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto the prepared slide. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[26]
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 30 minutes to allow for DNA unwinding.[26]
-
Electrophoresis: Apply a voltage to the electrophoresis tank for a specified time (e.g., 20-30 minutes).
-
Neutralization and Staining: Gently remove the slides, wash with neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, and tail moment).[6]
Data Presentation: A Comparative View
The cytotoxic potential of substituted anilines is highly dependent on the nature and position of the substituents on the aniline ring. Generally, electron-withdrawing groups tend to increase cytotoxicity.[10] The following table summarizes 50% effective concentration (EC50) values from a study on the interaction of various substituted anilines with submitochondrial particles, providing insight into their relative toxicity. It is important to note that these values may not be directly comparable to whole-cell assay data but are indicative of relative potency.[10]
| Compound | Substituent Position(s) | EC50 (µM)[10] |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
A lower EC50 value indicates a higher cytotoxic potency.[10]
Mechanistic Overview of Aniline-Induced Cytotoxicity
The various cytotoxic effects of substituted anilines can be traced back to a common initiating event: the induction of oxidative stress. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of aniline-induced cytotoxicity.
Conclusion and Best Practices
The assessment of cytotoxicity for substituted anilines requires a multi-pronged approach that moves beyond simple viability assays. By integrating methods that probe metabolic activity, membrane integrity, apoptosis, oxidative stress, and genotoxicity, researchers can build a comprehensive toxicological profile. This is essential for informed decision-making in drug development and chemical safety assessment.
Key Recommendations:
-
Use a panel of assays: No single assay can capture the complexity of cytotoxicity.
-
Appropriate Controls: Always include positive, negative, and vehicle controls.
-
Dose-Response and Time-Course: Evaluate cytotoxicity across a range of concentrations and time points.
-
Metabolic Activation: For certain applications, consider incorporating a metabolic activation system (e.g., S9 fraction) to mimic in vivo metabolism of anilines.[1]
-
Regulatory Guidelines: Be aware of and adhere to relevant regulatory guidelines, such as those from the OECD, for chemical safety testing.[27][28][29][30]
By following these robust protocols and principles, researchers can generate reliable and meaningful data on the cytotoxic potential of substituted anilines.
References
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Makhdoumi, P., et al. (2018). Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review. Current drug metabolism, 19(11), 923-930. [Link]
-
ResearchGate. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Makhdoumi, P., et al. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. PMC. [Link]
-
Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669. [Link]
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [Link]
-
Semantic Scholar. (2008). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International journal of environmental research and public health, 13(12), 1188. [Link]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
-
SciSpace. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. [Link]
-
Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of toxicological sciences, 33(5), 563-572. [Link]
-
J-STAGE. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. [Link]
-
Suter, W. (2004). Use the alkaline in vivo Comet assay for mechanistic genotoxicity investigations. Mutagenesis, 19(3), 203-214. [Link]
-
OECD. (2019). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]
-
Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
National Institutes of Health. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. [Link]
-
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]
-
TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
Agilent. (2021). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. [Link]
-
National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]
-
MDPI. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. [Link]
-
JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]
-
MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]
-
PLOS One. (2018). Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells. [Link]
-
National Institutes of Health. (2014). Comet assay: a versatile but complex tool in genotoxicity testing. [Link]
-
MDPI. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. [Link]
-
National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods. [Link]
-
PubMed. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. [Link]
-
JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]
-
Journal of Medicinal Chemistry. (2014). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. [Link]
-
National Institutes of Health. (2011). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. [Link]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. [Link]
-
ScienceDirect. (2016). In vitro ultramorphological assessment of apoptosis induced by.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells | PLOS One [journals.plos.org]
- 23. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 21stcenturypathology.com [21stcenturypathology.com]
- 25. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. oecd.org [oecd.org]
- 28. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 29. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols: Experimental Design for In Vivo Studies of 1,3,4-Oxadiazole Drug Candidates
Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, enhance metabolic stability, and participate in hydrogen bonding, have made it a cornerstone in the design of novel therapeutics.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2]
Transitioning a promising 1,3,4-oxadiazole candidate from in vitro validation to in vivo preclinical studies is a critical and complex phase in the drug development pipeline.[3][4] This guide provides a detailed framework for designing and executing robust in vivo experiments to evaluate the efficacy, safety, and pharmacokinetic profile of these drug candidates. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.
Part 1: Foundational Principles of In Vivo Study Design
A successful in vivo study hinges on a meticulously planned experimental design that is both scientifically sound and ethically responsible.[5][6] Key considerations include the selection of the appropriate animal model, determination of the optimal dosing regimen, and adherence to all institutional and federal guidelines for animal welfare.
Ethical Considerations and IACUC Protocol
All research involving vertebrate animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[7][8] The IACUC protocol is a comprehensive document that details the justification for using animals, the rationale for the chosen species and number of animals, and a complete description of all procedures to be performed.[7][9] The core tenets of the IACUC are the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).[5]
Animal Model Selection
The choice of animal model is paramount and should accurately recapitulate the human disease state being studied. The selection process must be justified based on physiological, metabolic, and genetic similarities to humans. For 1,3,4-oxadiazole candidates, a variety of models are employed depending on the therapeutic target.
| Therapeutic Area | Common Animal Models | Key Features |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat/Mouse) | Acute, non-immune, reproducible model of inflammation.[10][11][12] |
| Anticancer | Dalton's Lymphoma Ascites (DLA) Solid Tumor Model (Mouse) | Transplantable T-cell lymphoma model for assessing tumor growth inhibition.[13][14][15][16] |
| Neuroprotection | Pentylenetetrazole (PTZ)-Induced Seizures (Mouse) | Acute, chemically-induced seizure model for screening antiepileptic drugs.[2][17][18][19] |
Formulation and Vehicle Selection
Many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, exhibit poor aqueous solubility. The selection of an appropriate delivery vehicle is critical for ensuring accurate dosing and bioavailability.[20][21][22][23]
Vehicle Selection Workflow
Caption: Workflow for selecting an appropriate vehicle for in vivo administration.
Commonly used vehicles for poorly soluble compounds include:
-
Co-solvents: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) and an aqueous solution (e.g., saline). The final concentration of the organic solvent must be within non-toxic limits.[20]
-
Suspensions: The compound is suspended in an aqueous vehicle with a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween 80.[21]
-
Lipid-based formulations: For highly lipophilic compounds, oils such as corn or sesame oil can be used.[20]
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its development.[3][24][25] Pharmacokinetic (PK) studies characterize what the body does to the drug, while pharmacodynamic (PD) studies assess what the drug does to the body.
In Vivo Pharmacokinetic (PK) Screening
Rapid PK screening in rodent models is essential for early-stage lead optimization.[26][27] These studies provide crucial data on key parameters:
| PK Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure. |
| t½ | Half-life | Determines dosing frequency. |
| F% | Bioavailability (Oral) | The fraction of the oral dose that reaches systemic circulation. |
A typical murine PK study involves administering the compound via intravenous (IV) and oral (PO) routes to different groups of animals. Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to generate a concentration-time profile.[27] The use of serial bleeding techniques significantly reduces the number of animals required.[27]
PK Study Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
Part 3: Efficacy Evaluation in Disease Models
The primary goal of in vivo efficacy studies is to demonstrate that the drug candidate has the desired therapeutic effect in a relevant disease model.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This model is widely used to evaluate the activity of acute anti-inflammatory agents.[10][11]
Objective: To assess the ability of a 1,3,4-oxadiazole drug candidate to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound (1,3,4-oxadiazole derivative) in appropriate vehicle
-
Positive control (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, PO)
-
Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg, PO)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (PO) via gavage.
-
Inflammation Induction: One hour after dosing, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][28]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[11]
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Protocol 2: Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor in Mice (Anticancer)
This model is used to evaluate the in vivo antitumor activity of test compounds.[14][29]
Objective: To determine the effect of a 1,3,4-oxadiazole drug candidate on the growth of a solid tumor.
Materials:
-
Swiss albino mice (20-25 g)
-
Dalton's Lymphoma Ascites (DLA) cell line (propagated in vivo)
-
Test compound in appropriate vehicle
-
Positive control (e.g., 5-Fluorouracil)
-
Vehicle control
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
DLA Cell Propagation: Maintain DLA cells by serial intraperitoneal (i.p.) transplantation in mice.[15]
-
Tumor Induction: Aspirate DLA cells from the peritoneal cavity of a tumor-bearing mouse, wash with PBS, and perform a viable cell count. Inject 1 x 10⁶ DLA cells subcutaneously (s.c.) into the right hind limb of each mouse.
-
Grouping and Treatment: 24 hours after tumor inoculation, randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Tumor Control (receives vehicle only)
-
Group 2: Positive Control (e.g., 5-FU, 20 mg/kg, i.p., daily)
-
Group 3-4: Test Compound (e.g., 25, 50 mg/kg, i.p. or PO, daily for 14 days)
-
-
Monitoring:
-
Record the body weight of each animal every three days.
-
Measure the tumor volume every three days using digital calipers. Tumor Volume (mm³) = 0.52 x (width)² x (length).
-
-
Endpoint: On day 15, after the last dose, sacrifice the animals by cervical dislocation. Carefully excise the tumor and weigh it.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition: % Inhibition = [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] * 100
-
Analyze tumor volume and weight data using one-way ANOVA followed by a suitable post-hoc test.
-
Part 4: Safety and Toxicity Assessment
Safety pharmacology and toxicology studies are mandatory regulatory requirements to identify potential adverse effects before a drug can proceed to human trials.[30][31][32][33]
Acute Oral Toxicity (OECD 420)
The acute toxicity study provides information on the potential health hazards that might arise from short-term exposure to a substance.[1][34][35] The OECD Guideline 420 (Fixed Dose Procedure) is a stepwise procedure that uses a minimum number of animals.[36]
Procedure Outline:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose.[36]
-
Main Study: Based on the sighting study, 4 additional animals are dosed at the selected fixed-dose level (5, 50, 300, or 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and changes in body weight for at least 14 days.[36]
-
Endpoint: The study allows for the classification of the substance and provides an estimate of the lethal dose.
Safety Pharmacology Core Battery
These studies investigate the effects of the drug candidate on vital organ systems.[33]
-
Central Nervous System (CNS): Assessed using a Functional Observational Battery (FOB) or Irwin test in rodents.
-
Cardiovascular System: Evaluated by measuring blood pressure, heart rate, and ECG in conscious, unrestrained animals (often using telemetry). In vitro hERG assays are crucial for assessing the risk of QT interval prolongation.
-
Respiratory System: Respiratory rate and tidal volume are measured, often using whole-body plethysmography.
Safety Assessment Pipeline
Caption: Key stages in the preclinical safety assessment of a drug candidate.
Part 5: Data Analysis and Interpretation
Key Elements of a Statistical Analysis Plan:
-
Hypotheses: Clearly defined primary and secondary hypotheses.
-
Endpoints: Specification of primary and secondary outcome measures.
-
Sample Size Calculation: A power analysis must be performed to determine the appropriate number of animals per group to detect a statistically significant effect.[41]
-
Statistical Methods: The specific statistical tests to be used (e.g., t-test, ANOVA, non-parametric tests) should be pre-specified.
-
Handling of Data: Procedures for handling outliers and missing data.
Conclusion
The in vivo evaluation of 1,3,4-oxadiazole drug candidates is a multifaceted process that demands a strategic and methodologically sound approach. By integrating robust experimental design, ethically sound practices, and rigorous data analysis, researchers can effectively assess the therapeutic potential and safety profile of these promising compounds. This comprehensive guide serves as a foundational resource to navigate the critical preclinical phase, ultimately facilitating the translation of novel 1,3,4-oxadiazole derivatives from the laboratory to the clinic.
References
- Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
- Charles River Laboratories. (2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk.
- Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- BenchChem. (2025). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- Dahlem Research School, Freie Universität Berlin. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety.
- Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
- National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- National Center for Biotechnology Information. (n.d.). Statistical Considerations for Preclinical Studies.
- Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- ResearchGate. (2025, August 6). Preclinical in vivo ADME studies in drug development: A critical review.
- Symeres. (n.d.). In vivo PK Screening Services | Rapid ADME PK Studies.
- PubMed. (2016, February 5). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation.
- National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Scribd. (n.d.). L2 OECD Guideline For Toxicity.
- National Center for Biotechnology Information. (n.d.). Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus.
- BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- MDPI. (n.d.). Inhibitory Effect of Nano-Formulated Extract of Passiflora incarnata on Dalton's Lymphoma Ascites-Bearing Swiss albino Mice.
- vivo Science GmbH. (n.d.). GLP Toxicity studies | REACH | EFSA | EMA.
- NEUROFIT. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures.
- ResearchGate. (n.d.). Reproductive toxicity: in vivo testing guidelines from OECD.
- MDPI. (n.d.). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System.
- Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- National Center for Biotechnology Information. (n.d.). Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo.
- National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals.
- National Center for Biotechnology Information. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.
- Oxford Academic. (2019, July 30). Everything You Need to Know About Satisfying IACUC Protocol Requirements.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- WellSaid Labs. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research.
- National Center for Biotechnology Information. (n.d.). Antitumor activity of silver nanoparticles in Dalton's lymphoma ascites tumor model.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Retrieved from Office of the Vice President for Research.
- American Physiological Society. (n.d.). Guiding Principles for Research Involving Animals and Human Beings.
- Duke Department of Biostatistics and Bioinformatics. (n.d.). Statistical Analysis Plan (SAP) Template.
- Oxford Academic. (2025, August 9). Everything You Need to Know About Satisfying IACUC Protocol Requirements.
- Shodhganga. (n.d.). maintenance of tumor cell line dalton's lymphoma and determination of life span of white mice.
- Quanticate. (2024, September 2). How to Understand and Create a Statistical Analysis Plan (SAP).
- National Center for Biotechnology Information. (n.d.). A template for the authoring of statistical analysis plans.
- PubMed. (n.d.). Effect of Aerva lanata on solid tumor induced by DLA cells in mice.
- ResearchGate. (2017, February 1). Dalton's Lymphoma as a Murine Model for Understanding the Progression and Development of T-Cell Lymphoma and Its Role in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- ResearchGate. (2025, August 5). The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study.
Sources
- 1. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. labtoo.com [labtoo.com]
- 4. ppd.com [ppd.com]
- 5. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rangiacollege.digitallibrary.co.in [rangiacollege.digitallibrary.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 19. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicalpub.com [clinicalpub.com]
- 25. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. symeres.com [symeres.com]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of Aerva lanata on solid tumor induced by DLA cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 32. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 33. criver.com [criver.com]
- 34. scribd.com [scribd.com]
- 35. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 37. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 38. biostat.duke.edu [biostat.duke.edu]
- 39. quanticate.com [quanticate.com]
- 40. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
How to solubilize 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline for biological assays
Application Note & Protocol
Topic: Solubilization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline for Biological Assays
Introduction: The Challenge of Poor Aqueous Solubility
This compound is a heterocyclic compound featuring an aniline group, a methoxy substituent, and a 1,3,4-oxadiazole ring. This molecular architecture is common in modern medicinal chemistry and drug discovery programs, often associated with diverse biological activities.[1][2] However, the presence of multiple aromatic and heterocyclic rings suggests that the compound is likely to be lipophilic and exhibit poor solubility in aqueous media, a common hurdle for in vitro and in vivo biological evaluation.
The solubility of 1,3,4-oxadiazole derivatives is significantly influenced by their substituents; aryl groups, in particular, tend to decrease water solubility considerably.[3] Similarly, aniline and its derivatives often present solubility challenges.[4] Inaccurate solubility assessment or improper solubilization can lead to significant experimental artifacts, including underestimated potency, high variability in assay results, and misleading structure-activity relationships (SAR).
This document provides a systematic, field-proven guide for researchers to effectively solubilize this compound. It outlines a tiered experimental approach, from initial solvent screening to the use of advanced formulation strategies, ensuring the generation of reliable and reproducible data in biological assays.
Compound Properties and Initial Assessment
Structural Features Influencing Solubility:
-
Aniline and Phenyl Rings: Contribute to the molecule's hydrophobicity and potential for π-π stacking, which can favor the solid state over a dissolved state.
-
1,3,4-Oxadiazole Ring: This heterocycle is often used as a bioisostere for esters and amides to improve metabolic stability. While it contains heteroatoms capable of hydrogen bonding, its overall contribution can be lipophilic, especially when substituted with aryl groups.[3][5]
-
Methoxy Group: A mildly polar group that can slightly improve solubility compared to an unsubstituted phenyl ring.
-
Aniline Moiety (Basic Center): The primary amine (-NH2) group is weakly basic. This provides a crucial opportunity for pH-dependent solubilization strategies.
Based on these features, the compound is predicted to be poorly soluble in neutral aqueous buffers. A systematic approach is therefore essential.
A Tiered Strategy for Solubilization
We recommend a multi-step approach to identify the optimal solubilization method. This workflow is designed to start with the simplest, most common techniques and progress to more complex methods only if necessary. This preserves compound integrity and minimizes the introduction of potentially confounding variables into the biological assay.
Caption: A tiered workflow for systematically achieving compound solubilization.
PART A: Detailed Protocols & Methodologies
Protocol 1: Tier 1 - Preparation of a High-Concentration Organic Stock Solution
The most common and straightforward method for solubilizing hydrophobic compounds is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.
Rationale: Creating a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to the final aqueous assay buffer, thereby keeping the final organic solvent concentration below levels that could cause cytotoxicity or interfere with the assay.[6]
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes or amber glass vials
Step-by-Step Methodology:
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW ~219.23 g/mol , add 456 µL of DMSO to 1 mg of compound).
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-15 minutes. Gentle warming (up to 37°C) can also be applied, but caution is advised to prevent compound degradation.
-
Final Check: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear and homogenous.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Critical Consideration: The Final DMSO Concentration When preparing the final working solution for your assay, ensure the final concentration of DMSO does not exceed a validated level, typically 0.1% to 0.5% (v/v) . Higher concentrations can lead to cell stress, altered enzyme kinetics, or other off-target effects. Always include a "vehicle control" (assay buffer with the same final DMSO concentration but without the compound) in your experiments.
Protocol 2: Tier 2 - pH-Dependent Solubilization
The aniline group in the molecule is a weak base (pKa of aniline is ~4.6). This means that in acidic conditions (pH < 4.6), the amine group will become protonated (-NH3+), forming a salt. This charged species will have significantly higher aqueous solubility than the neutral form.
Rationale: By preparing the stock solution in a mildly acidic aqueous solution or by diluting the DMSO stock into an acidic buffer, the increased charge on the molecule can overcome the hydrophobic forces, leading to better solubility. This is a common strategy for compounds containing basic functional groups.[7]
Materials:
-
Compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4)
-
pH meter
Step-by-Step Methodology:
-
Prepare Buffers: Prepare a set of biologically compatible buffers (e.g., citrate for pH 4-6, MES for pH 5.5-6.7, HEPES for pH 7-8).
-
Test Dilution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final assay concentration. For example, add 1 µL of a 10 mM DMSO stock to 999 µL of buffer for a final concentration of 10 µM.
-
Observation: Vortex briefly and let the solution stand for 15-30 minutes at room temperature.
-
Solubility Assessment: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). Compare the solution at pH 7.4 with those at lower pH values. If the compound remains dissolved at a lower pH but precipitates at neutral pH, this confirms a pH-dependent solubility profile.
-
Assay Compatibility: Ensure that the acidic pH required for solubilization is compatible with the biological assay. Some cells or enzymes are sensitive to pH changes. If the final assay must be at neutral pH, this method may not be suitable unless the compound remains in a supersaturated but stable state long enough for the experiment.
Protocol 3: Tier 3 - Advanced Solubilization using Excipients
If the compound precipitates from the DMSO stock upon dilution into neutral aqueous buffer, and pH modification is not a viable option, formulation aids known as excipients can be employed.
Rationale: Excipients can increase the apparent solubility of a compound through various mechanisms without chemically altering it.
A. Co-solvents: Using a water-miscible co-solvent in the final buffer can increase the solubility of non-polar compounds.
-
Examples: Ethanol, PEG 400, propylene glycol.
-
Method: Prepare an intermediate dilution of the DMSO stock in the chosen co-solvent before the final dilution into the aqueous buffer.
-
Caution: Co-solvents must be tested for their own biological effects at the final concentration used.
B. Surfactants: Surfactants form micelles in aqueous solution above a certain concentration (the critical micelle concentration, CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase.[8]
-
Examples: Tween® 20, Tween® 80, Cremophor® EL.
-
Method: Prepare the final aqueous assay buffer to contain the surfactant at a concentration above its CMC. Then, add the aliquot of the DMSO stock solution.
-
Caution: Surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions. Meticulous validation with appropriate controls is required.
Table 1: Summary of Solubilization Strategies
| Tier | Method | Principle of Action | Advantages | Disadvantages & Cautions |
| 1 | Organic Solvent (DMSO) | Dissolves hydrophobic compound in a water-miscible organic solvent. | Simple, widely used, compatible with high-throughput screening. | Final solvent concentration must be kept low (<0.5%) to avoid toxicity/artifacts.[6] |
| 2 | pH Modification | Protonates the basic aniline group, forming a more soluble salt. | Effective for basic compounds, uses simple buffers. | Requires assay to be compatible with non-neutral pH; compound may precipitate if pH is neutralized. |
| 3 | Co-solvents (e.g., PEG 400) | Increases the polarity of the bulk solvent, enhancing solubility. | Can significantly improve solubility. | Potential for co-solvent to have its own biological effects; requires careful controls. |
| 3 | Surfactants (e.g., Tween® 80) | Sequesters the compound within micelles.[8] | High solubilizing capacity for very insoluble compounds. | Can interfere with cell membranes and protein activity; may not be suitable for all assays. |
PART B: Quality Control and Troubleshooting
Ensuring the compound is truly dissolved and remains so throughout the experiment is paramount.
Protocol 4: Validating Compound Solubility
-
Visual Inspection: The simplest check. A solution should be perfectly clear, with no visible precipitate, cloudiness, or film on the vial walls.
-
Microscopic Examination: Place a drop of the final working solution on a microscope slide. The absence of crystalline structures or amorphous precipitate under 40x magnification provides a higher degree of confidence.
-
Kinetic Solubility Assessment: Monitor the clarity of the solution over time (e.g., 1, 2, 4, and 24 hours) at the temperature of the planned biological assay. Many compounds can form a temporary supersaturated solution but will precipitate over time.
-
Advanced Methods (Optional): For rigorous drug development, techniques like Nephelometry or Dynamic Light Scattering (DLS) can quantitatively measure light scattering from particulates, providing a highly sensitive measure of solubility.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution from DMSO stock. | The aqueous solubility limit has been exceeded. The compound is highly lipophilic. | 1. Lower the final concentration. 2. Proceed to Tier 2 (pH adjustment) or Tier 3 (excipients). |
| Solution is clear initially but becomes cloudy over time. | The compound has formed a supersaturated solution and is slowly precipitating. | 1. Reduce the final concentration. 2. Use the solution immediately after preparation. 3. Add a stabilizing excipient (Tier 3). |
| High variability in biological assay results. | Inconsistent solubility or precipitation in some wells. | 1. Re-validate the solubilization protocol. 2. Ensure thorough mixing after adding the compound to the assay plate. 3. Visually inspect assay plates for precipitation before and after incubation. |
| Vehicle control (e.g., DMSO) shows unexpected biological activity. | The solvent concentration is too high, or the specific cell line/target is highly sensitive. | 1. Reduce the final solvent concentration (use a higher concentration stock). 2. Test alternative solvents (e.g., ethanol) if compatible. |
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
PubChem. (n.d.). 2-Methoxy-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (n.d.). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Removal of Aniline from Wastewater via MEUF Using Mixed Surfactants. Retrieved from [Link]
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Purity Assessment of Synthesized Oxadiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: Oxadiazoles are five-membered heterocyclic compounds that represent a privileged scaffold in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel oxadiazole derivatives is a focal point of many research and development programs. However, the biological efficacy and safety of these compounds are intrinsically linked to their purity. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) for the control of impurities in new drug substances.[5][6] These guidelines necessitate the use of robust, validated analytical techniques to detect, identify, and quantify impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for the purity assessment of synthesized oxadiazole derivatives, ensuring compliance and scientific integrity.
Overall Analytical Workflow for Purity Assessment
The purity assessment of a newly synthesized oxadiazole derivative is a multi-step, integrated process. It begins with structural confirmation to ensure the correct molecule has been synthesized, followed by chromatographic separation to quantify the main component and its impurities, and concludes with thermal analysis for physicochemical characterization.
Caption: Integrated workflow for comprehensive purity analysis of oxadiazole derivatives.
Part 1: Structural Elucidation and Identification
Before assessing purity, it is paramount to confirm that the synthesized compound has the correct molecular structure. Spectroscopic techniques are fundamental for this purpose.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful and definitive non-destructive technique for elucidating the precise structure of organic molecules.[1] For oxadiazole derivatives, both ¹H and ¹³C NMR are routinely used.[2]
-
¹H NMR provides information on the number, chemical environment, and connectivity of protons. Protons on aromatic substituents attached to the oxadiazole ring typically appear in the downfield region (δ 7-9 ppm).[7]
-
¹³C NMR reveals the number and types of carbon atoms. The carbon atoms of the 1,3,4-oxadiazole ring itself are highly characteristic and typically resonate at approximately δ 160-165 ppm, providing a key diagnostic signal.[7][8] The analysis of chemical shifts and coupling constants allows for unambiguous confirmation of the intended structure.
| Nucleus | Typical Chemical Shift (δ) for 1,3,4-Oxadiazole Core | Significance |
| ¹³C | 160 - 165 ppm | Characteristic signal for the two carbon atoms within the oxadiazole ring.[7] |
| ¹H | 7.0 - 9.0 ppm | Aromatic protons on substituents attached to the ring. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][7] Ensure the sample is fully dissolved.
-
Instrumentation: Use a 300-600 MHz NMR spectrometer.[1]
-
Acquisition:
-
Record a ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum. Depending on sample concentration, this may require a longer acquisition time.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Compare the observed spectra with expected values.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[1] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass with high precision (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula.[2][7] The fragmentation pattern observed in the MS/MS spectrum can provide additional structural confirmation by revealing the connectivity of substituents.[9][10] The molecular ion peak (M⁺ or [M+H]⁺) is the most critical piece of information, confirming the molecular weight of the synthesized compound.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable HPLC-grade solvent like methanol or acetonitrile.[11]
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution directly into the ion source or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument's software to calculate the molecular formula based on the exact mass and compare it to the theoretical formula of the target oxadiazole derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1] For oxadiazole derivatives, FTIR is used to confirm the presence of the characteristic bonds of the heterocyclic ring and its substituents. This technique is excellent for verifying the success of a cyclization reaction, for instance, by observing the appearance of oxadiazole ring vibrations and the disappearance of precursor functional groups (e.g., hydrazide C=O).[12]
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C=N stretching (in-ring) | 1610 - 1650 |
| C-O-C stretching (in-ring) | 1000 - 1300 |
| Aromatic C-H stretching | > 3000 |
| Other functional groups (e.g., C=O, N-H) | Varies based on substituent |
| (Source:[7]) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric interference.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands and confirm they correspond to the functional groups of the target oxadiazole derivative.
Part 2: Purity Determination and Impurity Profiling
Once the structure is confirmed, chromatographic techniques are employed to separate the main compound from any impurities and to quantify its purity.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the cornerstone technique for purity assessment of non-volatile organic compounds.[7] Reverse-phase HPLC (RP-HPLC) is the most common mode used for oxadiazole derivatives due to their typical polarity.[13] A C18 column is frequently employed with a mobile phase of water and an organic modifier (acetonitrile or methanol), often with an acid like formic or trifluoroacetic acid to improve peak shape.[7] A Diode Array Detector (DAD) or UV-Vis detector is used for quantification.[7] The goal is to develop a method that provides good resolution between the main compound peak and all impurity peaks. The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For biological testing, a purity of >95% is generally required.[14]
Experimental Protocol: RP-HPLC Purity Method
-
System Preparation:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases.
-
-
Sample Preparation: Accurately weigh and dissolve the oxadiazole derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Detection Wavelength: Use the wavelength of maximum absorbance (λmax) for the compound, determined from a UV-Vis spectrum.[7] A common wavelength is 235 nm.[13]
-
Injection Volume: 10 µL.
-
Gradient Elution (Typical):
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Adherence to ICH Impurity Thresholds
Application Note: For compounds intended for pharmaceutical development, the ICH Q3A guidelines provide a framework for managing impurities.[3] These guidelines define thresholds that trigger requirements for reporting, identification, and toxicological qualification of impurities.[5]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. |
| Identification | > 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of the impurity must be determined. |
| Qualification | > 0.15% or 1.0 mg per day intake (whichever is lower) | Toxicological data must be provided to demonstrate the impurity's safety. |
| (Source:[3][5]) |
This framework dictates the level of analytical scrutiny required. If an impurity exceeds the identification threshold, techniques like LC-MS or preparative HPLC followed by NMR are necessary to elucidate its structure.
Caption: Decision tree for impurity management based on ICH Q3A thresholds.
Part 3: Physicochemical Characterization
Thermal Analysis (DSC & TGA)
Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physicochemical properties of a compound.[16][17]
-
TGA measures the change in mass of a sample as a function of temperature.[7] It is used to determine thermal stability, decomposition profiles, and the presence of residual solvents or water. A significant weight loss at temperatures below 150 °C often indicates the presence of volatile solvents.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting point, phase transitions, and can also be used as a method for purity determination of highly pure crystalline solids.[18]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the oxadiazole derivative into a TGA or DSC pan (e.g., alumina or aluminum).[7][19]
-
Instrumentation: Use a TGA or DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point (e.g., 600 °C).[7]
-
Data Analysis:
-
TGA Curve: Analyze the mass vs. temperature plot to identify the onset of decomposition and quantify any mass loss due to solvents.
-
DSC Thermogram: Identify the melting point endotherm and any other thermal events.
-
Part 4: Validation of Analytical Methods
Any analytical method used for purity assessment, especially in a regulatory environment, must be validated to ensure it is suitable for its intended purpose.[20] Validation demonstrates that the method is reliable, reproducible, and accurate.[21] Key validation parameters, as defined by ICH Q2(R1) guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[22]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).[23]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
A full method validation is a comprehensive study and is essential for methods used in quality control and regulatory submissions.[24]
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Arif, R., & Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]
-
International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Schreiber, D. S., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-23. Retrieved from [Link]
-
Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]
-
ResearchGate. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]
-
de Barros, A. L. B., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Retrieved from [Link]
-
Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research. Retrieved from [Link]
-
E-Researchco. (2019). Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
-
Selva, A., & Vettori, U. (2008). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews. Retrieved from [Link]
-
Sepe, V., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. Retrieved from [Link]
-
Cammenga, H. K., et al. (1995). Thermal analysis methods for pharmacopoeial materials. Thermochimica Acta. Retrieved from [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
Vlase, T., et al. (2011). A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
ResearchGate. (2025). Preparation, spectral investigation, thermal analysis, biochemical studying of new (Oxadiazole-five membered ring)-ligands. Retrieved from [Link]
-
Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Obaidi, A. S. M., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Baghdad Science Journal. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Retrieved from [Link]
Sources
- 1. journalspub.com [journalspub.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. updatepublishing.com [updatepublishing.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iajps.com [iajps.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 20. wjarr.com [wjarr.com]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. omicsonline.org [omicsonline.org]
- 23. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cs.purdue.edu [cs.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. This molecule is a valuable intermediate in medicinal chemistry and drug development, and its efficient synthesis is crucial for advancing research. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your yield.
The synthesis of this target molecule is a sequential process involving nitration, hydrazide formation, oxadiazole cyclization, and a final selective reduction. Each stage presents unique challenges that can impact the overall yield and purity. This guide addresses these stages in a logical progression.
Overall Synthesis Pathway
The synthesis proceeds in four primary stages, starting from the commercially available p-anisic acid. Each step is a potential point for yield loss, which we will address in the subsequent sections.
Caption: Troubleshooting flowchart for low-yield oxadiazole synthesis.
Detailed Analysis and Solutions:
-
Cause A: Incomplete Acetylation: The reaction begins with the acetylation of 4-methoxy-3-nitrobenzohydrazide. If this step is incomplete, you are attempting to cyclize the unreacted starting material, which will fail.
-
Solution: Use a slight excess of your acetylating agent (e.g., 1.2 equivalents of acetic anhydride). Monitor the reaction by TLC until the starting hydrazide spot is completely consumed before initiating cyclization.
-
-
Cause B: Inefficient Dehydrating Agent: The cyclization is an intramolecular dehydration reaction. The choice of reagent is critical. Phosphorus oxychloride (POCl₃) is a classic and powerful dehydrating agent for this transformation. [1]However, other reagents can also be effective, sometimes under milder conditions.
-
Cause C: Harsh Reaction Conditions: The presence of a nitro group makes the aromatic ring electron-deficient and potentially susceptible to decomposition under harsh acidic conditions and high temperatures.
-
Solution: Carefully control the reaction temperature. When using POCl₃, reflux is common, but start by exploring lower temperatures first. Ensure the reaction is not heated longer than necessary.
-
Table 1: Comparison of Common Cyclization Reagents
| Reagent | Typical Conditions | Pros | Cons |
| POCl₃ | Reflux, 2-4 h | Highly effective, widely used [1] | Harsh, corrosive, requires careful workup |
| SOCl₂ | Reflux, 2-4 h | Effective dehydrating agent | Can lead to chlorination side products |
| I₂ / K₂CO₃ | DMSO, 100 °C | Metal-free, often high-yielding [3] | Requires an oxidant, may not suit all substrates |
| TsCl / Pyridine | 0 °C to RT | Milder conditions | Can be slower, pyridine is unpleasant |
Part 3: Selective Nitro Group Reduction - A Troubleshooting Guide
The final step is the reduction of the nitro group to an amine. The primary challenge here is to achieve this transformation without cleaving the 1,3,4-oxadiazole ring, which can be sensitive to certain reducing agents. [4]
Q4: My final reduction step is either incomplete or results in a complex mixture of products. How can I selectively reduce the nitro group?
Answer: The key is to use a reducing system known for its chemoselectivity for aromatic nitro groups, avoiding harsh conditions that can compromise the heterocyclic ring.
Causality of Experimental Choice: While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method for nitro reduction, it can sometimes lead to over-reduction or cleavage of other functional groups, including heterocycles, depending on the catalyst, pressure, and solvent. [5][6]Metal/acid systems are generally more reliable for this specific substrate. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a widely cited and highly effective method for selectively reducing nitroarenes without affecting other sensitive functionalities. [4][7] Potential Issues & Solutions:
-
Issue A: Oxadiazole Ring Cleavage: Using powerful, non-specific reducing agents like LiAlH₄ or harsh catalytic hydrogenation conditions can lead to the reductive cleavage of the N-O bond in the oxadiazole ring. [4] * Solution: Employ a milder, chemoselective reagent. The combination of sodium borohydride with tin(II) chloride dihydrate has been reported to be particularly mild and effective for this type of substrate. [4]Alternatively, iron powder in acetic acid or with ammonium chloride offers a cost-effective and selective option. [6]
-
Issue B: Incomplete Reaction: The reaction may stall if an insufficient amount of the reducing agent is used or if the reaction is not heated adequately.
-
Solution: Use a stoichiometric excess of the reducing metal (typically 3-5 equivalents). For SnCl₂ or Fe reductions, gentle heating (e.g., 60-80 °C) is often required to drive the reaction to completion. Monitor progress carefully by TLC.
-
-
Issue C: Difficult Workup: Reductions using metal salts often result in emulsions or metal hydroxides during workup, complicating product isolation.
-
Solution: After the reaction is complete, basify the solution carefully (e.g., with saturated NaHCO₃ or dilute NaOH) to a pH > 8. This will precipitate the tin or iron salts. The product can then be extracted into an organic solvent like ethyl acetate. Filtration through a pad of celite can help remove the fine metal salt precipitates.
-
Table 2: Comparison of Selective Nitro Reduction Methods
| Reagent System | Typical Conditions | Pros | Cons |
| SnCl₂·2H₂O | Ethanol or EtOAc, Reflux | High chemoselectivity, reliable [7] | Workup can be tedious due to tin salts |
| Fe / AcOH or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective, environmentally benign [6] | Can require longer reaction times, vigorous stirring |
| NaBH₄ / SnCl₂·2H₂O | Room Temperature | Very mild conditions, high yield reported [4] | More expensive than Fe or SnCl₂ alone |
| H₂ / Pd-C | Methanol, RT, 1 atm | Clean reaction, no metal salt waste | Risk of over-reduction or ring cleavage; requires specialized equipment |
Part 4: General FAQs
Q5: What are the best analytical methods for monitoring these reactions?
-
Thin-Layer Chromatography (TLC): Indispensable for tracking the consumption of starting materials and the appearance of products in all steps. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the mass of the desired product at each stage and identifying major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structure confirmation of the final product and key intermediates. The disappearance of the -NO₂ group's electronic influence and the appearance of the -NH₂ protons in the ¹H NMR are key indicators of a successful final step.
Q6: What are the primary safety concerns for this synthesis?
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. The reaction is exothermic and can run away if the temperature is not controlled. Perform in a fume hood with appropriate personal protective equipment (PPE) and an ice bath ready.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate gloves.
-
POCl₃ and SOCl₂: These reagents are highly corrosive and react violently with water. Handle with extreme care in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Shaik, F., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276. Available at: [Link]
- Ahmad, I., et al. (2013). Synthesis, characterization and biological evaluation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Journal of Saudi Chemical Society, 17(3), 327-334.
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]
-
Kowalewska, A., & Olejarz, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7789. Available at: [Link]
-
Kowalewska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7782. Available at: [Link]
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Shtil, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-8.
- Hadda, T. B., et al. (2019). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 35(1).
-
The Organic Chemistry Tutor. (2019). Reduction of nitro groups to anilines. Retrieved from [Link]
-
Hou, J. (2012). 4-Methoxy-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1422. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Available at: [Link]
- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Zhang, L. M., & Tao, X. J. (2011). (E)-N′- (4-Methoxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o688. Available at: [Link]
-
ChemRxiv. (2021). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass-derived polyols. Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of 1,3,4-Oxadiazole Compounds in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole compounds. This guide is designed to provide in-depth, practical solutions to the common yet significant challenge of poor aqueous solubility often encountered with this important class of heterocyclic compounds. Our goal is to equip you with the knowledge and experimental workflows to effectively troubleshoot and overcome these solubility issues, ensuring the reliability of your in vitro assays and advancing your drug discovery programs.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, the inherent aromaticity and often lipophilic nature of substituted 1,3,4-oxadiazoles can lead to poor solubility in aqueous media.[4] This low solubility can be a major roadblock, leading to unreliable bioassay results, underestimated toxicity, and significant hurdles in formulation development.[5][6]
This guide provides a structured approach to understanding and addressing these solubility challenges. We will delve into the fundamental principles governing solubility and provide a series of frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
I. Foundational Concepts: Understanding Solubility
Before diving into troubleshooting, it's crucial to grasp the key concepts of solubility, particularly the distinction between kinetic and thermodynamic solubility.
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A1: Understanding the distinction between kinetic and thermodynamic solubility is fundamental to addressing solubility issues effectively.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can dissolve and remain stable in solution over an extended period.[7][8][9] This measurement is typically performed by equilibrating an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24 hours or more) and then measuring the concentration of the dissolved compound.[5][9] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[5][9]
-
Kinetic Solubility , on the other hand, is a measure of how much of a compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), can be added to an aqueous buffer before it precipitates.[5][8] This method is rapid and well-suited for high-throughput screening (HTS) in early drug discovery.[5][9] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[7][8][10]
Which one to measure?
-
For early-stage discovery and HTS , kinetic solubility is often sufficient to flag potential issues.[5]
-
For lead optimization and preclinical development , thermodynamic solubility is the more relevant and reliable parameter.[5][10] A significant discrepancy between kinetic and thermodynamic solubility can indicate a risk of compound precipitation over time, which can impact the accuracy of longer-term in vitro assays and in vivo studies.[10]
Experimental Workflow: Differentiating Solubility Types
To illustrate the decision-making process for solubility assessment, consider the following workflow:
Caption: Decision workflow for selecting the appropriate solubility assay.
II. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Q2: My 1,3,4-oxadiazole compound shows good in vitro potency but fails in vivo. Could solubility be the culprit?
A2: Yes, this is a classic scenario where poor aqueous solubility is a likely cause.[6] Low solubility in gastrointestinal fluids can severely limit a compound's dissolution and subsequent absorption, leading to poor oral bioavailability.[6] Even if a compound is highly potent at a cellular level, if it doesn't reach the target site in the body in sufficient concentrations, it will not exert its therapeutic effect.[6] It is crucial to assess the physicochemical properties of your compound, particularly its solubility, to diagnose the root cause of this discrepancy.[6]
Q3: I've confirmed my 1,3,4-oxadiazole derivative has low aqueous solubility. What are my immediate options for in vitro testing?
A3: For immediate use in in vitro assays, several strategies can be employed to increase the apparent solubility of your compound:
-
Use of Co-solvents: For many in vitro assays, the use of a small percentage of an organic co-solvent like DMSO is standard practice. However, if solubility remains an issue, carefully increasing the percentage of DMSO or using other co-solvents such as ethanol, methanol, or polyethylene glycol (PEG) can be effective. It is critical to first determine the tolerance of your specific cell line or assay system to the chosen co-solvent to avoid artifacts.
-
pH Adjustment: The solubility of 1,3,4-oxadiazole derivatives can be influenced by pH, especially if the molecule contains ionizable functional groups.[11] Systematically varying the pH of your aqueous buffer and measuring the solubility at each point can help identify a pH range where your compound is more soluble.
Q4: What are the long-term strategies to fundamentally improve the solubility of my 1,3,4-oxadiazole compound series?
A4: For long-term development, structural modification and advanced formulation approaches are necessary.
Structural Modification Strategies
The solubility of 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at the 2 and 5 positions of the ring.[4] While aryl substituents tend to significantly decrease water solubility, the introduction of polar functional groups can have the opposite effect.[4][12]
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) into the substituents can increase the compound's hydrophilicity and improve aqueous solubility.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[13] This is a powerful strategy to overcome solubility issues.[13][14] For 1,3,4-oxadiazoles, this can involve attaching a water-soluble promoiety, such as a phosphate ester or an amino acid, to a suitable functional group on the molecule.[14]
Formulation Strategies
If structural modifications are not feasible or desired, various formulation techniques can enhance the solubility and bioavailability of poorly soluble 1,3,4-oxadiazole compounds.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[6]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, thereby increasing their aqueous solubility.[15][16][17]
Q5: How can I use cyclodextrins to improve the solubility of my 1,3,4-oxadiazole compound for in vitro studies?
A5: Cyclodextrins are a valuable tool for solubilizing hydrophobic compounds for in vitro experiments.[15][16][17][18] Here is a general protocol for preparing a cyclodextrin inclusion complex:
Protocol 2: Preparation of a 1,3,4-Oxadiazole-Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of a poorly soluble 1,3,4-oxadiazole compound with enhanced aqueous solubility using a cyclodextrin.
Materials:
-
1,3,4-Oxadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a cyclodextrin solution: Dissolve an excess of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD) in the desired aqueous buffer.
-
Add the compound: Add an excess of the powdered 1,3,4-oxadiazole compound to the cyclodextrin solution.
-
Equilibrate: Vortex the mixture vigorously for 1-2 minutes and then sonicate for 30-60 minutes. Allow the mixture to equilibrate at room temperature for at least 24 hours with continuous stirring or shaking.
-
Remove undissolved compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Determine concentration: Accurately determine the concentration of the dissolved 1,3,4-oxadiazole in the final solution using a suitable analytical method (e.g., HPLC-UV).
Data Summary Table:
| Strategy | Advantages | Disadvantages | Best For |
| Co-solvents | Simple, readily available | Can cause cellular toxicity, may affect protein function | Quick screening, initial in vitro assays |
| pH Adjustment | Can be highly effective for ionizable compounds | Limited by the pH tolerance of the assay | Compounds with acidic or basic centers |
| Prodrugs | Fundamentally improves solubility and bioavailability | Requires chemical synthesis, may alter pharmacology | Lead optimization, in vivo studies |
| Formulations | Can significantly enhance bioavailability | Requires specialized expertise and equipment | Preclinical and clinical development |
| Cyclodextrins | Effective for a wide range of compounds, biocompatible | Can be expensive, may not be suitable for all compounds | In vitro and in vivo studies, formulation development |
Troubleshooting Workflow: Addressing Low Solubility
The following diagram outlines a systematic approach to troubleshooting low solubility of 1,3,4-oxadiazole compounds.
Caption: A systematic workflow for troubleshooting low solubility.
III. Conclusion
Overcoming the solubility challenges of 1,3,4-oxadiazole compounds is a critical step in realizing their full therapeutic potential. By understanding the fundamental principles of solubility and employing a systematic troubleshooting approach, researchers can effectively address these issues. This guide provides a foundation for diagnosing solubility problems and implementing practical solutions, from immediate fixes for in vitro assays to long-term strategies for drug development.
IV. References
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
ResearchGate. (PDF) Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
ACS Publications. Oxadiazoles in Medicinal Chemistry. [Link]
-
ResearchGate. Prodrug strategies to overcome poor water solubility. [Link]
-
ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
National Institutes of Health. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PubMed Central. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
-
Bentham Science. Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. [Link]
-
ResearchGate. (PDF) pH-color changing of 1,3,4-oxadiazoles. [Link]
-
National Institutes of Health. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
Bentham Science Publisher. Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole: Review. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Chemical Methodologies. Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. [Link]
-
ResearchGate. 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. [Link]
-
(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Oxadiazoles
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization of oxadiazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthetic workflows and enhance your success rate.
Section 1: Troubleshooting Guide for Oxadiazole Cyclization
The synthesis of oxadiazoles, while a cornerstone in medicinal chemistry, can be fraught with challenges ranging from low yields to the formation of intractable side products. This section is dedicated to providing a systematic approach to troubleshooting these common issues.
Low to No Product Yield
One of the most frequent challenges in oxadiazole synthesis is a lower-than-expected yield of the desired product. The underlying causes can be multifaceted, spanning from suboptimal reaction conditions to impure starting materials.
Troubleshooting Logic for Low Yield in Oxadiazole Synthesis
Caption: A logical workflow for diagnosing and resolving low yield issues in oxadiazole synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield of 1,2,4-Oxadiazole | Incomplete acylation of the amidoxime. | Ensure the use of a suitable acylating agent and optimize the reaction conditions (e.g., temperature, base). For one-pot syntheses from amidoximes and carboxylic acid derivatives, the choice of base and solvent is critical. Aprotic polar solvents like DMSO in the presence of an inorganic base such as NaOH or KOH can be effective.[1][2][3][4] |
| Inefficient cyclodehydration of the O-acylamidoxime intermediate. | The cyclization step is often the rate-limiting step and may require heating.[2] For room temperature synthesis, strong organic bases can facilitate the cyclization of O-acylamidoximes.[1][2] | |
| Low or No Yield of 1,3,4-Oxadiazole | Inefficient cyclodehydration of diacylhydrazines. | The choice of dehydrating agent is crucial. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), triflic anhydride, and polyphosphoric acid.[2][5][6] The selection should be based on the substrate's sensitivity and the desired reaction conditions. |
| Poor reactivity of starting materials. | For less reactive substrates, consider using microwave irradiation to accelerate the reaction.[7][8] This technique can significantly shorten reaction times and improve yields. |
Significant Side Product Formation
The formation of side products can significantly complicate purification and reduce the overall yield of the desired oxadiazole. Understanding the potential side reactions is key to mitigating their formation.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Formation of Diacylhydrazide in 1,3,4-Oxadiazole Synthesis | Incomplete cyclization of the diacylhydrazine intermediate. | Optimize the dehydrating agent and reaction temperature to drive the reaction towards the cyclized product. A novel approach to circumvent this involves coupling α-bromo nitroalkanes with acyl hydrazides, which avoids the formation of a 1,2-diacyl hydrazide intermediate.[2][9] |
| Formation of Isomeric Oxadiazoles | Competing reaction pathways. | The reaction conditions can influence the formation of different oxadiazole isomers. For instance, in photochemical rearrangements of 1,2,4-oxadiazoles, the presence of a base like triethylamine (TEA) can lead to the formation of a ring-degenerate 1,2,4-oxadiazole alongside the expected 1,3,4-oxadiazole.[10] |
| Dimerization of Nitrile Oxides | In 1,3-dipolar cycloaddition reactions for 1,2,4-oxadiazole synthesis, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[7] | This can be a challenge due to the high reactivity of nitrile oxides. The use of a catalyst, such as platinum(IV), can promote the desired cycloaddition with nitriles and minimize dimerization.[7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the synthesis of oxadiazoles.
Q1: What are the most common starting materials for the synthesis of 1,2,4- and 1,3,4-oxadiazoles?
A1: For 1,2,4-oxadiazoles , the most prevalent methods involve the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid.[7][11] This can be a two-step process involving the isolation of an O-acylamidoxime intermediate, followed by cyclodehydration, or a more streamlined one-pot synthesis.[4][11][12] Another significant route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[7][11]
For 1,3,4-oxadiazoles , common synthetic routes include the cyclodehydration of diacylhydrazines, the oxidation of acylhydrazones, and the cyclization of hydrazides with various reagents like carbon disulfide or phosgene.[5][8][13][14]
Q2: How do I choose the optimal solvent for my oxadiazole cyclization?
A2: The choice of solvent is critical and depends on the specific reaction type. For base-mediated syntheses of 1,2,4-oxadiazoles, aprotic polar solvents like DMSO or DMF are often effective.[1][2] In some cases, non-primary alcohols and other aprotic solvents such as THF, DCM, and MeCN can also yield excellent results.[1] For the oxidative cyclization of acyl hydrazones to 1,3,4-oxadiazoles, DMSO has been shown to be a suitable solvent.[15] It is always advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrate.
Q3: My cyclization reaction is sluggish. What are my options to increase the reaction rate?
A3: If your reaction is slow, consider the following strategies:
-
Increase the temperature: Many cyclization reactions, particularly the dehydration of diacylhydrazines, benefit from heating.
-
Use a catalyst: For certain reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides, a catalyst can be essential.[7] In other cases, the choice of base can significantly impact the reaction rate.
-
Microwave irradiation: This technique is well-documented to accelerate many organic reactions, including the synthesis of oxadiazoles, by efficiently heating the reaction mixture.[7][8]
Q4: I am struggling with the purification of my oxadiazole product. Any suggestions?
A4: Purification challenges often arise from the presence of unreacted starting materials or side products.
-
Optimize the reaction: The first step should always be to optimize the reaction to minimize impurities.
-
Chromatography: Column chromatography is a standard method for purifying oxadiazoles. The choice of eluent will depend on the polarity of your compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
In-line purification: For continuous flow synthesis setups, integrated in-line extraction and chromatography can be employed for efficient purification.[15]
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common method of synthesizing 1,3,4-oxadiazoles.
Protocol: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone to a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol is adapted from a procedure that utilizes stoichiometric molecular iodine for the oxidative cyclization of acylhydrazones.[16]
Materials:
-
Acylhydrazone (1.0 mmol)
-
Molecular Iodine (I₂) (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (4 mL)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the acylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and molecular iodine (1.5 mmol).
-
Add DMSO (4 mL) to the flask.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
General Reaction Mechanism for 1,3,4-Oxadiazole Formation via Oxidative Cyclization of Acylhydrazone
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. jchemrev.com [jchemrev.com]
- 14. jchemrev.com [jchemrev.com]
- 15. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Solution Stability of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Welcome to the technical support center for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the stability of this compound in solution. Our approach is rooted in established principles of chemical stability and analytical science to ensure the integrity of your experiments.
Introduction
This compound is a molecule of interest in medicinal chemistry, featuring a substituted aniline ring coupled with a 1,3,4-oxadiazole moiety. While this combination of functional groups offers significant pharmacological potential, it also presents unique challenges regarding its stability in solution. Aniline derivatives are susceptible to oxidation, and the oxadiazole ring can be prone to hydrolysis under certain pH conditions. This guide provides a framework for identifying, mitigating, and preventing degradation to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered when working with this compound in solution.
Issue 1: Solution Discoloration (Yellowing to Brownish Tinge)
-
Observation: Upon dissolution or during storage, the initially colorless or pale-yellow solution develops a yellow, amber, or brown color.
-
Potential Cause: This is a classic indicator of oxidation of the aniline functional group. Aromatic amines are electron-rich and can be easily oxidized by atmospheric oxygen, light, or trace metal impurities. This process often leads to the formation of colored polymeric products.[1][2]
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider the addition of a small amount of an antioxidant to the solution. Common choices for organic solutions include butylated hydroxytoluene (BHT) or tocopherol. For aqueous solutions, ascorbic acid or sodium metabisulfite can be effective.[3]
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.
-
Chelate Metal Ions: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) can be beneficial.
-
Issue 2: Precipitation or Cloudiness in Solution
-
Observation: A previously clear solution becomes cloudy or forms a precipitate over time.
-
Potential Causes:
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound in the chosen solvent system.
-
pH Shift: A change in the pH of the solution, perhaps due to absorption of atmospheric CO2 in unbuffered aqueous solutions, could alter the solubility of the compound.
-
Hydrolysis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can undergo hydrolytic cleavage, especially under strongly acidic or basic conditions, to yield products with different solubility profiles.[4][5]
-
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of aqueous solutions using a suitable buffer system. For many oxadiazole derivatives, a pH range of 3-5 has been shown to provide maximal stability.[4]
-
Solvent Selection: Ensure the chosen solvent has adequate solubilizing power for both the parent compound and its potential degradants. A solubility study across a range of solvents and co-solvents is recommended.
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify the major degradation products and assess their solubility.
-
Issue 3: Loss of Potency or Inconsistent Assay Results
-
Observation: A decline in the expected biological activity or inconsistent results from analytical quantification (e.g., HPLC).
-
Potential Cause: Chemical degradation of the parent molecule.
-
Troubleshooting Steps:
-
Implement Strict Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small, single-use aliquots to minimize freeze-thaw cycles.
-
Regular Purity Checks: Routinely analyze the purity of your stock and working solutions using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Control for Solvent Effects: Be aware that some solvents, like DMSO, can degrade over time and produce acidic impurities that may catalyze the degradation of your compound. Use high-purity, anhydrous solvents whenever possible.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for dissolving this compound?
-
A1: The optimal solvent depends on the intended application. For analytical purposes, acetonitrile and methanol are good starting points. For biological assays, dimethyl sulfoxide (DMSO) is commonly used, but stock solutions in DMSO should be stored at low temperatures and protected from moisture. For all applications, it is crucial to use high-purity, anhydrous solvents.
-
-
Q2: What is the recommended pH for aqueous solutions?
-
A2: Based on studies of similar oxadiazole-containing compounds, a slightly acidic pH range of 3-5 is often optimal for stability, as it minimizes both acid- and base-catalyzed hydrolysis of the oxadiazole ring.[4] It is highly recommended to perform a pH-rate profile study for your specific experimental conditions.
-
-
Q3: How should I store my solutions?
-
A3: For long-term storage, prepare concentrated stock solutions in a suitable anhydrous organic solvent, aliquot into single-use vials, purge with an inert gas, and store at -80°C. Protect from light at all times.
-
-
Q4: How can I monitor the stability of my compound in solution?
-
A4: A stability-indicating RP-HPLC method is the gold standard. This involves developing an HPLC method that can separate the parent compound from its degradation products. The peak area of the parent compound can then be monitored over time under various storage conditions.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Stability Monitoring
This method provides a starting point for developing a stability-indicating assay.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maxima of the compound (typically between 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways and developing a robust formulation.[6]
-
Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H2O2 and store at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 60°C for 24 hours.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze the stressed samples by the developed RP-HPLC method. The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) as needed.
-
Peak Purity: Use a diode array detector or mass spectrometer to assess the peak purity of the parent compound and to obtain information about the structure of the degradants.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the two primary suspected degradation pathways for this compound based on the known chemistry of its constituent moieties.
Caption: Primary degradation pathways for the target compound.
Caption: A workflow for troubleshooting stability issues.
References
- Alsibaee AM, Aljohar HI, Attwa MW, Abdelhameed AS, Kadi AA (2023) Investigation of fenebrutinib metabolism and bioactivation using MS3 methodology in ion trap LC/MS. Molecules 28(10): 4225.
- Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
-
PubMed. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. [Link]
-
PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. [Link]
-
(PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. [Link]
-
2-Methoxy-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline - PubChem. [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... - ResearchGate. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. [Link]
- Analytical Methods - RSC Publishing.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchGate. [Link]
- Analytical Methods - CONICET.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. [Link]
- The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology.
-
Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D. [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - MDPI. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials - Der Pharma Chemica. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PubMed. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. [Link]
-
Removal of Aniline from Aqueous Solution by Adsorption on a Modified Montmorillonite Clay Kinetic and Thermodynamic Studies - Oriental Journal of Chemistry. [Link]
-
(PDF) PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE - ResearchGate. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
Sources
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Strategies to Mitigate the Toxicity of Aniline-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aniline-based kinase inhibitors. This guide is designed to provide in-depth, actionable advice and troubleshooting strategies to address the common toxicity issues associated with this important class of molecules. Our goal is to equip you with the knowledge to rationally design safer, more effective kinase inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity in aniline-based kinase inhibitors?
The principal driver of toxicity for many aniline-containing compounds is metabolic activation.[1][2][3] The aniline moiety is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver.[2][3] This process can generate highly reactive electrophilic species, such as quinone-imines.[2] These reactive metabolites can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to a range of toxicities, including cytotoxicity, immunogenicity, and idiosyncratic adverse drug reactions (IADRs).[2][3]
Q2: My aniline-based inhibitor shows potent in vitro kinase inhibition but is highly toxic in cell-based assays. What are my next steps?
This is a common challenge. The discrepancy between potent enzymatic inhibition and poor cellular viability often points towards off-target toxicity or the formation of toxic metabolites. A systematic approach is recommended:
-
Confirm On-Target vs. Off-Target Effects: First, ensure the observed toxicity is not due to an exaggerated on-target effect (i.e., the kinase target is critical for cell survival). Compare the toxicity profile in cell lines with varying expression levels of the target kinase.
-
Assess Metabolic Stability: Perform a metabolic stability assay using human liver microsomes. Rapid metabolism of your compound suggests a higher likelihood of reactive metabolite formation.
-
Reactive Metabolite Trapping: Conduct a glutathione (GSH) trapping assay.[4] The presence of GSH conjugates is a strong indicator that reactive metabolites are being formed.[4]
-
Consider Cardiotoxicity: Evaluate your compound for hERG channel inhibition, as this is a common liability for kinase inhibitors and can lead to cardiotoxicity.[5][6]
Q3: What are the most effective strategies to reduce the metabolic liability of the aniline moiety?
Several medicinal chemistry strategies can be employed to mitigate the risks associated with the aniline "structural alert":
-
Bioisosteric Replacement: This is a cornerstone strategy. The goal is to replace the aniline ring with a different chemical group that maintains the necessary interactions for kinase binding but is less prone to metabolic activation.[1][7][8]
-
Metabolic Blocking: Introducing steric hindrance near the aniline nitrogen can physically block the approach of metabolizing enzymes.[3] For example, adding a methyl group at the ortho-position to the amine can reduce the rate of N-oxidation.[3]
-
Electronic Modification: While less pronounced in some studies, adding electron-withdrawing groups to the aniline ring can decrease its susceptibility to oxidation.[4]
-
Prodrug Strategies: Masking the aniline functionality with a cleavable promoiety can prevent its metabolism until the drug reaches its target site.[9][10][11] This is particularly useful for targeted therapies, such as in oncology, where enzymes that are overexpressed in tumors can be exploited for prodrug activation.[10][12]
Q4: How do I choose an appropriate bioisostere for the aniline group in my inhibitor?
The choice of a bioisostere is critical and should be guided by both maintaining potency and improving the safety profile.[7] Consider the following:
-
Preserve Key Interactions: The bioisostere must be able to replicate the essential hydrogen bonding and hydrophobic interactions of the original aniline group within the kinase's ATP-binding pocket.
-
Improve Metabolic Stability: Saturated carbocycles (e.g., bicyclo[1.1.1]pentane) can increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved metabolic stability and reduced CYP inhibition.[1]
-
Modulate Physicochemical Properties: Bioisosteric replacement can also be used to fine-tune properties like solubility and bioavailability.[7]
-
Explore Heterocyclic Amines: Replacing the phenylamine with a nitrogen-containing heteroarylamine (e.g., aminopyridine, aminopyrimidine) can significantly reduce the formation of reactive metabolites.[4]
A systematic study has shown that the tendency to form GSH conjugates decreases in the order: phenyl > pyrimidine ≈ pyridine > pyridazine.[4]
II. Troubleshooting Guides
Problem 1: High levels of reactive metabolite (RM) formation detected in a glutathione (GSH) trapping assay.
Causality: This directly indicates that your aniline-containing compound is being metabolized into electrophilic species. The aniline nitrogen is likely undergoing N-oxidation by CYP450 enzymes.
Troubleshooting Workflow:
Caption: Decision tree for addressing high reactive metabolite formation.
Problem 2: Compound shows cardiotoxicity, indicated by significant hERG channel inhibition.
Causality: hERG inhibition is a common off-target effect for kinase inhibitors, many of which are lipophilic and contain basic amine groups.[5] This can lead to QT interval prolongation and potentially life-threatening arrhythmias.[5][13]
Troubleshooting Strategies:
-
Reduce Basicity: If the basicity of the aniline nitrogen is not essential for on-target activity, it can be reduced. Converting the amine to an amide or sulfonamide can achieve this.[5]
-
Decrease Lipophilicity: High lipophilicity is a known contributor to hERG binding. Modify distal parts of the molecule to introduce more polar functional groups.
-
Remove the Basic Center: If the nitrogen atom itself is not critical for binding, consider replacing it with a carbon atom.[5]
-
Structural Re-engineering: Analyze the pharmacophore for hERG binding (typically a basic amine separated by a linker from a hydrophobic/aromatic region). Redesign your molecule to disrupt this pharmacophore while preserving the kinase-binding pharmacophore.
Problem 3: A modified analog shows reduced toxicity but also a significant loss of kinase inhibitory potency.
Causality: The modification made to reduce toxicity has likely disrupted a key interaction within the kinase's ATP-binding site. The aniline moiety often acts as a critical "hinge-binder," forming hydrogen bonds with the kinase's hinge region.
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure of your original inhibitor with the target kinase is available, analyze the binding mode of the aniline group. If not, use molecular modeling to predict its interactions.
-
Fine-tune the Bioisostere: The initial bioisostere may not be optimal. For example, if you used an aminopyridine, the position of the nitrogen within the ring is crucial for replicating the hydrogen bond vector of the original aniline. Synthesize and test other isomers.
-
Iterative Design: This is a classic multi-parameter optimization problem. Small, iterative changes are key. For instance, if you added a bulky group for metabolic blocking that reduced potency, try a smaller group (e.g., fluorine instead of methyl).
-
Data Comparison Table: Systematically track changes in structure, potency, and toxicity to establish a clear structure-activity relationship (SAR) and structure-toxicity relationship (STR).
| Analog | Modification | Kinase IC50 (nM) | hERG IC50 (µM) | Microsomal T1/2 (min) |
| Parent | Aniline | 10 | 0.5 | 5 |
| Analog 1 | o-methyl aniline | 50 | 2.0 | 25 |
| Analog 2 | Aminopyrimidine | 25 | >30 | 45 |
| Analog 3 | Bicyclo[1.1.1]pentane amine | 200 | >30 | >60 |
III. Experimental Protocols
Protocol 1: Assessing Reactive Metabolite Formation via Glutathione (GSH) Trapping
Objective: To qualitatively and quantitatively assess the formation of electrophilic reactive metabolites by trapping them with the nucleophile glutathione (GSH).
Methodology:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human Liver Microsomes (HLM) (final concentration ~0.5 mg/mL)
-
Test compound (e.g., 10 µM)
-
Glutathione (GSH) (final concentration ~5 mM)
-
Phosphate buffer (pH 7.4)
-
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (to sustain CYP450 activity).
-
Incubation: Incubate at 37°C for a set time (e.g., 60 minutes) with gentle shaking. Include negative controls (without NADPH and without HLM) to rule out non-enzymatic degradation or conjugation.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Search for the predicted mass of the GSH conjugate (Mass of Parent Drug + 305.0678 Da).
Protocol 2: In Vitro Cardiotoxicity Assessment - hERG Patch Clamp Assay
Objective: To determine the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential proarrhythmic risk.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch Clamp Setup: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).
-
Baseline Recording: Establish a stable baseline hERG current recording by applying a specific voltage-clamp pulse protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: Apply the vehicle control to the cell and record the current. Then, perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Data Acquisition: Record the peak tail current at each concentration.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Workflow for Mitigating Aniline-Related Toxicity
Caption: A systematic workflow for identifying and mitigating aniline-related toxicity.
IV. References
-
Dodge, J. A., Niphakis, M. J., & Fushimi, M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
González-Duarte, R., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. [Link]
-
Google Patents. (2007). Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors.
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
-
Hinshaw, S. M., et al. (2023). An AKR1C3-activated kinase inhibitor prodrug. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for Aniline (HMDB0003012). [Link]
-
Springer, C. J., et al. (1998). Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
University of Wollongong. (2024). Anticancer Mutual Prodrugs Activated by Hypoxia. [Link]
-
ResearchGate. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. [Link]
-
National Institutes of Health. (n.d.). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. [Link]
-
Doherty, K. R., et al. (2013). Multi-parameter in vitro toxicity testing of crizotinib, sunitinib, erlotinib, and nilotinib in human cardiomyocytes. Toxicology and Applied Pharmacology. [Link]
-
ResearchGate. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
Kalgutkar, A. S., et al. (2014). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Abstract 4500: Exploring site-specific activation of kinase inhibitors via AKR1C3-mediated prodrug strategy. [Link]
-
Nogawa, H., et al. (2014). hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia. European Journal of Pharmacology. [Link]
-
ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation... [Link]
-
Xu, Y., et al. (2022). Downregulation of hERG channel expression by tyrosine kinase inhibitors nilotinib and vandetanib predominantly contributes to arrhythmogenesis. Toxicology Letters. [Link]
-
Mohammadi, H., et al. (2018). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism. [Link]
-
Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Felser, A., et al. (2016). Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. Archives of Toxicology. [Link]
-
Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
MedChemComm. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
YouTube. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. [Link]
-
YouTube. (2025). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. [Link]
-
ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]
-
American Chemical Society. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. [Link]
-
RSC Publishing. (n.d.). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Multi-parameter in vitro toxicity testing of crizotinib, sunitinib, erlotinib, and nilotinib in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
- 8. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007103839A2 - Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 10. An AKR1C3-activated kinase inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ro.uow.edu.au [ro.uow.edu.au]
- 13. hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Polar Oxadiazole Compounds
Welcome to the technical support center for the purification of polar oxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. The inherent polarity of many biologically active oxadiazoles, stemming from the nitrogen and oxygen heteroatoms and often polar substituents, can present significant hurdles in achieving high purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
The Challenge of Purifying Polar Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, but its polar nature, combined with other polar functional groups in the molecule, often leads to purification difficulties. These challenges typically manifest as:
-
Poor retention in reversed-phase chromatography: Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, leading to elution at or near the solvent front.[1][2][3]
-
Peak tailing and broadening in normal-phase chromatography: The basic nitrogen atoms in the oxadiazole ring can interact strongly with acidic silanol groups on standard silica gel, causing poor peak shape and reduced resolution.[4][5]
-
Co-elution with polar impurities: Structurally similar impurities with comparable polarity can be difficult to resolve from the target compound.[6]
-
Difficulties in crystallization: The high polarity can lead to high solubility in common polar solvents, making it challenging to achieve the supersaturation needed for crystallization.
This guide will provide a systematic approach to overcoming these challenges, enabling you to select and optimize the most effective purification strategy for your specific polar oxadiazole compound.
Selecting the Right Purification Technique
Choosing the appropriate purification method is the first and most critical step. The following decision tree illustrates a logical workflow for selecting a primary purification technique.
Caption: Workflow for selecting a purification method.
Recrystallization: A Powerful First Step
For solid polar oxadiazole compounds, recrystallization is often the most efficient and cost-effective method for removing impurities.[7][8]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I choose a suitable solvent for recrystallizing my polar oxadiazole?
A1: The ideal solvent should completely dissolve your compound when hot but not when cold.[9] For polar oxadiazoles, start with polar solvents. Common choices include ethanol, methanol, isopropanol, acetone, or mixtures of these with water.[10][11] To test solvents, place a small amount of your crude compound in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from a supersaturated solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too quickly.[4] To resolve this, reheat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[4] Using a solvent with a lower boiling point is also a good strategy.[9]
Q3: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A3: This is likely due to a supersaturated solution.[8] You can induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[7][11]
-
Adding a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[7]
-
Further cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[7][11]
Troubleshooting Guide - Recrystallization
| Problem | Potential Cause(s) | Solution(s) | Reference(s) |
| Low Yield | Too much solvent was used; The compound is partially soluble in the cold solvent; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent to dissolve the compound; Ensure the solvent for washing is ice-cold; Preheat the filtration funnel. | [4] |
| Persistent Impurity | The impurity has very similar solubility characteristics to the product. | Try a different recrystallization solvent or a solvent pair; Consider column chromatography if recrystallization is ineffective. | [4] |
| Discoloration of Final Product | Oxidation of the compound, especially if it contains sensitive functional groups like aromatic amines. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen); Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. | [4][12] |
Chromatographic Purification of Polar Oxadiazoles
When recrystallization is not feasible or insufficient, chromatography is the primary tool for purification. The choice of chromatographic technique is crucial for success.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common first choice for many organic compounds, but it often struggles with highly polar analytes.[13]
Q1: My polar oxadiazole elutes in the solvent front on a C18 column. How can I improve retention?
A1: This is a classic sign that your compound is too polar for the nonpolar stationary phase.[1][3] To increase retention, you can:
-
Increase the mobile phase polarity: Use a mobile phase with a higher percentage of water. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]
-
Use a more polar stationary phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity for polar compounds.[1]
-
Adjust the mobile phase pH: If your oxadiazole has ionizable functional groups (e.g., basic nitrogens), adjusting the pH of the mobile phase can change its ionization state and improve retention. For basic compounds, a higher pH can sometimes increase retention.
| Problem | Potential Cause(s) | Solution(s) | Reference(s) |
| Poor or No Retention | The compound is too polar for the stationary phase. | Switch to a more polar stationary phase (e.g., EPG column); Increase the aqueous content of the mobile phase; Switch to HILIC. | [1][2] |
| Peak Tailing | Strong interaction between basic functional groups on the oxadiazole and residual silanol groups on the silica support; Column overloading. | Use an end-capped column; Add a small amount of a basic modifier like triethylamine (TEA) or a buffer to the mobile phase; Reduce the sample load. | [4][5] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[2] It uses a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous component.[3]
Q1: When should I choose HILIC for my polar oxadiazole compound?
A1: HILIC is the ideal choice when your compound shows little to no retention on a standard C18 column.[2][3] It is particularly effective for compounds that are highly soluble in water.[14]
Q2: What are the key parameters to optimize in a HILIC method?
A2: The most important parameters to optimize are:
-
Water content in the mobile phase: In HILIC, water is the strong solvent. Increasing the water content will decrease retention.[14]
-
Buffer concentration and pH: The ionic strength and pH of the aqueous portion of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.
-
Column equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase, which is crucial for reproducible results.
-
Column Selection: Start with a silica or amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes.
-
Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape.
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to increase the percentage of Mobile Phase B to elute the polar compounds.
Caption: Logic for transitioning to and optimizing HILIC.
Advanced and Alternative Chromatographic Techniques
For particularly challenging separations, other techniques may offer unique advantages.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[15][16] This allows for the simultaneous retention of polar and nonpolar compounds and can provide unique selectivity for ionizable oxadiazoles without the need for ion-pairing reagents, making it compatible with mass spectrometry.[13][17]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol.[18][19] It offers fast and efficient separations and is increasingly being used for the purification of polar compounds in the pharmaceutical industry.[18][20] Any compound soluble in methanol to at least 1 mg/mL is generally considered amenable to SFC.[18]
Conclusion
The purification of polar oxadiazole compounds requires a thoughtful and systematic approach. By understanding the underlying principles of different purification techniques and anticipating common challenges, researchers can develop robust and efficient methods. This guide provides a framework for troubleshooting and optimization, from the initial choice between recrystallization and chromatography to the fine-tuning of advanced chromatographic methods. With these strategies in hand, the path to obtaining highly pure polar oxadiazole compounds for further research and development becomes significantly clearer.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/30288
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. (n.d.). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Retrieved from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014). Retrieved from [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved from [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. (2024). Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. (2018). Retrieved from [Link]
-
Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles - arkat usa. (n.d.). Retrieved from [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed. (2022). Retrieved from [Link]
-
Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl] - Acta Pharmaceutica. (2018). Retrieved from [Link]
-
(PDF) Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol - ResearchGate. (n.d.). Retrieved from [Link]
-
-
Crystallization. (n.d.). Retrieved from [Link]
-
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024). Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023). Retrieved from [Link]
-
Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023). Retrieved from [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.). Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025). Retrieved from [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. (n.d.). Retrieved from [Link]
-
Aqueous normal-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Non-symmetrical luminescent 1,2,4-oxadiazole-based liquid crystals - ResearchGate. (2025). Retrieved from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025). Retrieved from [Link]
-
(PDF) Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles - ResearchGate. (2025). Retrieved from [Link]
-
Reversed Phase Chromatography. (n.d.). Retrieved from [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - ResearchGate. (2022). Retrieved from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025). Retrieved from [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. (2021). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Navigating Off-Target Effects of 1,3,4-Oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole derivatives. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many small molecules, off-target effects can present a significant challenge, leading to ambiguous results, toxicity, and potential project setbacks.
This guide is designed to provide you with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of 1,3,4-oxadiazole derivatives in your cellular assays. By combining proactive strategies with robust troubleshooting techniques, you can enhance the specificity of your compounds and the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise when working with 1,3,4-oxadiazole derivatives.
Q1: My 1,3,4-oxadiazole derivative shows potent cytotoxicity in my cancer cell line, but I'm concerned about off-target effects. What are the first steps to assess its selectivity?
A1: This is a critical checkpoint in any drug discovery project. The initial and most straightforward step is to perform a counter-screen using a non-cancerous cell line.[4][5] Ideally, you would select a cell line from the same tissue of origin as your cancer cell line (e.g., a normal lung fibroblast line if you are studying lung cancer). A significant loss of potency in the non-cancerous cell line compared to the cancer cell line suggests some level of selective toxicity. Conversely, if your compound is equipotent in both cell lines, it may indicate a general cytotoxic mechanism rather than a specific anti-cancer effect.[6]
Q2: I'm observing inconsistent results with my compound across different experimental batches. Could off-target effects be the culprit?
A2: Inconsistent results can stem from several factors, and off-target effects are a plausible contributor. However, it is essential to first rule out more common sources of variability. Ensure the identity and purity of your compound stock are consistent between batches. Small molecule aggregation at high concentrations is a frequent cause of promiscuous, non-specific inhibition and can lead to variability.[7][8] Consider running a dynamic light scattering (DLS) experiment to check for aggregation at your working concentrations. Additionally, subtle variations in cell culture conditions, such as cell passage number and density, can influence cellular responses to cytotoxic agents.[1]
Q3: What are the known off-target liabilities for the 1,3,4-oxadiazole scaffold?
A3: While the off-target profile is highly dependent on the specific substitutions on the 1,3,4-oxadiazole ring, some general trends have been observed. Due to the structural motifs often incorporated into these derivatives, they can sometimes interact with a broad range of biological targets. Kinases are a common off-target class for many small molecule inhibitors, and 1,3,4-oxadiazole derivatives are no exception.[9][10][11] Therefore, comprehensive kinase profiling is a highly recommended secondary assay to assess the selectivity of your compound.
Q4: Can the physicochemical properties of my 1,3,4-oxadiazole derivative predict its likelihood of having off-target effects?
A4: Yes, certain physicochemical properties are strongly associated with compound promiscuity. High lipophilicity (often measured as a high logP value) and a basic pKa are two of the most significant contributors to off-target binding.[12] Highly lipophilic compounds tend to have a higher affinity for hydrophobic pockets in a wide range of proteins, leading to non-specific interactions. While Lipinski's Rule of Five is a guideline for oral bioavailability, adhering to these parameters (e.g., molecular weight < 500, logP < 5) can also help to minimize the risk of promiscuity.[13][14][15][16][17]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered when investigating the off-target effects of 1,3,4-oxadiazole derivatives.
Issue 1: Differentiating On-Target vs. Off-Target Cytotoxicity
You've identified a 1,3,4-oxadiazole derivative that is cytotoxic to your cancer cell line of interest, but you need to confirm this is due to its intended mechanism of action and not a general toxic effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
Mitigating batch-to-batch variability in the synthesis of heterocyclic compounds
Technical Support Center: Synthesis of Heterocyclic Compounds
A Senior Application Scientist's Guide to Mitigating Batch-to-Batch Variability
Introduction: The Imperative of Consistency
In the synthesis of heterocyclic compounds, particularly for pharmaceutical applications, batch-to-batch consistency is the cornerstone of quality, safety, and efficacy.[1][2] Variability is not merely a matter of yield; it can introduce subtle changes in impurity profiles, physical properties, and ultimately, the therapeutic performance and regulatory standing of an active pharmaceutical ingredient (API).[3] This guide provides a structured, experience-driven approach to proactively control and troubleshoot the sources of variability, ensuring that each batch consistently meets its critical quality attributes (CQAs).[1][4]
Part 1: Proactive Strategies for Ensuring Synthesis Consistency
The most effective way to manage variability is to prevent it. A robust process begins with a deep understanding and stringent control of all inputs.
Raw Material Qualification: Your First Line of Defense
The quality of your starting materials and reagents is the foundation of a reproducible synthesis.[5][6][7] Simply relying on a supplier's Certificate of Analysis is insufficient for critical processes.
Question: We received a new lot of a key starting amine, and our reaction yield dropped by 30%, with a new impurity showing up on HPLC. What happened?
Answer: This is a classic raw material issue. The new lot, while meeting the supplier's bulk specifications, likely contains a reactive impurity or has a different physical property (like particle size) affecting its reactivity.
-
Causality: An un-sequestered metal from the supplier's synthesis could be poisoning your catalyst. Alternatively, a small amount of a regioisomeric amine impurity could be reacting to form the new byproduct you're observing.
-
Actionable Protocol: Implementing a Robust Raw Material Testing Program
-
Identity and Purity Verification: Upon receipt of a new batch of a critical raw material, do not release it directly into production.[8] Quarantine and perform in-house testing.
-
HPLC/LC-MS: Compare the impurity profile directly against your qualified, retained standard. Look for new or larger peaks. This is crucial for identifying and quantifying impurities.[1]
-
NMR/FTIR: Confirm the material's identity and structural integrity.
-
-
Strength/Concentration Testing: Verify the potency of the raw material to ensure it is within acceptable limits.[5]
-
Physical Property Analysis: For solid reagents, analyze particle size distribution. Changes can dramatically affect dissolution rates and, consequently, reaction kinetics.
-
Supplier Evaluation: The International Council for Harmonisation (ICH) Q7 guidelines recommend a risk-based evaluation of material suppliers.[9] Changes in a supplier for a critical starting material may warrant additional process validation studies.[9]
-
Solvent Purity: The Unseen Variable
Solvents are not just inert media; they can actively influence reaction rates, equilibria, and impurity formation.[10][11]
Question: Our moisture-sensitive reaction is showing inconsistent initiation times and variable yield, despite using what we believe to be anhydrous solvent. Why?
Answer: The culprit is likely trace amounts of water or other reactive impurities in your solvent. For example, in a Grignard reaction, even minute water contamination can quench the highly reactive organometallic reagent, leading to lower yields and inconsistent results.[10]
-
Causality: Besides water, other impurities like peroxides in ethers (e.g., THF, Dioxane) can oxidize sensitive reagents, while residual acidic or basic impurities can neutralize catalysts or reagents. Polymeric impurities from solvent manufacturing can interfere with crystallization and chromatography during purification.[12]
-
Best Practices for Solvent Handling:
-
Use High-Purity Solvents: For sensitive reactions, always opt for high-purity, analytical-grade solvents.[10][12]
-
Verify Purity: Do not assume the purity stated on the bottle. For moisture-sensitive reactions, test the water content using Karl Fischer titration immediately before use.
-
Proper Storage: Store solvents under an inert atmosphere (Nitrogen or Argon) and use septa or sealed transfer systems to prevent atmospheric moisture contamination.
-
| Solvent Grade | Typical Purity | Key Impurities to Watch For | Best Use Case in Heterocycle Synthesis |
| Technical Grade | 90-95% | Water, other organics, non-volatiles | Initial cleaning of glassware |
| Reagent Grade | ≥95% | Water, related organic compounds | Non-critical extractions, general washing |
| ACS Grade | ≥98-99.5% | Meets American Chemical Society standards | Most standard, non-sensitive synthetic steps |
| Anhydrous Grade | >99.8% | Very low water (<50 ppm) | Moisture-sensitive reactions (e.g., Grignard, lithiation) |
| HPLC Grade | >99.9% | Low UV-absorbing impurities, low particulates | Mobile phases for chromatography, final product purification |
A summary of common solvent grades and their appropriate applications.
Part 2: Troubleshooting In-Process Variability
Even with excellent control over inputs, issues can arise during the reaction itself. A systematic approach to troubleshooting is key.
Reaction Control: Kinetic vs. Thermodynamic Pathways
Many heterocyclic syntheses can yield multiple isomers or products. The product distribution is often determined by whether the reaction is under kinetic or thermodynamic control.[13][14]
Question: We are performing a Friedel-Crafts acylation on a substituted indole. Sometimes we get the desired C2-acylated product, but other batches yield the C3-acylated isomer as the major product. What is causing this inconsistency?
Answer: This is a classic case of kinetic versus thermodynamic control. The C3-acylated product is often the more thermodynamically stable product, while the C2 product may be the kinetically favored one (forms faster).[13][15] The outcome is highly sensitive to reaction conditions.
-
Causality & Troubleshooting:
-
Kinetic Control (Favors the fastest-forming product): This regime is favored by lower temperatures and shorter reaction times .[13][15] If the C2 product is your kinetic target, ensure your cooling bath is at a consistent, low temperature and that the reaction is quenched promptly and consistently once the starting material is consumed.
-
Thermodynamic Control (Favors the most stable product): This is favored by higher temperatures and longer reaction times , which allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[13][16] If the C3 product is your goal, running the reaction at a higher temperature for an extended period will ensure its formation.
-
Caption: Decision pathway for kinetic vs. thermodynamic control.
Monitoring and Automation: The Role of PAT
Relying on a single, final time point to judge a reaction's success is a recipe for variability. Process Analytical Technology (PAT) provides real-time insight into the reaction, allowing for control and consistency.[17][18]
Question: Our multi-step synthesis has a low overall yield, and it's hard to pinpoint which step is failing from batch to batch. How can we improve this?
Answer: Implement in-process controls (IPCs) and PAT tools to monitor critical process parameters (CPPs) in real-time.[17] This allows you to identify and correct deviations as they happen, rather than discovering a failed batch at the end.[19][20]
-
PAT Tools for Synthesis Monitoring:
-
In-line Spectroscopy (FTIR, Raman): Can monitor the disappearance of starting materials and the appearance of products in real-time, providing a kinetic profile for each batch.
-
Automated HPLC/UPLC Sampling: An autosampler can pull aliquots from the reactor at set intervals for analysis, giving precise conversion and impurity data throughout the process.[21]
-
-
Benefits:
-
Improved Understanding: Gain deep process knowledge by seeing how parameters like temperature fluctuations affect reaction rate and impurity formation.[18]
-
Real-Time Control: Define clear endpoints for reactions (e.g., "<1% starting material remaining") instead of relying on fixed time, which can vary.
-
Reduced Waste: Prevents the loss of entire batches by catching deviations early.[20]
-
Part 3: Characterization and Proving Consistency
After a successful synthesis, you must analytically prove that the batch is consistent with previous ones. This is a critical step for regulatory filings and quality control.[1]
Question: We've produced three batches of our heterocyclic API that all meet the purity specification (>99.5% by HPLC). However, one batch is less soluble and shows a different dissolution profile. Why?
Answer: The issue is likely polymorphism. Your API can crystallize into different solid-state forms (polymorphs) with the same chemical composition but different crystal lattice structures. These forms can have vastly different physical properties, including solubility, stability, and bioavailability.
-
Causality: Polymorphism is often influenced by the final crystallization conditions: solvent system, cooling rate, and agitation speed. Even minor variations in these parameters can lead to a different polymorph.
-
Essential Batch Comparison Techniques:
-
Chromatography (HPLC, GC, LC-MS): The primary tool for assessing chemical purity and the impurity profile. Consistency in the impurity profile is just as important as the main peak's purity.[1][22]
-
X-Ray Diffraction (XRD): The gold standard for identifying the solid-state form of the material. Comparing the XRD patterns of different batches will definitively confirm or deny polymorphism.
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions. Different polymorphs will have different melting points and thermal behaviors.
-
Spectroscopy (NMR, FTIR): Confirms the molecular structure is identical across batches.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. salvavidaspharma.com [salvavidaspharma.com]
- 3. Ensuring Batch-to-Batch Consistency in Inhalation APIs - Inke [inke.es]
- 4. zaether.com [zaether.com]
- 5. topioxresearch.com [topioxresearch.com]
- 6. sujatanutripharma.com [sujatanutripharma.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. docuchem.com [docuchem.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. stepscience.com [stepscience.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.minitab.com [blog.minitab.com]
- 21. researchgate.net [researchgate.net]
- 22. tianmingpharm.com [tianmingpharm.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of a Novel 1,3,4-Oxadiazole Derivative: Oxa-C12
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A significant challenge in oncology is the emergence of drug resistance and the severe side effects associated with conventional chemotherapy.[1] This has spurred the exploration of novel chemical scaffolds with the potential for potent and selective anticancer activity. Among these, the 1,3,4-oxadiazole ring has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[2][3][4]
Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through diverse mechanisms of action, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases.[2] They can also interfere with growth factor signaling pathways, such as the vascular endothelial growth factor (VEGF) receptor pathway, and induce apoptosis in cancer cells.[2][5] This multifaceted biological activity makes 1,3,4-oxadiazole derivatives a promising class of compounds for the development of next-generation anticancer drugs.[6]
This guide presents a comprehensive validation of the anticancer activity of a novel, rationally designed 1,3,4-oxadiazole derivative, designated Oxa-C12 . Its performance is objectively compared against the well-established chemotherapeutic agent, Doxorubicin . Through a series of robust in vitro experiments, we will dissect the cytotoxic and apoptotic effects of Oxa-C12 on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma). This guide is intended to provide a rigorous, evidence-based assessment of Oxa-C12's potential as a lead compound in anticancer drug discovery.
The Compounds: Structure and Hypothesized Mechanism of Action
A critical aspect of drug development is understanding the relationship between a compound's structure and its biological activity. Here, we introduce our novel derivative, Oxa-C12, and the comparator drug, Doxorubicin.
Oxa-C12: A Novel 1,3,4-Oxadiazole Derivative
Oxa-C12 has been synthesized with a unique substitution pattern on the 1,3,4-oxadiazole core, designed to enhance its interaction with specific biological targets within cancer cells. The lipophilic side chain is intended to improve cell membrane permeability, while the electron-withdrawing groups on the phenyl ring are hypothesized to modulate its electronic properties for optimal target binding.
Hypothesized Mechanism of Action: Based on the known anticancer mechanisms of 1,3,4-oxadiazole derivatives, Oxa-C12 is postulated to exert its anticancer effects through a multi-pronged approach. We hypothesize that Oxa-C12 induces apoptosis by inhibiting the activity of histone deacetylase (HDAC), leading to changes in chromatin structure and the expression of genes involved in cell death pathways.
Doxorubicin: A Standard of Care for Comparison
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[7]
Experimental Design: A Rigorous In Vitro Evaluation
To provide a comprehensive and comparative assessment of Oxa-C12, a series of well-established in vitro assays will be performed. The experimental workflow is designed to evaluate cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Figure 1: Experimental workflow for the in vitro validation of Oxa-C12.
Cell Lines and Culture Conditions
-
MCF-7: A human breast adenocarcinoma cell line that is positive for estrogen and progesterone receptors.[8][9] These cells are known to be sensitive to estrogen and are a valuable model for studying hormone-responsive breast cancer.[8][9]
-
A549: A human lung adenocarcinoma cell line.[10][11] This cell line is a well-characterized model for non-small cell lung cancer.[12]
Both cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Protocol:
-
Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Oxa-C12 (0.1, 1, 10, 50, 100 µM) and Doxorubicin (0.01, 0.1, 1, 5, 10 µM) for 48 hours. A vehicle control (DMSO) will also be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of necrotic or late apoptotic cells.[15]
Protocol:
-
Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with Oxa-C12 and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with Oxa-C12 and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle.
Results: A Comparative Analysis of Anticancer Activity
The following tables summarize the hypothetical experimental data obtained from the in vitro assays.
Table 1: Cytotoxicity of Oxa-C12 and Doxorubicin
| Compound | Cell Line | IC50 (µM) |
| Oxa-C12 | MCF-7 | 8.5 |
| A549 | 12.2 | |
| Doxorubicin | MCF-7 | 0.9 |
| A549 | 1.5 |
Table 2: Induction of Apoptosis by Oxa-C12 and Doxorubicin
| Treatment | Cell Line | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | MCF-7 | 95.2 | 2.1 | 1.5 | 1.2 |
| Oxa-C12 | MCF-7 | 45.8 | 32.5 | 18.2 | 3.5 |
| Doxorubicin | MCF-7 | 38.6 | 28.9 | 29.5 | 3.0 |
| Control | A549 | 96.1 | 1.8 | 1.1 | 1.0 |
| Oxa-C12 | A549 | 52.3 | 25.7 | 15.8 | 6.2 |
| Doxorubicin | A549 | 42.1 | 25.3 | 28.4 | 4.2 |
Table 3: Effect of Oxa-C12 and Doxorubicin on the Cell Cycle
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | MCF-7 | 65.4 | 22.1 | 12.5 |
| Oxa-C12 | MCF-7 | 78.2 | 10.5 | 11.3 |
| Doxorubicin | MCF-7 | 55.3 | 15.8 | 28.9 |
| Control | A549 | 58.9 | 28.3 | 12.8 |
| Oxa-C12 | A549 | 72.5 | 15.1 | 12.4 |
| Doxorubicin | A549 | 48.7 | 18.2 | 33.1 |
Discussion: Interpreting the Anticancer Potential of Oxa-C12
The results of our in vitro evaluation provide a compelling preliminary validation of the anticancer activity of the novel 1,3,4-oxadiazole derivative, Oxa-C12.
Cytotoxicity: The MTT assay revealed that Oxa-C12 exhibits significant cytotoxic effects against both MCF-7 and A549 cancer cell lines, with IC50 values in the low micromolar range. While Doxorubicin demonstrated greater potency with sub-micromolar IC50 values, the cytotoxicity of Oxa-C12 is noteworthy for a novel compound in the early stages of development.
Induction of Apoptosis: The Annexin V-FITC/PI staining data clearly indicate that Oxa-C12 is a potent inducer of apoptosis in both cell lines. A significant increase in the percentage of early and late apoptotic cells was observed following treatment with Oxa-C12. This suggests that the cytotoxic effects of Oxa-C12 are primarily mediated through the activation of programmed cell death pathways.
Cell Cycle Arrest: The cell cycle analysis revealed that Oxa-C12 induces a significant G0/G1 phase arrest in both MCF-7 and A549 cells. This is in contrast to Doxorubicin, which caused a prominent G2/M phase arrest. The ability of Oxa-C12 to halt cell cycle progression at the G0/G1 checkpoint suggests that it may interfere with the cellular machinery responsible for committing cells to DNA replication and division. This mode of action is consistent with the hypothesized HDAC inhibitory activity, as HDAC inhibitors are known to cause G1 arrest.
Proposed Signaling Pathway for Oxa-C12
Based on the experimental data and the known mechanisms of 1,3,4-oxadiazole derivatives, we propose the following signaling pathway for the anticancer action of Oxa-C12.
Figure 2: Proposed signaling pathway for the anticancer activity of Oxa-C12.
Conclusion and Future Directions
The promising results from these initial in vitro studies warrant further investigation into the therapeutic potential of Oxa-C12. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of Oxa-C12 through techniques such as western blotting to confirm its effect on HDAC activity and key cell cycle and apoptotic regulatory proteins.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of Oxa-C12 in preclinical animal models of breast and lung cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogues of Oxa-C12 to optimize its potency and selectivity.
The findings presented in this guide underscore the potential of the 1,3,4-oxadiazole scaffold in the development of novel and effective anticancer agents. Oxa-C12 represents a promising lead compound that, with further development, could contribute to the advancement of cancer therapy.
References
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018, December 18). Retrieved from [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. (2021, October 21). Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.). Retrieved from [Link]
-
MCF7 - ECACC cell line profiles - Culture Collections. (n.d.). Retrieved from [Link]
-
Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from [Link]
-
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
MCF7 - Cell Line - BCRJ. (n.d.). Retrieved from [Link]
-
MCF-7 - Wikipedia. (n.d.). Retrieved from [Link]
-
Cell line profile: A549 - Culture Collections. (n.d.). Retrieved from [Link]
-
A549 Cell Lines | Biocompare. (n.d.). Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - MDPI. (n.d.). Retrieved from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative - IJNRD. (n.d.). Retrieved from [Link]
-
A549 cell - Wikipedia. (n.d.). Retrieved from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.). Retrieved from [Link]
-
A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences. (n.d.). Retrieved from [Link]
-
A549 Cell Line: A Keystone in Lung Cancer Research - Cytion. (n.d.). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). Retrieved from [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.). Retrieved from [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCF7 | Culture Collections [culturecollections.org.uk]
- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 10. A549 | Culture Collections [culturecollections.org.uk]
- 11. A549 cell - Wikipedia [en.wikipedia.org]
- 12. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 15. noblelifesci.com [noblelifesci.com]
A Comparative Analysis of Methoxy-Substituted Versus Non-Methoxy-Substituted Aniline Inhibitors: A Guide to Structure-Activity Relationships and Performance
An authoritative guide for researchers, scientists, and drug development professionals.
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly enzyme inhibitors.[1][2][3] The strategic functionalization of the aniline ring is a critical exercise in drug design, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of aniline-based inhibitors, focusing on the multifaceted role of the methoxy substituent versus its absence. By dissecting the structure-activity relationships (SAR), we aim to provide a rational framework for experimental design and inhibitor optimization.[4][5][6]
The Dichotomous Nature of the Methoxy Substituent: Electronic Effects
The influence of a methoxy (-OCH₃) group on the aniline ring is not straightforward; it exerts two opposing electronic forces whose net effect is dictated by its position relative to the amino group.[7]
-
Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond. This is an electron-withdrawing effect.[7]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring. This is an electron-donating effect that increases electron density, particularly at the ortho and para positions.[7]
The ultimate impact on the aniline's properties, such as the basicity of the amino group, depends on the positional interplay of these effects. In the para position, the resonance effect typically dominates, increasing the electron density on the nitrogen and making the aniline more basic.[8] In the meta position, the resonance effect is negligible, and the electron-withdrawing inductive effect prevails, decreasing basicity.
Caption: Duality of Methoxy Group Electronic Influence.
Comparative Performance Analysis: A Multi-Parameter Assessment
The decision to incorporate or omit a methoxy group has profound consequences for an inhibitor's overall performance profile. This section compares key parameters with supporting data.
Inhibitory Potency and Selectivity
The substitution pattern on the aniline ring is a primary determinant of an inhibitor's potency (often measured as IC₅₀) and its selectivity for the target enzyme over other related enzymes.
-
Potency: Methoxy groups can form crucial hydrogen bonds or favorable hydrophobic interactions within an enzyme's active site, thereby enhancing binding affinity and potency. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, with one compound exhibiting an IC₅₀ value of 0.030 µM.[9] Conversely, in other scaffolds, the removal of methoxy groups has been shown to reduce toxicity while maintaining or even improving potency against specific targets.[10] The introduction of methoxy groups can also sometimes lead to a loss of inhibitory activity.[11]
-
Selectivity: Strategic placement of substituents is key to achieving selectivity. Indolinones substituted at the 6-position with a methoxycarbonyl group have demonstrated a highly favorable selectivity profile as triple angiokinase inhibitors (targeting VEGFR, PDGFR, and FGFR).[12] The subtle electronic and steric changes introduced by a methoxy group can guide the inhibitor to bind preferentially to the intended target, minimizing off-target effects.
Table 1: Comparative Potency of Methoxy- vs. Non-Methoxy-Substituted Kinase Inhibitors
| Inhibitor Scaffold | Target Kinase | Substitution | IC₅₀ (nM) | Reference |
| Anilino-pyrimidine | Mer Kinase | 2-(2,4-dichloro-5-methoxyanilino) | 18.5 | [13] |
| Anilino-pyrimidine | Mer Kinase | 2-(4-fluoro-2-methylanilino) | 8.1 | [13] |
| Anilino-quinazoline | c-Met Kinase | 6,7-dimethoxy | 30 | [9] |
| Anilino-quinazoline | EGFR Kinase | 6,7-dimethoxy | 0.41 (CHI) | [10] |
| Anilino-quinazoline | EGFR Kinase | 6-methoxy only | 0.25 (CHI) | [10] |
| Indolinone | 5α-Reductase | 3-chloro-4-[...]oxy]benzoic acid | 5.3 | [14] |
*CHI: Cell Health Index, a measure of toxicity where a lower value is more favorable. Data shows removing one methoxy group reduced toxicity.
Pharmacokinetics (ADME) Profile
An inhibitor's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is heavily influenced by its physicochemical properties.
-
Metabolism: Aniline-containing compounds are frequently metabolized by cytochrome P450 (CYP450) enzymes, often through N-hydroxylation or ring hydroxylation.[15][16][17] A methoxy group introduces a potential site for O-demethylation, which can be a significant metabolic pathway. This can represent a metabolic liability, leading to rapid clearance, or be strategically employed in prodrug design. The position of other substituents can influence these metabolic rates; for example, a methyl group at the C2-position of aniline can suppress the metabolic rates at the amino group.[18]
-
Lipophilicity and Solubility: The methoxy group is lipophilic, and its addition generally increases a compound's logP value. This can enhance membrane permeability and absorption but may also lead to decreased aqueous solubility, posing formulation challenges. The position of the methoxy group significantly impacts the overall lipophilicity, with para-substituted derivatives often showing lower lipophilicity compared to ortho- or meta-isomers due to reduced intramolecular interactions.[19]
Toxicity Profile
Toxicity is a major hurdle in drug development. The aniline core itself can be associated with toxicities, including hematotoxicity and genotoxicity, often linked to metabolic activation into reactive metabolites.[15][18][20]
The nature and position of substituents can modulate this risk. While it was once hypothesized that bulky ortho-substituents could sterically hinder metabolic activation and reduce genotoxicity, studies have shown this is not a universally applicable rule.[20] Research on 4-anilinoquin(az)oline kinase inhibitors has demonstrated that the position of methoxy groups directly impacts the toxicity profile, with the removal of a methoxy group at the 6- or 7-position leading to a significant reduction in cellular toxicity.[10]
Experimental Protocols for Comparative Evaluation
To objectively compare methoxy- and non-methoxy-substituted aniline inhibitors, a standardized set of experiments is crucial. The following protocols outline key assays for a robust evaluation.
Protocol 1: Enzyme Inhibition Assay (Determination of IC₅₀)
This protocol determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[21][22]
Objective: To quantify and compare the potency of aniline inhibitors.
Materials:
-
Purified target enzyme (e.g., c-Met kinase)
-
Substrate (e.g., a specific peptide) and co-factor (ATP)
-
Assay buffer
-
Test inhibitors (methoxy- and non-methoxy-substituted) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Perform a serial dilution of the test inhibitors in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the assay buffer, the substrate/ATP mix, and the diluted inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well. Include controls for no inhibitor (maximum activity) and no enzyme (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of product (e.g., ADP) formed.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Subtract the background signal, normalize the data to the maximum activity control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Inhibition of the c-Met Signaling Pathway.
Conclusion and Future Perspectives
The substitution of an aniline ring with a methoxy group is a powerful strategy in inhibitor design, but one that requires careful consideration. It can enhance potency and selectivity through specific interactions with the target enzyme. However, it can also introduce metabolic liabilities and alter toxicity profiles in unpredictable ways. The key takeaway for drug developers is that the context and position of the methoxy group are paramount.
Future drug design will increasingly rely on a synergistic approach, combining traditional medicinal chemistry with in silico predictive tools. [23]Computational models that can more accurately predict the ADMET properties of novel substituted anilines will be invaluable in prioritizing candidates for synthesis, ultimately accelerating the discovery of safer and more effective therapeutics.
References
-
Lv, P., Wang, Y., Li, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Retrieved from [Link]
-
Zijno, A., et al. (1996). Genotoxicity of aniline derivatives in various short-term tests. PubMed. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. Retrieved from [Link]
-
Wang, R., et al. (2021). A novel inhibition mechanism of aniline on nitrification: Aniline degradation competes dissolved oxygen with nitrification. PubMed. Retrieved from [Link]
-
Asquith, C. R. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC. Retrieved from [Link]
-
Forngren, B. H., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC. Retrieved from [Link]
-
Mrozek, M., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Retrieved from [Link]
-
Lee, K. H., et al. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. Retrieved from [Link]
-
Wallace, E. M., et al. (2000). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. Retrieved from [Link]
-
Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. Retrieved from [Link]
-
Mitchell, S. C. (2012). Aniline and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Mrozek, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]
-
Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications. Retrieved from [Link]
-
Althobaiti, F. (2025). Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-breast Cancer Agents. Bentham Science Publishers. Retrieved from [Link]
-
Althobaiti, F. (2024). Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-Breast Cancer Agents. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]
-
LaBella, F. S., & Queen, G. (1995). Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline. PubMed. Retrieved from [Link]
-
Igarashi, S., et al. (2000). A novel class of inhibitors for human and rat steroid 5alpha-reductases: synthesis and biological evaluation of indoline and aniline derivatives. III. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. NIH. Retrieved from [Link]
-
Wallace, E. M., et al. (2000). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. Retrieved from [Link]
-
Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Retrieved from [Link]
-
Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ACS Publications. Retrieved from [Link]
-
Tanii, H., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. PubMed. Retrieved from [Link]
-
Gorrod, J. W., & Manson, D. (1986). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]
-
Gorrod, J. W., & Manson, D. (1986). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]
-
Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. Quora. Retrieved from [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel class of inhibitors for human and rat steroid 5alpha-reductases: synthesis and biological evaluation of indoline and aniline derivatives. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Abstract
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving absolute specificity remains a significant challenge.[1][2] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel investigational compound, 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (hereafter designated as "Compound X"). We present a detailed comparison of its inhibitory activity against a panel of 15 kinases versus two well-characterized clinical inhibitors, Erlotinib and Sunitinib. This guide establishes a robust methodology for kinase selectivity profiling, data interpretation, and contextualization of results for researchers in drug discovery and development.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, with over 500 members encoded in the human genome, are critical regulators of cellular signaling and represent a major class of therapeutic targets.[1][4] The structural conservation of the ATP-binding site across the kinome, however, makes the development of truly selective inhibitors a formidable task.[2][5] Many approved kinase inhibitors exhibit promiscuity, targeting multiple kinases, which can be a double-edged sword: it can enhance therapeutic efficacy but also increase the risk of adverse effects.[1][3]
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its clinical behavior.[6] This process, often called kinome scanning or selectivity profiling, involves screening a compound against a large, diverse panel of kinases to map its interaction landscape.[6][7]
Compound X, this compound, is a novel small molecule featuring a 1,3,4-oxadiazole core, a scaffold present in various pharmacologically active agents.[8][9][10] Based on its structural motifs, it is hypothesized to target the Tyrosine Kinase (TK) family. This guide details a focused cross-reactivity study to elucidate its selectivity profile.
Experimental Design & Rationale
To provide a clear, comparative assessment, we designed a study to benchmark Compound X against Erlotinib, a selective EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor.
Kinase Panel Selection
The chosen 15-kinase panel provides a strategic snapshot of the kinome, covering multiple families with high therapeutic relevance and known off-target liability.
-
Primary Target Family (Receptor Tyrosine Kinases): EGFR, HER2, VEGFR2, PDGFRβ, c-KIT
-
Non-Receptor Tyrosine Kinases: SRC, ABL1, LCK
-
Serine/Threonine Kinases (CMGC Group): CDK2, GSK3β
-
Serine/Threonine Kinases (Other): AKT1, BRAF, MEK1, p38α
-
Lipid Kinase: PI3Kα
Causality: This selection allows us to assess both on-target family potency and potential off-target activity across major signaling pathways (e.g., MAPK, PI3K/AKT). Including kinases like VEGFR2 (KDR) and c-KIT is critical, as their inhibition is linked to known clinical side effects.[11]
Assay Methodology: A Validated Approach
To ensure data integrity and reproducibility, a radiometric kinase assay, the gold standard for its sensitivity and direct measurement of substrate phosphorylation, was selected.[12][13]
Workflow Diagram:
Caption: Radiometric Kinase Assay Workflow.
Detailed Experimental Protocol (Radiometric [³³P]-ATP Filter Binding Assay)
This protocol is a self-validating system, incorporating controls for robust data generation.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Erlotinib, and Sunitinib in 100% DMSO, starting from a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution into a 96-well polypropylene plate. For control wells, add 0.5 µL of DMSO (0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (100% inhibition).
-
Kinase Reaction Mixture: Prepare a master mix containing kinase reaction buffer, the specific kinase enzyme, and required cofactors (e.g., MgCl₂). Dispense 24.5 µL of this mix into each well containing the compounds/controls.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate/ATP mix containing the specific peptide substrate and ATP, spiked with [γ-³³P]-ATP. Initiate the kinase reaction by adding 25 µL of this mix to each well. The final ATP concentration is set to the apparent Kₘ for each kinase to ensure that the resulting IC₅₀ values are a close reflection of the inhibitor's intrinsic affinity (Kᵢ).[1]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This duration must be within the linear range of the enzyme kinetics, determined during assay validation.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Filter Binding: Transfer the reaction mixtures onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO and Staurosporine controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Results: Comparative Cross-Reactivity Profile
The inhibitory activity of Compound X, Erlotinib, and Sunitinib was determined across the 15-kinase panel. The results, presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.
| Kinase Target | Compound X (IC₅₀, nM) | Erlotinib (IC₅₀, nM) | Sunitinib (IC₅₀, nM) |
| EGFR | 25 | 2 | 1,500 |
| HER2 | 150 | 350 | 2,800 |
| VEGFR2 | 800 | >10,000 | 15 |
| PDGFRβ | 950 | >10,000 | 12 |
| c-KIT | 1,200 | >10,000 | 10 |
| SRC | 450 | 800 | 90 |
| ABL1 | 2,000 | >10,000 | 150 |
| LCK | 600 | >10,000 | 110 |
| CDK2 | >10,000 | >10,000 | 5,000 |
| GSK3β | 8,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| BRAF | 5,000 | >10,000 | 250 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| p38α | 3,500 | >10,000 | 400 |
| PI3Kα | >10,000 | >10,000 | 8,500 |
Data are hypothetical and for illustrative purposes.
Discussion and Interpretation
The data reveals distinct selectivity profiles for each compound.
-
Compound X: Demonstrates potent activity against EGFR with an IC₅₀ of 25 nM. It shows moderate activity against the related kinase HER2 (150 nM) and some non-receptor tyrosine kinases like SRC (450 nM) and LCK (600 nM). Importantly, it displays significantly weaker activity (>800 nM) against key off-targets like VEGFR2, PDGFRβ, and c-KIT. This profile suggests Compound X is a relatively selective EGFR inhibitor with some activity against SRC-family kinases.
-
Erlotinib: As expected, Erlotinib is a highly potent and selective inhibitor of EGFR (IC₅₀ = 2 nM). It shows minimal activity against all other kinases in the panel, confirming its well-defined selectivity profile.
-
Sunitinib: This compound exhibits the classic profile of a multi-kinase inhibitor, with potent activity against VEGFR2, PDGFRβ, and c-KIT, all below 20 nM. It also shows significant inhibition of other kinases like SRC, ABL1, and BRAF. This broad activity spectrum is responsible for both its therapeutic efficacy in various cancers and its known side-effect profile.[1]
Mechanistic Implications of Polypharmacology
The moderate inhibition of SRC and LCK by Compound X could be mechanistically significant. These kinases are involved in downstream signaling from various receptors and play roles in cell proliferation and survival. The dual inhibition of EGFR and SRC family kinases could potentially lead to a more comprehensive blockade of oncogenic signaling pathways.
Caption: Hypothetical signaling pathway inhibition by Compound X.
Conclusion
This guide demonstrates a systematic approach to kinase cross-reactivity profiling, using the novel molecule this compound (Compound X) as a case study. The comparative data shows Compound X to be a potent EGFR inhibitor with a selectivity profile distinct from both the highly selective Erlotinib and the broadly active Sunitinib. Its moderate off-target activity against SRC family kinases may offer a therapeutic advantage, a hypothesis that warrants further investigation in cell-based and in vivo models.
Ultimately, understanding a compound's selectivity is crucial for rational drug development.[1][14] The methodologies and principles outlined here provide a robust framework for researchers to generate high-quality, interpretable data, enabling more informed decisions in the progression of new therapeutic candidates.
References
-
Kinexus Bioinformatics Corporation. (n.d.). Custom Kinase-Substrate Profiling (CKSP) Service. Retrieved from Kinexus: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
-
Lochhead, P. A., Kinstrie, R., Sibbet, G., & Rawjee, T. (2020). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 287(5), 846-861. Available at: [Link]
-
O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 8(4), 267-270. Available at: [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs: [Link]
-
Wang, Z., & Wu, G. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron: [Link]
-
Vippagunta, S. R., & Tilton, R. F. (2009). Protein kinase inhibitors: structural insights into selectivity. Current Opinion in Drug Discovery & Development, 12(5), 653-664. Available at: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from The Science Snail: [Link]
-
Harrison, J. S., Gartshteyn, Y., & Seeliger, M. A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55535. Available at: [Link]
-
ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from ResearchGate: [Link]
-
Brehmer, D., & Dauch, D. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(11), 2878. Available at: [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from ResearchGate: [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from BPS Bioscience: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from Eurofins Discovery: [Link]
-
Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
-
Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Treiber, D. K. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 5(12), 1121–1132. Available at: [Link]
-
Müller, S., & Chaikuad, A. (2017). New opportunities for kinase drug repurposing and target discovery. Trends in Pharmacological Sciences, 38(11), 941-943. Available at: [Link]
-
SignalChem Biotech. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. Retrieved from The Daily Scientist: [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pak J Pharm Sci, 27(5), 1271-1279. Available at: [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from Oriental Journal of Chemistry: [Link]
-
Głowacka, I. E., & Wujec, M. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(22), 5364. Available at: [Link]
-
Semantic Scholar. (n.d.). Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. Retrieved from Semantic Scholar: [Link]
-
Yan, Y., Li, X., Wang, Y., Zhang, Y., & Li, Y. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 283, 118061. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from PubChem: [Link]
-
Wujec, M., & Głowacka, I. E. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7799. Available at: [Link]
-
ResearchGate. (2025). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Retrieved from ResearchGate: [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 27(5), 1271-1279. Available at: [Link]
-
Chen, Y. C., Hsieh, P. C., & Chen, C. M. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4683. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2006). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Retrieved from Indian Journal of Pharmaceutical Sciences: [Link]
-
B-Rao, C., & D-K, S. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6668-6705. Available at: [Link]
-
Carbone, A., & Parrino, B. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1709. Available at: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Benchmarking the antibacterial spectrum of a new oxadiazole against standard antibiotics
A Guide for Researchers in Antimicrobial Drug Discovery
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the antibacterial spectrum of a novel synthetic oxadiazole, designated OXA-Compound X, against established, standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial applications.
Introduction: The Emerging Role of Oxadiazoles in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibacterial agents.[1] The 1,3,4-oxadiazole nucleus has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial effects against a range of pathogens.[2][3] Derivatives of this heterocyclic compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]
The mechanism of action for many oxadiazole derivatives is an area of active investigation, with some studies suggesting inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, while others point to the disruption of cell membrane integrity through the generation of reactive oxygen species.[1][7][8] This guide outlines a systematic approach to characterize the antibacterial spectrum of a new investigational oxadiazole, OXA-Compound X, providing objective, data-driven comparisons to standard-of-care antibiotics. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and regulatory relevance.[9][10]
Experimental Design: A Framework for Comparative Analysis
A robust evaluation of a new antimicrobial agent requires a multi-faceted experimental approach. The causality behind our experimental choices is to move from a qualitative assessment of activity to a quantitative determination of potency and bactericidal effect.
Selection of Bacterial Strains
To establish a broad-spectrum profile, OXA-Compound X is tested against a panel of clinically significant, ATCC-type strains representing both Gram-positive and Gram-negative bacteria. This selection provides a standardized baseline for comparison.
Gram-Positive Panel:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin, soft tissue, and bloodstream infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent agent in hospital-acquired infections, including urinary tract infections (UTIs).
Gram-Negative Panel:
-
Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a wide range of infections, including UTIs and sepsis.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance and association with hospital-acquired pneumonia and sepsis.
Selection of Standard Antibiotics
The choice of comparator antibiotics is critical for contextualizing the activity of OXA-Compound X. The selected agents represent different classes with distinct mechanisms of action and established clinical utility.[11]
-
Ampicillin: A β-lactam antibiotic that inhibits cell wall synthesis.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
This selection allows for a comprehensive comparison across different cellular targets and resistance mechanisms.
Experimental Workflow
The workflow is designed to provide a tiered analysis of antibacterial activity, starting with a qualitative screen and progressing to quantitative measures of inhibition and lethality.
Caption: Tiered experimental workflow for antibacterial spectrum analysis.
Methodologies and Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methods are based on CLSI guidelines.[9][12][13]
Agar Disc Diffusion (Kirby-Bauer) Test
This initial test provides a qualitative assessment of the susceptibility of a microorganism to the test compounds.[14][15][16]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Within 15 minutes of standardization, evenly streak the inoculum across the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.[17]
-
Disc Application: Aseptically place paper discs (6 mm diameter) impregnated with a standard concentration of OXA-Compound X and the comparator antibiotics onto the agar surface. Ensure discs are placed at least 24 mm apart.[18]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.[17]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[19][20] This quantitative assay is the gold standard for determining the potency of a new compound.[21]
Protocol:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of OXA-Compound X and the standard antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).[22]
-
Plate Setup: Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[12]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19][23]
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[23]
Results: Comparative Antibacterial Spectrum
The following tables summarize the hypothetical performance data of OXA-Compound X against the selected bacterial panel and standard antibiotics.
Zone of Inhibition Data
Table 1: Zone of Inhibition Diameters (mm)
| Organism | OXA-Compound X | Ampicillin | Ciprofloxacin | Gentamicin |
|---|---|---|---|---|
| S. aureus | 22 | 28 | 25 | 24 |
| E. faecalis | 20 | 25 | 21 | 19 |
| E. coli | 18 | 8 (Resistant) | 30 | 21 |
| P. aeruginosa| 15 | 6 (Resistant) | 28 | 18 |
Interpretation: OXA-Compound X demonstrates broad-spectrum activity, inhibiting the growth of all tested Gram-positive and Gram-negative bacteria. Its activity against E. coli and P. aeruginosa is notable, especially where ampicillin shows resistance.
MIC and MBC Data
Table 2: MIC Values (µg/mL)
| Organism | OXA-Compound X | Ampicillin | Ciprofloxacin | Gentamicin |
|---|---|---|---|---|
| S. aureus | 4 | 0.5 | 1 | 0.5 |
| E. faecalis | 8 | 2 | 2 | 8 |
| E. coli | 16 | >128 | 0.25 | 2 |
| P. aeruginosa| 32 | >128 | 1 | 4 |
Table 3: MBC Values (µg/mL)
| Organism | OXA-Compound X | Ampicillin | Ciprofloxacin | Gentamicin |
|---|---|---|---|---|
| S. aureus | 8 | 1 | 2 | 1 |
| E. faecalis | 16 | 8 | 8 | 16 |
| E. coli | 32 | >128 | 0.5 | 2 |
| P. aeruginosa| >64 | >128 | 4 | 8 |
Discussion and Interpretation
The combined results provide a detailed profile of OXA-Compound X's antibacterial properties.
-
Spectrum of Activity: The data confirm that OXA-Compound X possesses a broad antibacterial spectrum.[24] Unlike ampicillin, its activity extends to important Gram-negative pathogens. While its potency (MIC value) against Gram-positive organisms is lower than the comparators, its activity against Gram-negatives is significant. The MIC cannot be directly compared between different drugs to determine which is "better"; the interpretation of Susceptible, Intermediate, or Resistant based on established breakpoints is key.[20][25][26]
-
Potency: Against S. aureus and E. faecalis, OXA-Compound X shows moderate inhibitory activity. Its potency is lower than the standard antibiotics for these strains. However, for the ampicillin-resistant Gram-negative bacteria, it demonstrates valuable inhibitory potential.
-
Bactericidal vs. Bacteriostatic Action:
-
For S. aureus, E. faecalis, and E. coli, the MBC/MIC ratio for OXA-Compound X is 2 (e.g., for S. aureus, 8/4 = 2). Since this ratio is ≤4, the compound exhibits bactericidal activity against these strains.[23]
-
For P. aeruginosa, the MBC is more than double the MIC, suggesting a potentially bacteriostatic effect or weaker bactericidal activity at the tested concentrations.
-
Conclusion and Future Directions
This guide demonstrates a systematic and rigorous approach to benchmarking the antibacterial spectrum of the novel oxadiazole, OXA-Compound X. The compound exhibits promising broad-spectrum activity with a bactericidal mechanism against several key pathogens.
While less potent than specific standard antibiotics against certain strains, its effectiveness against ampicillin-resistant Gram-negative bacteria warrants further investigation. Future studies should focus on:
-
Expanding the panel of bacteria to include more clinical isolates and resistant phenotypes (e.g., ESBL-producing E. coli, VRE).
-
Elucidating the precise mechanism of action to understand its molecular target(s).
-
Performing toxicity assays to establish a preliminary safety profile.[27]
By following standardized, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities like OXA-Compound X through the drug discovery pipeline.
References
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. Available at: [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Publications. Available at: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. Available at: [Link]
-
Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The Biology Notes. Available at: [Link]
-
Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
The Oxadiazole Antibacterials. National Institutes of Health (NIH). Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. PubMed. Available at: [Link]
-
Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant. Central Asian Journal of Medical and Natural Science. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Zone of Inhibition. Nelson Labs. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]
-
How do you interpret antimicrobial culture results to determine the appropriate antibiotic regimen? Dr.Oracle. Available at: [Link]
-
Which antibiotics are best for antibiotic susceptibility test? ResearchGate. Available at: [Link]
-
Antimicrobial Spectra of Activity Chart Based on North American Susceptibility Data. Region 02. Available at: [Link]
-
Interpreting the Antibiogram. YouTube. Available at: [Link]
-
Reading and understanding an antibiogram. Italian Journal of Medicine. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Antimicrobial Susceptibility Summary 2023. UCLA Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijmspr.in [ijmspr.in]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 20. idexx.com [idexx.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 23. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. droracle.ai [droracle.ai]
- 26. Reading and understanding an antibiogram | Italian Journal of Medicine [italjmed.org]
- 27. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1,3,4-Oxadiazoles: A Guide for Researchers
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As a bioisostere for amide and ester groups, its synthesis is of paramount importance to drug development professionals. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, offering field-proven insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.
Classical Approaches: The Foundation of 1,3,4-Oxadiazole Synthesis
Two classical methods have long dominated the synthesis of 1,3,4-oxadiazoles: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. These routes, while sometimes requiring harsh conditions, are robust and well-established.
Cyclodehydration of 1,2-Diacylhydrazines
This method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, which is typically prepared by reacting an acylhydrazide with an acyl chloride or carboxylic acid. The subsequent dehydration is a critical step, often requiring potent dehydrating agents.[3][4]
Mechanism: The reaction proceeds via the activation of one of the carbonyl groups of the diacylhydrazine by the dehydrating agent. This is followed by an intramolecular nucleophilic attack by the other amide oxygen, leading to a cyclic intermediate which then eliminates water to form the aromatic 1,3,4-oxadiazole ring.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole [5]
-
Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.0 eq) in a suitable solvent such as pyridine, benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield 1,2-dibenzoylhydrazine.
-
Cyclodehydration: The 1,2-dibenzoylhydrazine (1.0 eq) is refluxed in an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃), for 4-6 hours.[4]
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with a dilute sodium bicarbonate solution and then with water, and recrystallized from a suitable solvent like ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Causality of Experimental Choices:
-
Dehydrating Agent: Phosphorus oxychloride is a powerful and cost-effective dehydrating agent, making it a common choice. However, its corrosive nature and the often high reaction temperatures are significant drawbacks.[4][6] Other agents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride have also been employed, each with its own advantages and disadvantages in terms of reactivity and handling.[3]
-
Temperature: Reflux conditions are typically necessary to overcome the activation energy for the dehydration step.[6]
Workflow for Cyclodehydration of 1,2-Diacylhydrazines
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Evaluating the Selectivity of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline for Target Proteins
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the principle of selectivity is paramount. A compound's ability to potently inhibit its intended target while minimally affecting other proteins, especially those within the same family, often defines its therapeutic window and ultimate clinical success. This guide provides an in-depth, technically-grounded framework for evaluating the selectivity of a novel compound, herein referred to as Compound A , with the chemical structure 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.
The 1,3,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, known to be a structural component in compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] The aniline scaffold is also common in kinase inhibitors. This guide will objectively compare Compound A's performance with alternative inhibitors using a multi-tiered experimental approach, supported by hypothetical data that reflects industry standards.
Our evaluation will be centered around a hypothetical primary target, Kinase X , a serine/threonine kinase implicated in a cancer signaling pathway. We will compare Compound A against two established, albeit distinct, inhibitors: Inhibitor B (a highly selective, clinical-stage inhibitor of Kinase X) and Inhibitor C (a known multi-kinase inhibitor that also targets Kinase X).
The Selectivity Evaluation Workflow
A robust assessment of inhibitor selectivity is not a single experiment but a logical progression of assays. The goal is to build a comprehensive profile, moving from initial biochemical affinity to broad, unbiased screening and finally to confirming target engagement in a physiological context.
Caption: Figure 1. A tiered workflow for kinase inhibitor selectivity profiling.
Part 1: Foundational Biochemical Analysis
The first step is to quantify the direct interaction between Compound A and its purified, recombinant primary target, Kinase X. This establishes a baseline for potency and provides the thermodynamic details of the binding event.
Measuring Binding Affinity with Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of the binding constant (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[8][9] The key output for our purposes is the dissociation constant (Kd), a direct measure of affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze purified recombinant Kinase X and dissolve Compound A, Inhibitor B, and Inhibitor C in the identical, matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
-
Loading: Fill the ITC sample cell with Kinase X protein at a concentration of 10-20 µM. Load the injection syringe with the test compound at a concentration 10-15 times that of the protein (e.g., 150 µM).
-
Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (25°C).
-
Data Acquisition: Measure the heat change after each injection until the binding sites are saturated.
-
Analysis: Integrate the heat-change peaks and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and stoichiometry (n).
Comparative Data (Hypothetical)
| Compound | Target | Kd (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Compound A | Kinase X | 15 | -9.8 | 1.5 |
| Inhibitor B | Kinase X | 5 | -11.2 | 0.8 |
| Inhibitor C | Kinase X | 50 | -7.5 | 2.6 |
Interpretation: The ITC data suggests Compound A binds to Kinase X with high affinity (Kd = 15 nM). Its affinity is threefold weaker than the highly optimized Inhibitor B but significantly stronger than the multi-targeted Inhibitor C. The binding is primarily enthalpy-driven, a characteristic often associated with specific, well-defined hydrogen bonding and van der Waals interactions within the active site.[8]
Part 2: Kinome-Wide Selectivity Profiling
While high affinity for the primary target is essential, it is meaningless without the context of selectivity. Large-scale screening panels are the most efficient way to assess a compound's activity against a broad representation of the human kinome.[10][11]
KINOMEscan® Competition Binding Assay
For this guide, we will utilize the Eurofins DiscoverX KINOMEscan® platform, a well-established method that measures the ability of a compound to compete with an immobilized ligand for the kinase active site.[12][13][14][15] The output is typically reported as "% Control," where a lower number indicates stronger binding.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission: Provide Compound A, Inhibitor B, and Inhibitor C for screening.
-
Assay Format: The compounds are tested at a fixed concentration (e.g., 1 µM) against a panel of over 450 human kinases.
-
Technology: The assay involves kinases tagged with a DNA label that are bound to an immobilized ligand. The addition of a test compound that binds the active site displaces the kinase, which is then quantified by qPCR.[14]
-
Data Analysis: Results are expressed as a percentage of the DMSO control (% Control). A common threshold for a significant "hit" is <10% or <1% control. A Selectivity Score (S-score) is often calculated, which divides the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Data (Hypothetical at 1 µM)
| Compound | Primary Target Hit (% Ctrl) | Number of Off-Targets (<10% Ctrl) | Selectivity Score (S@10) | Notable Off-Targets |
| Compound A | Kinase X (0.5%) | 3 | 0.008 | Kinase Y, Kinase Z, ABL1 |
| Inhibitor B | Kinase X (0.2%) | 1 | 0.004 | Kinase Y |
| Inhibitor C | Kinase X (2.1%) | 28 | 0.062 | SRC, LCK, FLT3, PDGFR |
Interpretation: This broad screen provides a powerful visual and quantitative measure of selectivity.
-
Compound A demonstrates a promising selectivity profile. It potently binds its primary target, Kinase X, and hits only three other kinases at a stringent threshold.
-
Inhibitor B confirms its reputation as a highly selective agent, binding almost exclusively to Kinase X and the closely related Kinase Y.
-
Inhibitor C shows a classic promiscuous profile, binding to numerous kinases across different families, as expected for a multi-targeted inhibitor.
Caption: Figure 2. On- and off-target profile of Compound A.
Part 3: Cellular Target Engagement
Biochemical assays are essential but operate in an artificial environment. It is critical to confirm that a compound can enter a cell, engage its intended target, and demonstrate similar selectivity in a complex proteome.[16][17]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[20][21] This shift can be quantified to confirm a direct interaction in a physiological setting.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line endogenously expressing Kinase X) with a range of concentrations of Compound A or DMSO for 1-2 hours.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western Blot or ELISA.
-
Analysis: Plot the fraction of soluble protein versus temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent Tm. A positive shift in Tm in the presence of the compound indicates target engagement.
Comparative Data (Hypothetical)
| Compound (at 10 µM) | Target | ΔTm (°C) vs. DMSO |
| Compound A | Kinase X | +8.5 |
| Kinase Y | +2.1 | |
| Inhibitor B | Kinase X | +10.2 |
| Kinase Y | +3.5 | |
| Inhibitor C | Kinase X | +4.1 |
| Kinase Y | +3.8 |
Interpretation: The CETSA results validate the biochemical findings in a cellular environment. Compound A induces a significant thermal stabilization of Kinase X, confirming robust target engagement. The minimal shift for Kinase Y suggests this off-target interaction, identified in the KINOMEscan, is much weaker in a cellular context. Inhibitor B shows the strongest stabilization of the primary target, while Inhibitor C shows moderate engagement with both Kinase X and Y, consistent with its multi-targeting profile.
Chemoproteomic Profiling (KiNativ™)
To get an unbiased, global view of cellular target occupancy, chemoproteomic platforms like ActivX's KiNativ™ can be employed. This method uses ATP- or ADP-based probes that covalently label the active sites of kinases in a cell lysate.[22][23][24][25] Pre-treatment with a competitive inhibitor like Compound A prevents probe binding to its targets. The changes in probe labeling are then quantified by mass spectrometry.[26]
Interpretation: A KiNativ™ experiment would ideally show that at a concentration of 1 µM, Compound A significantly reduces probe labeling of Kinase X (>90% occupancy) while causing minimal changes (<25% occupancy) for the vast majority of other kinases detected in the lysate. This provides orthogonal support to the KINOMEscan data and confirms selectivity at the level of the native, expressed proteome.
Conclusion and Recommendations
The comprehensive evaluation of this compound (Compound A) demonstrates a highly promising profile for a lead compound.
-
Potency & Affinity: It binds its intended target, Kinase X, with high affinity (Kd = 15 nM), positioning it as a potent inhibitor.
-
Selectivity: It exhibits excellent selectivity across the human kinome, with only three significant off-targets at a high concentration. This profile is far superior to the multi-targeted Inhibitor C and approaches the selectivity of the clinical-stage Inhibitor B.
-
Cellular Engagement: Crucially, the compound effectively engages Kinase X inside cells, as confirmed by a significant thermal shift in CETSA.
Based on this evidence, Compound A is a strong candidate for further preclinical development. The next logical steps would involve validating the functional consequences of its on-target and potential off-target (Kinase Y, Kinase Z, ABL1) inhibition in cellular pathway and phenotypic assays, and initiating structure-activity relationship (SAR) studies to further improve its affinity and selectivity. This rigorous, multi-faceted approach to selectivity profiling provides the confidence needed to advance promising molecules in the drug discovery pipeline.
References
-
Pearce, N. M., et al. (2007). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
Asif, M. (2021). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. Available at: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]
-
ResearchGate. (2022). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. ResearchGate. Available at: [Link]
-
Plochowietz, A., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
-
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
-
Matousek, J., et al. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
-
Journal of University of Shanghai for Science and Technology. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Lim, S. L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
MAnalytics. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. Available at: [Link]
-
Oxford Academic. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Bantscheff, M., et al. (2011). The target landscape of clinical kinase drugs. PubMed Central. Available at: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. CETSA. Available at: [Link]
-
ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PubMed Central. Available at: [Link]
-
Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jusst.org [jusst.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. CETSA [cetsa.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of Aniline Derivative Pharmacology
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. The aniline scaffold, a cornerstone in medicinal chemistry, has given rise to a diverse array of pharmacologically active molecules. However, the critical question remains: how predictive is a compound's performance in a controlled in vitro environment of its efficacy and behavior in vivo?
This guide provides an in-depth technical comparison of the pharmacological activities of various aniline derivatives, moving beyond a simple listing of data to explore the causality behind experimental choices and the crucial process of establishing an in vitro to in vivo correlation (IVIVC). We will dissect the mechanisms, present comparative data, and provide detailed, field-proven protocols to empower your research and development efforts.
The Aniline Scaffold: A Platform for Diverse Pharmacological Activity
Aniline and its derivatives are fundamental building blocks in the synthesis of numerous industrial and pharmaceutical compounds.[1] Their versatile chemical nature allows for modifications that can dramatically alter their biological activity, leading to the development of agents with a wide spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The core challenge in developing these derivatives lies in understanding how substitutions to the aniline ring influence interactions with biological targets and subsequent physiological responses.
Part 1: In Vitro Pharmacological Characterization of Aniline Derivatives
The initial assessment of a novel aniline derivative's potential begins with a battery of in vitro assays. These controlled experiments are designed to quantify a compound's activity against a specific biological target or cellular process. The choice of assay is dictated by the intended pharmacological effect.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant number of aniline derivatives have been investigated for their anticancer properties. Two prominent classes include the aniline mustards, which act as DNA alkylating agents, and the 4-anilinoquinazolines, which function as tyrosine kinase inhibitors.
Mechanism of Action: Aniline Mustards
Aniline mustards exert their cytotoxic effects by covalently modifying DNA.[5] The process begins with the formation of a highly reactive aziridinium ion, which then undergoes nucleophilic attack by DNA bases, primarily the N7 position of guanine.[5] This can lead to the formation of monofunctional adducts or highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription, ultimately triggering apoptosis.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Mechanism of DNA Alkylation by Aniline Mustard."; fontsize = 12; fontcolor = "#5F6368"; }
Mechanism of Action: 4-Anilinoquinazoline Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a key feature of several successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6][7] These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Inhibition of EGFR Signaling by 4-Anilinoquinazoline Derivatives."; fontsize = 12; fontcolor = "#5F6368"; }
Comparative In Vitro Cytotoxicity Data
The potency of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of cancer cells.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Aniline Mustard | Aniline Mustard | CHO-AA8 (Chinese Hamster Ovary) | 10.5 | [10] |
| Aniline Mustard | UV4 (DNA repair deficient) | 0.33 | [10] | |
| p-hydroxyaniline mustard | Walker 256 (Rat Carcinosarcoma) | ~800 times more toxic than Aniline Mustard | [10] | |
| 4-Anilinoquinazoline | Compound 7i (6-arylureido-4-anilinoquinazoline) | A549 (Lung Carcinoma) | 2.25 | [9][11] |
| Compound 7i | HT-29 (Colon Adenocarcinoma) | 1.72 | [9][11] | |
| Compound 7i | MCF-7 (Breast Adenocarcinoma) | 2.81 | [9][11] | |
| F-MPG | HCC827 (NSCLC) | 0.0053 | [7] | |
| OH-MPG | HCC827 (NSCLC) | 0.0020 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of aniline derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aniline derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
Aniline derivatives have also shown promise as antimicrobial agents. Their efficacy is determined by their ability to inhibit the growth of or kill bacteria and fungi.
Comparative In Vitro Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [12][13] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [12][13] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 | [12][13] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 | [12][13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Compound Preparation: Prepare a stock solution of the aniline derivative and make serial two-fold dilutions in a 96-well microtiter plate with appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant and Anti-inflammatory Activities
Many aniline derivatives exhibit antioxidant and anti-inflammatory properties, which are often interconnected.
Comparative In Vitro Antioxidant and Anti-inflammatory Data
| Compound Class | Assay | In Vitro Metric | Result | Reference |
| Lawsone-aniline derivative (3d) | DPPH radical scavenging | IC50 | 75.39 ± 4.12 µg/mL | |
| Indazole (aniline isostere) | COX-2 Inhibition | IC50 | 23.42 µM | |
| 5-aminoindazole | COX-2 Inhibition | IC50 | 12.32 µM | |
| 6-nitroindazole | COX-2 Inhibition | IC50 | 19.22 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[14][15][16]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the aniline derivative and a standard antioxidant (e.g., ascorbic acid) in methanol.[15]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the aniline derivative or standard solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[15] Determine the IC50 value from a plot of scavenging percentage versus concentration.
Part 2: In Vivo Assessment of Aniline Derivatives
While in vitro assays provide crucial initial data on potency and mechanism, they cannot fully replicate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Progression from In Vitro to In Vivo Evaluation."; fontsize = 12; fontcolor = "#5F6368"; }
Anticancer Efficacy in Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard for assessing anticancer activity in vivo.[4][17][18]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the aniline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).
Antimicrobial Efficacy in Murine Infection Models
To evaluate the in vivo efficacy of antimicrobial aniline derivatives, various murine infection models are employed, such as the sepsis or skin abscess model.[19]
Experimental Protocol: Murine Skin Abscess Model
-
Infection: Anesthetize mice and inject a defined inoculum of a pathogenic bacterial strain (e.g., Staphylococcus aureus) subcutaneously.
-
Treatment: At a specified time post-infection, begin treatment with the aniline derivative or a vehicle control, administered systemically or topically.
-
Monitoring: Monitor the size of the abscess and the overall health of the animals. In some models, bacterial load can be monitored non-invasively using bioluminescent bacterial strains.
-
Endpoint: At the end of the study, euthanize the animals and excise the abscesses to determine the bacterial load (CFU/gram of tissue).
Anti-inflammatory Efficacy in Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Compound Administration: Administer the aniline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to rats via the desired route (e.g., oral, intraperitoneal).
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal for drug developers is to establish a predictive relationship between in vitro activity and in vivo efficacy. This correlation, however, is often not straightforward for pharmacological activity. While a strong in vitro potency is a prerequisite for a good in vivo outcome, it is not the sole determinant.
Challenges in Correlating In Vitro and In Vivo Pharmacological Activity
-
Pharmacokinetics and Bioavailability: A compound may be highly potent in vitro but have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to sub-therapeutic concentrations at the site of action.
-
Off-Target Effects: The complex biological system can lead to off-target interactions that may cause toxicity or unforeseen side effects not observed in isolated cellular or enzymatic assays.
-
Host Factors: The immune system, metabolic state, and other host factors can significantly influence the therapeutic outcome, especially for antimicrobial and anticancer agents.
-
Complexity of the In Vivo Environment: The tumor microenvironment or the site of infection is vastly more complex than a cell culture flask, with gradients of oxygen, nutrients, and pH that can affect drug efficacy.
Strategies for Improving IVIVC in Pharmacology
-
Integrated PK/PD Modeling: Combining pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data is crucial for understanding the relationship between dose, exposure, and response.
-
Use of Relevant In Vitro Models: Employing more physiologically relevant in vitro systems, such as 3D cell cultures or co-culture models, can provide more predictive data.
-
Early Assessment of ADME Properties: Integrating absorption, distribution, metabolism, and excretion (ADME) studies early in the drug discovery process helps to select compounds with favorable pharmacokinetic profiles.
-
Mechanism-Based Modeling: Developing models that incorporate the mechanism of action of the drug can provide a more robust framework for translating in vitro potency to in vivo efficacy.[1]
Case Study: Correlation of In Vitro Cytotoxicity and In Vivo Antitumor Activity
Studies have shown a significant relationship between in vitro cytotoxicity and in vivo antitumor activity for various agents, including alkylating agents.[5] However, the predictive power is not absolute. For instance, while a highly cytotoxic compound in vitro is more likely to be active in vivo, the reverse is not always true. Some compounds may require metabolic activation in vivo to exert their effect, a process not replicated in standard in vitro assays. For alkylating agents, a good correlation often exists between cytotoxicity and the formation of interstrand DNA cross-links.[15]
Case Study: Correlation of In Vitro MIC and In Vivo Antimicrobial Efficacy
The correlation between the in vitro MIC and the in vivo efficacy of an antimicrobial agent is heavily influenced by the drug's pharmacokinetic and pharmacodynamic properties.[3][6][8] Integrating these parameters has greatly improved the predictive power of in vitro susceptibility testing.[8] However, factors such as biofilm formation and the host immune response can lead to discrepancies between in vitro and in vivo outcomes.
Conclusion
The development of pharmacologically active aniline derivatives requires a multifaceted approach that integrates robust in vitro characterization with carefully designed in vivo validation. While a direct, universally applicable IVIVC for pharmacological activity remains a significant challenge, a deep understanding of a compound's mechanism of action, coupled with early consideration of its pharmacokinetic properties, can significantly enhance the predictive power of preclinical studies. This guide provides a framework for researchers to navigate the complexities of translating in vitro promise into in vivo success, ultimately accelerating the development of novel aniline-based therapeutics.
References
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). EOS. Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Available from: [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Available from: [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Available from: [Link]
-
Stratton, C. W. (2006). In vitro susceptibility testing versus in vivo effectiveness. Medical Clinics of North America, 90(6), 1077–1088. Available from: [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules, 28(3), 1368. Available from: [Link]
-
DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard. (1988). Journal of Medicinal Chemistry, 31(7), 1305–1311. Available from: [Link]
-
Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards. (1995). Anti-cancer drug design, 10(3), 221–234. Available from: [Link]
-
Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability. (1995). Journal of Medicinal Chemistry, 38(20), 4027–4035. Available from: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 678229. Available from: [Link]
-
Liu, Y., et al. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 28-36. Available from: [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available from: [Link]
-
Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science, 8(21), 5961-5969. Available from: [Link]
-
Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. (1995). Journal of Cellular Biochemistry. Supplement, 22, 100–106. Available from: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 678229. Available from: [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. Available from: [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Available from: [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2023). Antibiotics, 12(1), 143. Available from: [Link]
-
In Vitro and In Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (2003). Clinical Cancer Research, 9(8), 3149-3160. Available from: [Link]
-
The Value of In Vitro Binding as Predictor of In Vivo Results: A Case for [18F]FDDNP PET. (2018). Molecular Imaging and Biology, 20(6), 903-915. Available from: [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). International Journal of Molecular Sciences, 23(8), 4337. Available from: [Link]
-
Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. (2021). Journal of Antimicrobial Chemotherapy, 76(4), 975–981. Available from: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2017). BioMed Research International, 2017, 5621570. Available from: [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (1988). The Journal of infectious diseases, 157(2), 277–284. Available from: [Link]
-
Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (1988). The Journal of infectious diseases, 157(2), 277–284. Available from: [Link]
-
Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Available from: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2094. Available from: [Link]
-
Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2024). STAR Protocols, 5(1), 102830. Available from: [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (2011). Journal of Pharmaceutical Sciences, 100(10), 4133-4157. Available from: [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2023). Antibiotics (Basel, Switzerland), 12(1), 143. Available from: [Link]
-
A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13350. Available from: [Link]
-
The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. (2022). Molecules, 27(19), 6667. Available from: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews, 21(02), 1013–1026. Available from: [Link]
-
A transcriptomics-based in vitro assay for predicting chemical genotoxicity in vivo. (2014). Archives of toxicology, 88(6), 1235–1249. Available from: [Link]
-
Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. (2024). Toxicology and applied pharmacology, 492, 117098. Available from: [Link]
-
In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). Current protocols, 1(4), e96. Available from: [Link]
-
Xenograft as In Vivo Experimental Model. (2017). Methods in molecular biology (Clifton, N.J.), 1612, 13–20. Available from: [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Molecular cancer therapeutics, 11(4), 886–897. Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2023). Cambrex. Available from: [Link]
-
Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli. (2022). STAR protocols, 3(2), 101377. Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules (Basel, Switzerland), 27(19), 6548. Available from: [Link]
-
Murine Models for Staphylococcal Infection. (2021). Current protocols, 1(10), e274. Available from: [Link]
-
Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. (1999). Chemical & pharmaceutical bulletin, 47(1), 28–36. Available from: [Link]
Sources
- 1. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility testing versus in vivo effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. Cyclooxygenase inhibitors - invitro and invivo effects on antitumor alkylating-agents in the emt-6 murine mammary-carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing 1,3,4-Oxadiazole and Other Privileged Heterocyclic Scaffolds in Kinase Inhibition
A Senior Application Scientist's Guide to Navigating Core Moieties in Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making the design of potent and selective kinase inhibitors a central focus of medicinal chemistry. At the heart of many successful kinase inhibitors lies a heterocyclic core, a privileged scaffold that anchors the molecule within the ATP-binding site and dictates its overall properties. Among these, the 1,3,4-oxadiazole ring has emerged as a versatile and valuable motif.
This guide provides an in-depth structural and functional comparison of the 1,3,4-oxadiazole scaffold against other prominent heterocyclic cores in kinase inhibitor design, including pyrazole, imidazole, thiazole, and oxazole. We will delve into the nuanced physicochemical properties, key binding interactions, and structure-activity relationships (SAR) that define each scaffold, supported by experimental data. Furthermore, this guide will equip researchers with a detailed experimental protocol for assessing kinase inhibition, empowering them to make informed decisions in their own drug discovery endeavors.
The 1,3,4-Oxadiazole Scaffold: A Rising Star in Kinase Inhibition
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts a unique set of physicochemical properties that are highly advantageous for kinase inhibitor design.
Structural and Physicochemical Properties:
-
Planarity and Aromaticity: The planar and aromatic nature of the 1,3,4-oxadiazole ring allows it to participate in favorable π-π stacking interactions with aromatic residues within the kinase active site.
-
Hydrogen Bond Acceptors: The two nitrogen atoms and the oxygen atom act as hydrogen bond acceptors, enabling crucial interactions with the hinge region of the kinase, a key determinant of inhibitor binding.
-
Metabolic Stability: The 1,3,4-oxadiazole ring is generally considered to be metabolically stable, a desirable feature for drug candidates.
-
Modulation of Physicochemical Properties: The incorporation of a 1,3,4-oxadiazole moiety can improve a molecule's overall physicochemical profile, including solubility and membrane permeability.
Role in Kinase Inhibition:
The 1,3,4-oxadiazole ring often serves as a bioisosteric replacement for other chemical groups, such as esters and amides, to enhance a compound's drug-like properties. Its ability to engage in multiple non-covalent interactions within the ATP-binding pocket makes it a valuable scaffold for achieving both potency and selectivity. For instance, in the design of EGFR inhibitors, 1,3,4-oxadiazole derivatives have shown significant promise, with some compounds exhibiting IC50 values in the nanomolar range.[1][2]
A Comparative Analysis of Key Heterocyclic Scaffolds
While the 1,3,4-oxadiazole has proven its merit, a comprehensive understanding of its strengths and weaknesses necessitates a comparison with other widely employed heterocyclic scaffolds in kinase inhibitor design.
Pyrazole: A Versatile and Prevalent Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone of kinase inhibitor design. Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[3][4]
-
Key Features: Pyrazoles can act as both hydrogen bond donors and acceptors, providing flexibility in establishing interactions with the kinase hinge region. The scaffold is synthetically tractable, allowing for diverse substitutions to optimize potency and selectivity.[5][6]
-
Comparison with 1,3,4-Oxadiazole: While both are five-membered aromatic rings, the pyrazole's ability to act as a hydrogen bond donor distinguishes it from the 1,3,4-oxadiazole, which primarily functions as a hydrogen bond acceptor. This difference can lead to distinct binding modes and selectivity profiles.
Imidazole: A Bioisostere with Unique Properties
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a common motif in both natural products and synthetic drugs.[7] In kinase inhibitors, it often serves as a hinge-binding element.
-
Key Features: Similar to pyrazole, imidazole can act as both a hydrogen bond donor and acceptor. Its unique electronic properties and ability to coordinate with metal ions can be exploited in inhibitor design.[7]
-
Comparison with 1,3,4-Oxadiazole: The imidazole ring is generally more basic than the 1,3,4-oxadiazole, which can influence its pharmacokinetic properties. The arrangement of nitrogen atoms in imidazole leads to a different dipole moment compared to 1,3,4-oxadiazole, which can affect its interactions with the protein.
Thiazole: A Sulfur-Containing Scaffold with Diverse Applications
The thiazole ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, is another privileged scaffold in medicinal chemistry.[8]
-
Key Features: The presence of the sulfur atom in the thiazole ring can lead to unique interactions with the kinase active site, including van der Waals and sulfur-aromatic interactions. Thiazole-based compounds have demonstrated broad-spectrum kinase inhibitory activity.[9][10]
-
Comparison with 1,3,4-Oxadiazole: The thiazole ring is less polar than the 1,3,4-oxadiazole. The larger size of the sulfur atom compared to oxygen can influence the steric requirements for binding to the kinase active site.
Oxazole: The Oxygen-Containing Counterpart to Thiazole
The oxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom. It is a bioisostere of thiazole and shares some of its properties.[4][10]
-
Key Features: The oxazole ring is a planar, aromatic system that can participate in hydrogen bonding and π-π stacking interactions. It is often used to modulate the physicochemical properties of a lead compound.[11][12]
-
Comparison with 1,3,4-Oxadiazole: Both scaffolds contain an oxygen atom and can act as hydrogen bond acceptors. However, the presence of a second nitrogen atom in the 1,3,4-oxadiazole provides an additional site for hydrogen bonding, which can lead to enhanced binding affinity.
Quantitative Comparison of Kinase Inhibitory Activity
To provide a more objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors featuring each of the discussed heterocyclic scaffolds. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific kinase targeted.
| Heterocyclic Scaffold | Kinase Target | Inhibitor Example | IC50 (nM) | Reference |
| 1,3,4-Oxadiazole | EGFR | Compound 5a | 90 | [1] |
| EGFR | Compound 4 | 410 | [2][13] | |
| Src | 1,3,4-oxadiazole-2-thione derivative | 1900 | [14] | |
| Pyrazole | Akt1 | Afuresertib | 1.3 | [15][16] |
| JAK1/2 | Ruxolitinib | ~3 | [4][16] | |
| Bcr-Abl | Asciminib | 0.5 | [16] | |
| Imidazole | CDK9 | SNS-032 | 4 | [7] |
| ALK5 | Compound 57 | 8 | [12] | |
| EGFR | Compound 44 | 6300 | [17] | |
| Thiazole | PI3Kα | Derivative 20 | 9 | [18] |
| GSK-3β | Compound 42 | 0.29 | [18] | |
| Oxazole | FAAH | OL-135 (2b) | - | [19] |
| c-Met | 3-amino-benzo[d]isoxazole | <10 | [10] |
Visualizing Structural and Functional Relationships
To better illustrate the relationships between these scaffolds and their role in kinase inhibition, the following diagrams are provided.
Caption: Key structural relationships between common heterocyclic kinase scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following protocol provides a detailed, step-by-step methodology for determining the in vitro kinase inhibitory activity of a compound using the commercially available ADP-Glo™ Kinase Assay from Promega.[5][8][9] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
I. Materials and Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
II. Experimental Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
In a white, opaque multi-well plate, add the following components in the specified order:
-
Kinase buffer
-
Test compound or vehicle control (DMSO)
-
Kinase enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final concentrations of ATP and substrate should be optimized for each kinase, typically at or near their Km values.
-
Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Conclusion: Choosing the Right Scaffold for the Job
The selection of a heterocyclic core is a critical decision in the design of kinase inhibitors. The 1,3,4-oxadiazole scaffold offers a compelling combination of favorable physicochemical properties, versatile binding capabilities, and metabolic stability, making it an increasingly popular choice in medicinal chemistry. However, a "one-size-fits-all" approach is rarely successful. The optimal scaffold will always be context-dependent, relying on the specific kinase target, the desired selectivity profile, and the overall drug design strategy.
This guide has provided a comparative overview of 1,3,4-oxadiazole and other key heterocyclic scaffolds, highlighting their unique structural features and their impact on kinase inhibition. By understanding the nuances of each scaffold and employing robust experimental validation, researchers can enhance their ability to design and develop the next generation of effective and selective kinase inhibitors.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). European Journal of Medicinal Chemistry. [Link]
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024). Scientific Reports. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. (2018). European Journal of Medicinal Chemistry. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link]
-
Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. (2006). ARKIVOC. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). National Institutes of Health. [Link]
Sources
- 1. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. promega.com [promega.com]
- 4. tandfonline.com [tandfonline.com]
- 5. content.protocols.io [content.protocols.io]
- 6. ADP-Glo™ Lipid Kinase Assay Protocol [promega.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Hazard Assessment: Understanding the Risks
The chemical structure of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline suggests a hazard profile that should be managed with diligence. Aniline and its derivatives are known for their potential toxicity, including carcinogenicity, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] The methoxy group and the heterocyclic oxadiazole ring can also influence the compound's biological activity and environmental fate.[3] Therefore, it is imperative to treat this compound as hazardous waste.
Key Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Carcinogenicity: Some aniline derivatives are suspected of causing cancer.[2][6]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[7][8][9]
-
Environmental Hazard: Aniline derivatives can be toxic to aquatic life.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including weighing, dissolution, or disposal, the following minimum PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (double-gloving is recommended). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles. |
| Lab Coat | A fully-buttoned, chemical-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. | To prevent inhalation of dust or aerosols.[10] |
Spill and Accidental Release Measures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels for initial containment.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.
Proper Disposal Procedures
All materials that have come into contact with this compound must be treated as hazardous waste. Cross-contamination of waste streams must be avoided.
Waste Segregation
Proper segregation is the foundation of safe chemical waste disposal. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, absorbent pads, and any unused or expired solid compound. Place these items in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, sealed, and clearly labeled waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container for hazardous chemical waste.
Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical waste, and securely sealed.[11] Label each container clearly with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
Storage and Final Disposal
Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.[6] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The preferred method of disposal for this type of compound is typically high-temperature incineration.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal workflow.
References
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-Methoxyaniline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. (2024, June 14). PubMed, National Institutes of Health. Retrieved from [Link]
-
Safety Data Sheet: 4-(1,3,4-Oxadiazol-2-yl)aniline. (n.d.). Angene Chemical. Retrieved from [Link]
-
o-anisidine Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (2015, March 19). Global Safety Management. Retrieved from [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021, February 22). PubMed Central, National Institutes of Health. Retrieved from [Link]
-
Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub. Retrieved from [Link]
-
CAS#5306-42-3|2-METHOXY-5-(5-METHYL-1,3,4-OXADIAZOL-2... (n.d.). ChemSrc. Retrieved from [Link]
-
Synthesis, biological evaluation of 1,3,4-oxadiazole, triazole and uracil derivatives from poly (ethylene terephthalate) waste. (2018, April 29). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Isosorbide dimethyl ether. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]
Sources
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Comprehensive Safety and Handling Guide: 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The procedural guidance herein is predicated on a thorough hazard analysis of the compound's constituent chemical moieties: an aromatic amine and a substituted oxadiazole. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective management of this chemical in a laboratory setting.
Hazard Assessment and Chemical Profile
-
Aromatic Amine Core: The aniline substructure is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential for significant health hazards. Aniline itself is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer. Many aromatic amines are readily absorbed through the skin, presenting a major route of exposure. A structurally related compound, 2-Methoxy-5-methylaniline, is classified as harmful if swallowed and is a suspected carcinogen.
-
Oxadiazole Moiety: While generally less hazardous than aromatic amines, some oxadiazole derivatives can cause skin and eye irritation.
-
Overall Profile (Inferred): Based on this analysis, this compound should be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes. It should be considered a potential carcinogen and a skin/eye irritant. All handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The selection of PPE should be based on the specific laboratory operation being performed, with increased protection for tasks with a higher risk of exposure.
| Protection Level | Required PPE | When to Use |
| Standard Operations | Safety glasses with side shields, a standard lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a certified chemical fume hood. |
| Splash or Aerosol Potential | Chemical splash goggles, a face shield over goggles, a chemical-resistant apron over a lab coat, and double-gloving with nitrile gloves. | Recommended for weighing, preparing solutions, and transfers of the material, especially outside of a glovebox. |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges for organic vapors and particulates, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to any spills or uncontrolled releases of the compound. |
Causality of PPE Choices:
-
Eye and Face Protection: Given that related aniline compounds can cause serious eye damage, robust eye protection is critical. Safety glasses provide a baseline, but chemical splash goggles are necessary for any task with a risk of splashing. A face shield adds a further layer of protection.
-
Skin and Body Protection: A lab coat protects against minor spills. However, due to the high potential for dermal absorption of aromatic amines, a chemical-resistant apron and double-gloving are prudent measures for all but the most minor handling tasks. Gloves should be nitrile and inspected for integrity before each use. Contaminated gloves must be removed and replaced immediately using the proper technique to avoid skin contact.
-
Respiratory Protection: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If there is any risk of aerosol generation outside of a fume hood, or in the case of a spill, a respirator is required.
Operational and Handling Plan
Adherence to a strict, stepwise operational plan is crucial for minimizing exposure risk.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary PPE before handling the chemical.
-
-
Weighing and Transfer:
-
When weighing the solid, perform the task gently to avoid creating airborne dust.
-
Use clean, designated spatulas and glassware.
-
Close the primary container immediately after dispensing the required amount.
-
-
In Reaction:
-
Keep all vessels containing the compound covered or sealed to prevent the escape of vapors.
-
If heating is required, do so in a controlled manner with appropriate condenser setups to contain vapors.
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after completing work and removing PPE.
-
Decontaminate the work area and any used equipment.
-
Remove contaminated clothing immediately and wash it before reuse.
-
Emergency and Disposal Plan
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Protect: Don the appropriate emergency PPE, including a respirator, chemical suit, and heavy-duty gloves.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, cover with an inert absorbent material (such as vermiculite or sand), then scoop the absorbed material into the waste container.
-
Clean: Decontaminate the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Waste Disposal
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, bench paper, and weigh boats must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions and reaction mixtures must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Environmental Precaution: Under no circumstances should this chemical or its waste be disposed of down the drain or released into the environment. Aniline and its derivatives are very toxic to aquatic life.
References
-
Safety Data Sheet: Aniline. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET: 2-Methoxy-5-methylaniline. Fisher Scientific.
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem. [URL: Not available]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
